DB1976 dihydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-[5-(6-carbamimidoyl-1H-benzimidazol-2-yl)selenophen-2-yl]-3H-benzimidazole-5-carboximidamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N8Se.2ClH/c21-17(22)9-1-3-11-13(7-9)27-19(25-11)15-5-6-16(29-15)20-26-12-4-2-10(18(23)24)8-14(12)28-20;;/h1-8H,(H3,21,22)(H3,23,24)(H,25,27)(H,26,28);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDJCXGSFWTRMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=N)N)NC(=N2)C3=CC=C([Se]3)C4=NC5=C(N4)C=C(C=C5)C(=N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N8Se | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of DB1976 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
DB1976 dihydrochloride, a potent and cell-permeable small molecule, has emerged as a significant inhibitor of the transcription factor PU.1. This technical guide provides an in-depth exploration of the mechanism of action of this compound, synthesizing data from key studies to offer a comprehensive resource for researchers in oncology, immunology, and drug development. This document details the molecular interactions, cellular consequences, and experimental methodologies underlying its function, with a focus on its potential as a therapeutic agent.
Core Mechanism: Targeting the PU.1/DNA Interface
DB1976 is a heterocyclic dication and a selenophene (B38918) analog of DB270.[1] Its primary mechanism of action is the potent inhibition of the transcription factor PU.1, a critical regulator of gene expression in hematopoietic and immune cells.[1]
Binding to AT-Rich DNA Sequences
DB1976 exhibits a strong affinity and selectivity for AT-rich sequences within the minor groove of DNA. These sequences are frequently found flanking the core 5'-GGAA-3' consensus sequence recognized by the ETS domain of PU.1.[2] By binding to these flanking regions, DB1976 allosterically hinders the binding of PU.1 to its cognate DNA sites.
Inhibition of the PU.1/DNA Complex
Unlike its analog DB270, which also binds to AT-rich DNA but is a poor inhibitor of the PU.1/DNA complex, DB1976 effectively displaces DNA-bound PU.1.[2] This distinction is crucial to its efficacy. DB1976 induces a conformational change in the DNA that is incompatible with PU.1 binding, effectively acting as a competitive inhibitor of the PU.1/DNA interaction.[2]
Quantitative Analysis of this compound Activity
The inhibitory effects of DB1976 have been quantified across various assays, demonstrating its potency and selectivity.
| Parameter | Value | Cell Line/System | Reference |
| PU.1 Binding Inhibition (IC50) | 10 nM | In vitro | [1] |
| PU.1/DNA Complex Affinity (KD) | 12 nM | In vitro (DB1976-λB affinity) | [1] |
| PU.1-dependent Transactivation Inhibition (IC50) | 2.4 µM | PU.1-negative HEK293 cells | |
| AML Cell Growth Inhibition (IC50) | 105 µM | PU.1 URE-/- AML cells | |
| Normal Hematopoietic Cell Growth Inhibition (IC50) | 334 µM | Normal hematopoietic cells |
Cellular Consequences of PU.1 Inhibition by DB1976
The inhibition of PU.1 by DB1976 triggers significant downstream cellular effects, most notably the induction of apoptosis in malignant cells and modulation of inflammatory responses.
Induction of Apoptosis in Acute Myeloid Leukemia (AML)
PU.1 is a critical survival factor for certain subtypes of AML. By inhibiting PU.1, DB1976 disrupts the transcriptional program that maintains the leukemic state, leading to programmed cell death. Treatment with DB1976 has been shown to cause a significant decrease in the viability of primary human AML cells and a reduction in their clonogenic capacity.[1] This pro-apoptotic effect is a key area of investigation for its therapeutic potential in oncology.
References
DB1976 Dihydrochloride: A Technical Guide for Researchers
An In-depth Technical Overview for Researchers, Scientists, and Drug Development Professionals
Abstract
DB1976 dihydrochloride (B599025) is a potent and cell-permeable inhibitor of the transcription factor PU.1.[1][2][3][4] As a selenophene (B38918) analog of DB270, this small molecule demonstrates significant potential in therapeutic areas where PU.1 is a key driver of pathology, such as in certain forms of leukemia.[1][2][4][5][6] This document provides a comprehensive overview of the chemical structure, properties, and biological activity of DB1976 dihydrochloride, including available experimental data and its mechanism of action.
Chemical Structure and Properties
DB1976 is a classic heterocyclic dication characterized by a central selenophene ring.[1][7] The dihydrochloride salt form is typically used in research due to its stability.[1]
Chemical Structure (2D)
Caption: 2D Chemical Structure of DB1976.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈Cl₂N₈Se | [7] |
| Molecular Weight | 520.28 g/mol | [7] |
| CAS Number | 2369663-93-2 | [7] |
| Appearance | Solid powder | [8] |
| Purity | >98% | [8] |
| Solubility | DMSO: 62.5 mg/mL (120.13 mM; requires ultrasound) | [7] |
| Storage | 4°C, sealed storage, away from moisture. In solvent: -80°C, 6 months; -20°C, 1 month. | [7] |
| SMILES | N=C(C1=CC=C2N=C(C3=CC=C(C4=NC5=CC=C(C(N)=N)C=C5N4)[Se]3)NC2=C1)N | [1] |
| InChI Key | NXECULIQZLOKFU-UHFFFAOYSA-N | [8] |
Mechanism of Action
This compound functions as a potent inhibitor of the ETS-family transcription factor PU.1.[1][2][4][5][6] It exerts its inhibitory effect by binding to the minor groove of AT-rich DNA sequences that flank the PU.1 binding sites.[5][9][10][11] This allosteric inhibition prevents PU.1 from effectively binding to its target DNA, thereby downregulating the transcription of PU.1-dependent genes.[9][10][11]
Caption: DB1976 inhibits PU.1 by binding to the minor groove of DNA.
Table 2: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Source |
| PU.1 Binding IC₅₀ | 10 nM | In vitro | [1][7] |
| PU.1/DNA Complex Kᴅ | 12 nM | In vitro | [1][7] |
| PU.1-dependent Transactivation IC₅₀ | 2.4 µM | PU.1-negative HEK293 cells | [1][7] |
| Growth Inhibition IC₅₀ (AML cells) | 105 µM | PU.1 URE-/- AML cells | [1][7] |
| Growth Inhibition IC₅₀ (Normal cells) | 334 µM | Normal hematopoietic cells | [1][7] |
Biological Effects
This compound has been shown to induce apoptosis in acute myeloid leukemia (AML) cells.[1][9][11] Treatment with DB1976 leads to a significant decrease in the viability and clonogenic capacity of AML cells, while having a lesser effect on normal hematopoietic cells.[1][7]
-
In murine PU.1 URE-/- AML cells, DB1976 treatment resulted in a 1.6-fold increase in apoptotic cells.[1][7]
-
Similar apoptotic effects were observed in the human MOLM13 cell line.[1][7]
-
In primary human AML cells, DB1976 treatment led to an average 81% decrease in viable cells and a 36% decrease in clonogenic capacity.[1][7]
-
The apoptotic cell fraction in primary human AML cells increased by an average of 1.5-fold with DB1976 treatment.[1][7]
Beyond its anti-leukemic properties, DB1976 has also demonstrated potential anti-inflammatory and metabolic regulatory effects in mouse models, where it was shown to slow down inflammation and fibrosis, and improve glucose homeostasis and dyslipidemia.[9][12][13]
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize this compound, as described in the cited literature. For complete details, please refer to the primary publications.
4.1. PU.1 Binding and Inhibition Assays
-
Methodology: Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) are common methods to quantify the binding affinity and inhibitory potential of compounds against protein-DNA interactions.
-
Protocol Outline (based on Stephens et al., 2016):
-
A fluorescently labeled DNA oligonucleotide containing the PU.1 binding site is used as a probe.
-
The probe is incubated with recombinant PU.1 protein, leading to an increase in fluorescence polarization due to the formation of a large protein-DNA complex.
-
DB1976 is titrated into the solution, and the displacement of PU.1 from the DNA is monitored by the decrease in fluorescence polarization.
-
IC₅₀ values are determined by fitting the dose-response data to a suitable binding model.
-
SPR biosensor assays can be used as an orthogonal method to measure the kinetics and affinity of binding in real-time.
-
-
Reference: Munde M, et al. Structure-dependent inhibition of the ETS-family transcription factor PU.1 by novel heterocyclic diamidines. Nucleic Acids Res. 2014 Jan;42(2):1379-90.[7] and Stephens DC, et al. Pharmacologic efficacy of PU.1 inhibition by heterocyclic dications: a mechanistic analysis. Nucleic Acids Res. 2016 May 19;44(9):4005-13.
4.2. Cell Viability and Apoptosis Assays
-
Methodology: Cell viability is typically assessed using assays that measure metabolic activity (e.g., MTT or WST-1 assays), while apoptosis is quantified by methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
-
Protocol Outline:
-
AML or other target cells are seeded in multi-well plates and treated with a range of concentrations of this compound.
-
After a defined incubation period (e.g., 24, 48, or 72 hours), cell viability is measured using a colorimetric or fluorometric assay.
-
For apoptosis analysis, cells are harvested, washed, and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters and stains the DNA of late apoptotic or necrotic cells).
-
The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
-
-
Reference: The in vitro effects described are detailed in materials from MedChemExpress, which reference foundational studies on this compound.[1][7]
Caption: A simplified workflow for the in vitro and cell-based evaluation of DB1976.
Conclusion
This compound is a well-characterized and potent inhibitor of the transcription factor PU.1. Its ability to induce apoptosis in AML cells while showing lower toxicity to normal cells makes it a promising lead compound for the development of novel anti-cancer therapies. The detailed understanding of its mechanism of action provides a solid foundation for further preclinical and clinical investigation. This technical guide summarizes the key data to support researchers and drug development professionals in their evaluation and use of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacologic efficacy of PU.1 inhibition by heterocyclic dications: a mechanistic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fluoroprobe.com [fluoroprobe.com]
- 5. Structure-dependent inhibition of the ETS-family transcription factor PU.1 by novel heterocyclic diamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DB1976 | PU.1 Inhibitor | DC Chemicals [dcchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Pharmacological inhibition of the transcription factor PU.1 in leukemia. [escholarship.org]
- 12. Pharmacologic efficacy of PU.1 inhibition by heterocyclic dications: a mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | Apoptosis | NF-κB | TargetMol [targetmol.com]
DB1976 Dihydrochloride: A Potent Inhibitor of the PU.1 Transcription Factor for Acute Myeloid Leukemia Research
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The transcription factor PU.1, encoded by the SPI1 gene, is a master regulator of myeloid and B-lymphoid cell development and function. Dysregulation of PU.1 expression and activity is a hallmark of acute myeloid leukemia (AML), making it a compelling therapeutic target. DB1976 dihydrochloride (B599025) has emerged as a potent and selective small molecule inhibitor of PU.1, demonstrating significant anti-leukemic activity in preclinical models. This technical guide provides an in-depth overview of DB1976, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols, and the signaling pathways it modulates.
Mechanism of Action
DB1976 is a selenophene-containing diamidine that functions as a DNA minor groove binding agent. It exhibits high affinity and selectivity for the AT-rich sequences that flank the core GGAA motif of PU.1 binding sites on DNA. By occupying these flanking regions, DB1976 allosterically inhibits the binding of the PU.1 transcription factor to its cognate DNA sequences. This prevents PU.1-mediated transactivation of its target genes, which are crucial for the proliferation and survival of AML cells.
Caption: Mechanism of DB1976-mediated inhibition of PU.1.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of DB1976 dihydrochloride as a PU.1 inhibitor.
Table 1: In Vitro Biochemical and Cellular Activity of DB1976
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| PU.1 Binding Inhibition | Recombinant PU.1 | IC50 | 10 nM | [1][2] |
| PU.1/DNA Complex Inhibition | Recombinant PU.1, λB DNA | Kd | 12 nM | [1][2] |
| PU.1-dependent Transactivation | HEK293 cells | IC50 | 2.4 µM | [1] |
| Cell Growth Inhibition | Murine PU.1 URE-/- AML cells | IC50 | 105 µM | [1] |
| Cell Growth Inhibition | Normal hematopoietic cells | IC50 | 334 µM | [1] |
| Apoptosis Induction | Murine PU.1 URE-/- AML cells | Fold Increase | 1.6-fold | [1] |
| Apoptosis Induction | Human MOLM13 cells | - | Similar to murine cells | [1] |
Table 2: In Vivo and Primary Cell Activity of DB1976
| Assay Type | Cell Type | Parameter | Result | Reference |
| Viable Cell Count | Primary human AML cells | Mean Decrease | 81% | [1] |
| Clonogenic Capacity | Primary human AML cells | Mean Decrease | 36% | [1] |
| Apoptosis Induction | Primary human AML cells | Fold Increase | 1.5-fold | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published studies and may require optimization for specific laboratory conditions.
Fluorescence Polarization (FP) Assay for PU.1 Binding Inhibition
This assay measures the ability of DB1976 to inhibit the binding of a fluorescently labeled DNA probe to the PU.1 protein.
-
Reagents:
-
Recombinant PU.1 protein (ETS domain)
-
Fluorescein-labeled DNA oligonucleotide containing a high-affinity PU.1 binding site (e.g., from the λB enhancer)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20
-
This compound serial dilutions
-
-
Procedure:
-
In a 384-well black plate, add 10 µL of the fluorescently labeled DNA probe (final concentration ~5 nM).
-
Add 10 µL of DB1976 at various concentrations.
-
Add 10 µL of recombinant PU.1 protein (final concentration ~10 nM).
-
Incubate at room temperature for 30 minutes in the dark.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission for fluorescein).
-
Calculate IC50 values from the resulting dose-response curves.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to visualize the inhibition of PU.1-DNA complex formation by DB1976.
-
Reagents:
-
Recombinant PU.1 protein
-
DNA probe containing a PU.1 binding site, end-labeled with [γ-32P]ATP or a non-radioactive label (e.g., biotin).
-
Binding Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 5% glycerol, 1 µg poly(dI-dC).
-
This compound
-
6% non-denaturing polyacrylamide gel in 0.5x TBE buffer.
-
-
Procedure:
-
Prepare binding reactions containing binding buffer, labeled DNA probe (~20,000 cpm or appropriate concentration for non-radioactive detection), and recombinant PU.1 protein.
-
Add increasing concentrations of DB1976 to the reactions.
-
Incubate at room temperature for 20-30 minutes.
-
Load samples onto the pre-run non-denaturing polyacrylamide gel.
-
Run the gel at 150-200V in 0.5x TBE buffer at 4°C.
-
Dry the gel and expose it to X-ray film or image using an appropriate detection system.
-
Surface Plasmon Resonance (SPR)
SPR provides real-time kinetic data on the binding of DB1976 to the PU.1-DNA complex.
-
Reagents and Equipment:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., SA or CM5 chip)
-
Biotinylated DNA oligonucleotide with the PU.1 binding site
-
Recombinant PU.1 protein
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
This compound serial dilutions
-
-
Procedure:
-
Immobilize the biotinylated DNA probe onto the sensor chip surface.
-
Inject recombinant PU.1 protein to form the PU.1-DNA complex.
-
Inject serial dilutions of DB1976 over the chip surface and monitor the change in response units (RU).
-
Regenerate the surface between injections if necessary.
-
Analyze the sensorgrams to determine binding kinetics (kon, koff) and affinity (Kd).
-
Cell Viability Assay
This assay determines the cytotoxic effect of DB1976 on AML cells.
-
Cell Lines:
-
Murine PU.1 URE-/- AML cells
-
Human AML cell lines (e.g., MOLM13)
-
Primary human AML cells
-
-
Reagents:
-
Complete culture medium appropriate for the cell line
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or trypan blue)
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat cells with a range of DB1976 concentrations for 48-72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence, absorbance, or count viable cells.
-
Calculate IC50 values from the dose-response curves.
-
Clonogenic Assay
This assay assesses the effect of DB1976 on the self-renewal capacity of AML progenitor cells.
-
Cells:
-
Primary human AML cells
-
-
Reagents:
-
MethoCult™ medium
-
This compound
-
-
Procedure:
-
Treat primary AML cells with DB1976 for a specified period.
-
Wash the cells and plate them in MethoCult™ medium in 35 mm dishes.
-
Incubate for 10-14 days at 37°C in a humidified incubator with 5% CO2.
-
Count the number of colonies (defined as >40 cells).
-
PU.1 Signaling Pathway in AML
PU.1 is a critical node in the hematopoietic regulatory network. It controls the expression of genes involved in myeloid differentiation, cell cycle progression, and apoptosis. In AML, PU.1 function is often suppressed, leading to a block in differentiation and uncontrolled proliferation. DB1976, by inhibiting PU.1's ability to bind DNA, further modulates the expression of these downstream target genes, promoting apoptosis in leukemic cells.
Caption: Simplified PU.1 signaling pathway in AML.
Experimental Workflow
A typical workflow for evaluating a potential PU.1 inhibitor like DB1976 involves a multi-step process, from initial biochemical screening to in vivo efficacy studies.
Caption: General workflow for PU.1 inhibitor evaluation.
This compound is a valuable research tool for investigating the role of PU.1 in AML and for the development of novel therapeutics targeting this critical transcription factor. Its potent and selective inhibitory activity, coupled with demonstrated efficacy in preclinical models, underscores its potential as a lead compound for further optimization and clinical translation. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic utility of PU.1 inhibition in acute myeloid leukemia.
References
Discovery and Synthesis of DB1976 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DB1976 is a potent and selective inhibitor of the transcription factor PU.1, a critical regulator of myeloid and B-lymphoid cell development and a key player in the pathogenesis of Acute Myeloid Leukemia (AML). This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of DB1976 dihydrochloride (B599025). It includes a summary of its biological activity, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and synthesis. This document is intended to serve as a comprehensive resource for researchers in the fields of oncology, hematology, and medicinal chemistry.
Introduction
The transcription factor PU.1, encoded by the SPI1 gene, is a member of the E26 transformation-specific (ETS) family of transcription factors. It plays a crucial role in the differentiation of hematopoietic stem cells into myeloid and lymphoid lineages. Dysregulation of PU.1 expression or function is frequently observed in AML, making it an attractive therapeutic target. DB1976, a selenophene-containing diamidine, has emerged as a powerful tool for studying PU.1 biology and as a potential therapeutic agent for AML and other diseases with dysregulated PU.1 activity.
Discovery and Mechanism of Action
DB1976 was identified as a selenophene (B38918) analog of DB270. It is a classic heterocyclic dication with a strong affinity and selectivity for AT-rich sequences of DNA, which are commonly found in the flanking regions of PU.1 binding sites.[1] Unlike its furan (B31954) analog DB270, which exhibits poor PU.1 inhibitory activity in vivo, DB1976 effectively displaces PU.1 from its DNA binding sites.[2]
The mechanism of action of DB1976 is believed to be allosteric inhibition. By binding to the minor groove of the DNA at the AT-rich sequences flanking the core GGAA motif of the PU.1 binding site, DB1976 induces a conformational change in the DNA. This altered DNA structure is no longer recognized by the PU.1 protein, leading to the inhibition of PU.1-DNA complex formation and subsequent downstream gene transcription.[3] This targeted occupancy of the minor groove allows for selectivity over other ETS transcription factors.
Quantitative Biological Activity
The biological activity of DB1976 has been characterized in various in vitro and cellular assays. A summary of the key quantitative data is presented in Table 1.
| Parameter | Value | Cell Line/System | Reference(s) |
| PU.1 Binding Inhibition (IC₅₀) | 10 nM | In vitro | [1] |
| PU.1/DNA Complex Affinity (K_D) | 12 nM (for λB site) | In vitro (SPR) | [1] |
| PU.1-dependent Transactivation (IC₅₀) | 2.4 µM | PU.1-negative HEK293 cells | [1] |
| Cell Growth Inhibition (IC₅₀) | 105 µM | PU.1 URE–/– AML cells | [1] |
| Cell Growth Inhibition (IC₅₀) | 334 µM | Normal hematopoietic cells | [1] |
Synthesis of DB1976 Dihydrochloride
The synthesis of this compound, a heterocyclic diamidine, can be achieved through a multi-step process involving the formation of a central selenophene core followed by the introduction of the phenylamidine moieties. While a specific detailed protocol for DB1976 is not publicly available, a general synthetic route can be postulated based on the synthesis of similar heterocyclic diamidines.
A plausible synthetic scheme is outlined below. The synthesis would likely begin with the formation of a 2,5-disubstituted selenophene, which can be achieved through various methods, such as the reaction of a 1,4-dicarbonyl compound with a selenium source or a copper-catalyzed cyclization of terminal alkynes and elemental selenium. The resulting selenophene core, functionalized with groups suitable for coupling reactions (e.g., halogens), would then undergo a Suzuki or similar cross-coupling reaction with a protected aminophenylboronic acid derivative. The final step involves the conversion of the amino groups to amidines, typically via a Pinner reaction or by reaction with a suitable amidinating agent, followed by deprotection and formation of the dihydrochloride salt.
Caption: Plausible synthetic pathway for this compound.
Experimental Protocols
Surface Plasmon Resonance (SPR) for PU.1 Binding Affinity
This protocol describes the determination of the binding affinity of DB1976 to the PU.1/DNA complex using SPR.
Materials:
-
Biacore instrument (e.g., Biacore T200)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer: 10 mM sodium acetate, pH 5.0
-
Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Recombinant PU.1 protein
-
Biotinylated DNA oligonucleotide containing the λB PU.1 binding site
-
Streptavidin
-
This compound solutions of varying concentrations
Procedure:
-
Chip Preparation: Activate the CM5 sensor chip surface with a 1:1 mixture of NHS and EDC.
-
Ligand Immobilization: Immobilize streptavidin onto the activated sensor chip surface.
-
DNA Capture: Inject the biotinylated λB DNA oligonucleotide over the streptavidin-coated surface to achieve a stable baseline.
-
PU.1 Binding: Inject recombinant PU.1 protein over the DNA-captured surface to form the PU.1/DNA complex.
-
DB1976 Titration: Inject a series of concentrations of DB1976 in running buffer over the PU.1/DNA complex.
-
Data Analysis: Monitor the change in response units (RU) upon DB1976 binding. Fit the equilibrium binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the dissociation constant (K_D).
EGFP Reporter Assay for PU.1-dependent Transactivation
This protocol details a cell-based assay to measure the functional inhibition of PU.1-mediated gene transcription by DB1976.
Materials:
-
HEK293 cells (PU.1-negative)
-
Expression vector for human PU.1
-
EGFP reporter plasmid with a minimal promoter and tandem repeats of the λB PU.1 binding site
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Flow cytometer
Procedure:
-
Cell Culture: Maintain HEK293 cells in appropriate culture conditions.
-
Co-transfection: Co-transfect HEK293 cells with the PU.1 expression vector and the EGFP reporter plasmid using a suitable transfection reagent.
-
DB1976 Treatment: 24 hours post-transfection, treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Flow Cytometry: Harvest the cells and analyze EGFP expression using a flow cytometer.
-
Data Analysis: Determine the percentage of EGFP-positive cells in each treatment group. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the DB1976 concentration.
Apoptosis Assay in AML Cells
This protocol describes the assessment of apoptosis induction by DB1976 in AML cells using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
AML cell line (e.g., MOLM-13)
-
Cell culture medium and supplements
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed AML cells at a suitable density in a multi-well plate.
-
DB1976 Treatment: Treat the cells with DB1976 at various concentrations for 48-72 hours. Include a vehicle-treated control.
-
Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).
Signaling Pathway and Experimental Workflow
The inhibitory effect of DB1976 on PU.1 has significant downstream consequences, particularly in the context of AML where PU.1 signaling is crucial for cell survival and differentiation.
Caption: PU.1 signaling pathway and the inhibitory action of DB1976.
Caption: Experimental workflow for the characterization of DB1976.
Clinical Perspective
As of the current date, there is no publicly available information regarding clinical trials of this compound. The compound remains a valuable research tool for investigating the role of PU.1 in normal and disease states. Further preclinical studies are likely required to evaluate its safety, pharmacokinetics, and efficacy in in vivo models before it can be considered for clinical development.
Conclusion
This compound is a potent and specific inhibitor of the transcription factor PU.1. Its mechanism of action, involving allosteric inhibition through binding to the DNA minor groove, makes it a unique and valuable tool for chemical biology and drug discovery. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in utilizing DB1976 to further explore the biology of PU.1 and its potential as a therapeutic target in AML and other diseases.
References
DB1976 Dihydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of DB1976 dihydrochloride (B599025), a potent and cell-permeable inhibitor of the transcription factor PU.1. It is intended to serve as a comprehensive resource, detailing the compound's chemical properties, mechanism of action, and relevant experimental data and protocols to facilitate further research and drug development efforts.
Compound Profile
DB1976 dihydrochloride is a selenophene-containing heterocyclic diamidine that demonstrates high affinity for AT-rich sequences in the DNA minor groove. This characteristic enables it to allosterically inhibit the binding of the ETS-family transcription factor PU.1 to its cognate DNA sites.
| Identifier | Value |
| CAS Number | 2369663-93-2 |
| Molecular Formula | C₂₀H₁₈Cl₂N₈Se |
| Molecular Weight | 520.28 g/mol |
**2. Mechanism of Action
This compound functions as a selective antagonist of the transcription factor PU.1. PU.1 is a critical regulator of gene expression in hematopoietic cells, and its dysregulation is implicated in various hematological malignancies, including acute myeloid leukemia (AML). By binding to the AT-rich sequences flanking the PU.1 binding motif on DNA, this compound prevents the stable association of PU.1 with its target gene promoters. This disruption of PU.1-DNA interaction leads to the downregulation of PU.1 target genes, which in turn can inhibit cancer cell proliferation and induce apoptosis.
Caption: Mechanism of Action of this compound.
In Vitro Activity
This compound exhibits potent inhibitory activity against PU.1 in various in vitro assays.
| Assay | Cell Line / System | Value | Reference |
| PU.1 Binding Inhibition (IC₅₀) | In Vitro | 10 nM | [1][2] |
| DB1976-λB Affinity (Kᴅ) | In Vitro (SPR) | 12 nM | [1][2] |
| PU.1-dependent Transactivation Inhibition (IC₅₀) | HEK293 cells | 2.4 µM | [1][2] |
| Growth Inhibition (IC₅₀) | PU.1 URE–/– AML cells | 105 µM | [1] |
| Growth Inhibition (IC₅₀) | Normal Hematopoietic Cells | 334 µM | [1] |
| Apoptosis Induction | Murine PU.1 URE–/– AML cells | 1.6-fold increase | [1] |
| Viable Cell Reduction | Primary Human AML Cells | 81% (mean decrease) | [1] |
| Clonogenic Capacity Reduction | Primary Human AML Cells | 36% (mean decrease) | [1] |
| Apoptosis Induction | Primary Human AML Cells | 1.5-fold increase | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the evaluation of this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol is adapted from studies measuring the interaction of DB1976 with DNA.
-
DNA Immobilization: A 5'-biotinylated hairpin DNA oligonucleotide containing the PU.1 binding site (e.g., the λB motif) is immobilized on a streptavidin-coated sensor chip.
-
Analyte Preparation: this compound is serially diluted in a suitable running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4).
-
Binding Measurement: The diluted compound is injected over the sensor chip surface at a constant flow rate. The association and dissociation phases are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The equilibrium dissociation constant (Kᴅ) is determined by fitting the steady-state binding responses to a 1:1 Langmuir binding model.
Caption: Workflow for SPR Analysis of DB1976-DNA Interaction.
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of DB1976 on cancer cell lines.
-
Cell Seeding: AML cells (e.g., MOLM13, PU.1 URE–/– AML cells) are seeded in 96-well plates at a density of 1 x 10⁴ cells per well.
-
Compound Treatment: Cells are treated with increasing concentrations of this compound or vehicle control (e.g., sterile water or DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
-
Data Analysis: Luminescence is read on a plate reader, and the data are normalized to the vehicle-treated control to calculate the percentage of viable cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay
This protocol quantifies the induction of apoptosis in cells treated with DB1976.
-
Cell Treatment: Cells are treated with this compound at a designated concentration (e.g., 1.5 µM) for a specified time (e.g., 48 hours).
-
Cell Staining: Cells are harvested, washed with PBS, and then stained with Annexin V (conjugated to a fluorophore like FITC) and a viability dye such as Propidium Iodide (PI) or DAPI, according to the manufacturer's instructions (e.g., FITC Annexin V Apoptosis Detection Kit).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are identified as early apoptotic cells, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in the treated samples is compared to that in the vehicle-treated control samples.
Conclusion
This compound is a valuable research tool for studying the biological roles of the transcription factor PU.1 and for exploring novel therapeutic strategies for diseases driven by PU.1 dysregulation, such as AML. Its well-characterized mechanism of action and potent in vitro activity make it a strong candidate for further preclinical and clinical investigation. The experimental protocols provided in this guide offer a starting point for researchers to further explore the therapeutic potential of this compound.
References
The Master Regulator: A Technical Guide to the Role of PU.1 in Hematopoiesis and Leukemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Ets family transcription factor PU.1 (encoded by the SPI1 gene) is a pivotal regulator of hematopoiesis, orchestrating the development and differentiation of both myeloid and lymphoid lineages from hematopoietic stem cells (HSCs). Its expression level is tightly controlled, acting as a molecular rheostat that dictates cell fate decisions. Dysregulation of PU.1 function, through mutations, altered expression, or functional antagonism by other factors, is a key event in the pathogenesis of leukemia, particularly Acute Myeloid Leukemia (AML), where it often acts as a tumor suppressor. This technical guide provides an in-depth exploration of the multifaceted roles of PU.1, detailing its impact on hematopoietic lineage commitment, its molecular interactions, and its significance in leukemogenesis. The document includes a compilation of quantitative data, detailed experimental protocols for studying PU.1, and visual representations of key pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
PU.1 in Normal Hematopoiesis: A Dosage-Dependent Director of Cell Fate
PU.1 is indispensable for the proper development of multiple hematopoietic lineages. Its expression is dynamically regulated throughout hematopoiesis, with its concentration playing a critical role in lineage determination.[1][2]
Role in Hematopoietic Stem and Progenitor Cells (HSPCs)
PU.1 is expressed at low levels in long-term hematopoietic stem cells (LT-HSCs) and is crucial for their maintenance and self-renewal.[1] As HSCs differentiate into multipotent progenitors (MPPs), PU.1 expression increases.[2] It is required for the efficient generation of Lymphoid-Primed Multipotent Progenitors (LMPPs) and is essential for their subsequent transition to Common Lymphoid Progenitors (CLPs).[3][4] In the myeloid lineage, PU.1 is expressed in Common Myeloid Progenitors (CMPs) and is critical for the generation of Granulocyte-Macrophage Progenitors (GMPs).[5][6]
Myeloid Lineage Commitment and Differentiation
The concentration of PU.1 is a key determinant of myeloid cell fate. High levels of PU.1 promote macrophage differentiation, while intermediate levels are associated with neutrophil development.[7] This dosage-dependent effect is, in part, mediated by the differential activation of lineage-specific target genes. PU.1 regulates the expression of crucial myeloid cytokine receptors, including the receptors for macrophage colony-stimulating factor (M-CSFR), granulocyte colony-stimulating factor (G-CSFR), and granulocyte-macrophage colony-stimulating factor (GM-CSFR).[1][8] This regulation allows progenitor cells to respond to specific cytokine cues for their proliferation and differentiation.[8][9]
Lymphoid Lineage Development
Lower levels of PU.1 are required for the development of the lymphoid lineage compared to the myeloid lineage.[7] PU.1 is essential for the transition from LMPPs to CLPs.[3][4][10] While PU.1 is required for the initial stages of B-cell development, its expression is downregulated during T-cell differentiation.[7] In B-cell development, PU.1 regulates the expression of the interleukin-7 receptor α (IL-7Rα), a critical component for B-cell progenitor survival and proliferation.[1]
Molecular Interactions and Regulatory Networks
PU.1 functions within a complex network of interacting transcription factors, co-activators, and co-repressors that fine-tune its activity and downstream effects.
Cross-Antagonism with GATA-1
A well-established regulatory paradigm in hematopoiesis is the mutual antagonism between PU.1 and the erythroid master regulator, GATA-1. This interaction is crucial for the commitment decision between the myeloid and erythroid lineages. GATA-1 can physically interact with PU.1, inhibiting its DNA binding and transactivation capabilities, thereby repressing myeloid gene expression.[11][12] Conversely, PU.1 can repress GATA-1-mediated transcription.[13] This reciprocal inhibition ensures the fidelity of lineage choice.
Synergy with C/EBPα
In contrast to its antagonistic relationship with GATA-1, PU.1 often cooperates with members of the CCAAT/enhancer-binding protein (C/EBP) family, particularly C/EBPα, to activate myeloid-specific genes.[5] This synergistic interaction is critical for the proper differentiation of granulocytes and macrophages.
PU.1 in Leukemia: A Tumor Suppressor Role
Compelling evidence from both murine models and human studies has established PU.1 as a critical tumor suppressor in the context of myeloid leukemia, particularly AML.[14][15]
Mechanisms of Inactivation in AML
The function of PU.1 in AML can be compromised through several mechanisms:
-
Mutations: Heterozygous mutations in the SPI1 gene, often affecting the DNA-binding domain, have been identified in a subset of AML patients.[16][17] These mutations can impair the ability of PU.1 to bind to its target promoters and transactivate gene expression.
-
Reduced Expression: A more common mechanism of PU.1 inactivation is the reduction of its expression levels. This can occur through mutations in regulatory elements, such as the upstream regulatory element (URE), or through the repressive activity of oncogenic fusion proteins like AML1-ETO and PML-RARα.[18][19] Even a modest reduction in PU.1 expression can create a preleukemic state and promote the development of AML.[18] A reduction of PU.1 expression to below 20% of normal levels has been shown to be a critical threshold for leukemic transformation in murine models.[20]
-
Functional Inhibition: The activity of PU.1 can also be inhibited through post-translational modifications or by interaction with other proteins.
Consequences of PU.1 Inactivation
Loss of PU.1 function contributes to leukemogenesis by:
-
Blocking Differentiation: Impaired PU.1 activity leads to a block in myeloid differentiation, resulting in the accumulation of immature blast cells, a hallmark of AML.[14]
-
Increasing Self-Renewal: Reduced PU.1 levels can lead to an increase in the self-renewal capacity of hematopoietic progenitors, contributing to the expansion of the leukemic clone.
Data Presentation
Table 1: Relative PU.1 Expression Levels in Hematopoietic Lineages
| Cell Type | Relative PU.1 Expression Level | Reference |
| Hematopoietic Stem Cell (HSC) | Low | [1] |
| Common Myeloid Progenitor (CMP) | Moderate | [6] |
| Granulocyte-Macrophage Progenitor (GMP) | High | [1] |
| Macrophage | Very High (approx. 8-fold higher than B cells) | [2][6] |
| Neutrophil | High | [7] |
| Common Lymphoid Progenitor (CLP) | Moderate | [6] |
| B-cell | Low | [6] |
| T-cell | Very Low / Absent in mature T-cells | [2] |
| Erythroid Progenitor | Very Low / Absent | [2] |
Table 2: Frequency of PU.1 Mutations in Acute Myeloid Leukemia (AML)
| Study Cohort | Number of Patients | Number of Patients with PU.1 Mutations | Frequency | Reference |
| Mixed AML subtypes | 126 | 9 | 7% | [16][17] |
Experimental Protocols
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for PU.1
Objective: To identify the genome-wide binding sites of PU.1 in a specific hematopoietic cell population.
Methodology:
-
Cell Preparation: Isolate the hematopoietic cell population of interest (e.g., GMPs, macrophages) using fluorescence-activated cell sorting (FACS). A minimum of 10 million cells is recommended.
-
Cross-linking: Resuspend cells in 1% formaldehyde (B43269) in PBS and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 base pairs.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for PU.1 overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify regions of PU.1 enrichment.
Quantitative Real-Time PCR (qRT-PCR) for PU.1 Target Gene Expression
Objective: To quantify the expression levels of known or putative PU.1 target genes.
Methodology:
-
RNA Extraction: Isolate total RNA from the hematopoietic cell population of interest using a commercial RNA extraction kit.
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Primer Design: Design and validate primers specific for the target genes and a reference (housekeeping) gene (e.g., GAPDH, ACTB).
-
Real-Time PCR: Perform real-time PCR using a SYBR Green or TaqMan-based detection method. The reaction mixture should include the cDNA template, primers, and a PCR master mix.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.
Flow Cytometry for Immunophenotyping of Hematopoietic Stem and Progenitor Cells
Objective: To identify and quantify different hematopoietic stem and progenitor cell populations based on their surface marker expression.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension from bone marrow or other hematopoietic tissues.
-
Red Blood Cell Lysis: Lyse red blood cells using an appropriate lysis buffer.
-
Antibody Staining: Incubate the cells with a cocktail of fluorescently labeled antibodies against specific cell surface markers. A typical panel for identifying HSPCs includes antibodies against Lineage markers (a cocktail of antibodies for mature cell types), c-Kit, Sca-1, CD34, CD16/32 (FcγRII/III), and CD127 (IL-7Rα).
-
Washing: Wash the cells to remove unbound antibodies.
-
Data Acquisition: Acquire the data on a flow cytometer, collecting events for each fluorescent channel.
-
Data Analysis: Use flow cytometry analysis software to gate on specific cell populations. For example, HSPCs are typically identified as Lineage-negative, c-Kit-positive, and Sca-1-positive (LSK). Further gating on markers like CD34, CD16/32, and CD127 can distinguish between HSCs, MPPs, CMPs, GMPs, and CLPs.
Mandatory Visualizations
Caption: PU.1 dosage in hematopoietic lineage commitment.
Caption: Key transcriptional interactions of PU.1.
Caption: Workflow for PU.1 ChIP-seq experiment.
References
- 1. ashpublications.org [ashpublications.org]
- 2. PU.1 and Haematopoietic Cell Fate: Dosage Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PU.1 Is Required for the Developmental Progression of Multipotent Progenitors to Common Lymphoid Progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PU.1 Is Required for the Developmental Progression of Multipotent Progenitors to Common Lymphoid Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PU.1 regulates the commitment of adult hematopoietic progenitors and restricts granulopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamic regulation of PU.1 expression in multipotent hematopoietic progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. PU.1 regulates both cytokine-dependent proliferation and differentiation of granulocyte/macrophage progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PU.1 regulates both cytokine-dependent proliferation and differentiation of granulocyte/macrophage progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Negative cross-talk between hematopoietic regulators: GATA proteins repress PU.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Direct interaction of hematopoietic transcription factors PU.1 and GATA-1: functional antagonism in erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. researchgate.net [researchgate.net]
- 16. ashpublications.org [ashpublications.org]
- 17. Heterozygous PU.1 mutations are associated with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Minimal PU.1 reduction induces a preleukemic state and promotes development of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. oatext.com [oatext.com]
DB1976 Dihydrochloride: A Technical Guide for Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
DB1976 dihydrochloride (B599025) is a potent and cell-permeable small molecule inhibitor of the transcription factor PU.1. By binding to the minor groove of AT-rich DNA sequences flanking the PU.1 binding site, DB1976 dihydrochloride allosterically prevents PU.1 from engaging with its target DNA, leading to the modulation of gene expression. This guide provides an in-depth overview of this compound, its mechanism of action, and its applications in basic research, with a focus on cancer, inflammation, and metabolic diseases. Detailed experimental protocols and quantitative data are presented to facilitate its use in a laboratory setting.
Introduction
This compound is a heterocyclic dication that has emerged as a valuable tool for investigating the biological roles of the transcription factor PU.1 (also known as SPI1).[1][2] PU.1 is a master regulator of myeloid and B-lymphoid cell development and is implicated in the pathogenesis of various diseases, including acute myeloid leukemia (AML), inflammatory disorders, and metabolic syndrome.[3][4] this compound offers a means to pharmacologically inhibit PU.1 function, enabling the study of its downstream signaling pathways and the potential therapeutic implications of its inhibition.
Mechanism of Action
This compound does not directly bind to the PU.1 protein. Instead, it exhibits a strong affinity for the minor groove of AT-rich DNA sequences that are typically found adjacent to the core GGAA motif of PU.1 binding sites.[2] By occupying these flanking regions, this compound induces a conformational change in the DNA, which in turn prevents the binding of PU.1 to its recognition sequence in the major groove. This allosteric inhibition of the PU.1-DNA interaction effectively blocks PU.1-dependent gene transactivation.[2]
Figure 1. Mechanism of action of this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified in various assays. The following tables summarize key in vitro and in-cell activity data.
Table 1: In Vitro Binding and Transactivation Inhibition
| Parameter | Value | Description | Reference(s) |
| IC50 (PU.1 Binding) | 10 nM | Concentration for 50% inhibition of PU.1 binding to its DNA consensus sequence. | [2] |
| KD (DB1976-λB affinity) | 12 nM | Dissociation constant for the binding of DB1976 to the λB DNA motif. | [2] |
| IC50 (PU.1 Transactivation) | 2.4 µM | Concentration for 50% inhibition of PU.1-dependent reporter gene transactivation in HEK293 cells. | [2] |
Table 2: Cellular Growth Inhibition
| Cell Line | IC50 | Description | Reference(s) |
| PU.1 URE–/– AML | 105 µM | Murine acute myeloid leukemia cells with reduced PU.1 expression. | [2] |
| Normal Hematopoietic Cells | 334 µM | Normal blood-forming cells. | [2] |
Research Applications and Experimental Protocols
Cancer Research: Focus on Acute Myeloid Leukemia (AML)
PU.1 is a critical regulator of myeloid differentiation, and its dysregulation is a hallmark of AML. Inhibition of PU.1 by this compound has been shown to induce apoptosis and reduce the proliferation of AML cells, making it a valuable tool for studying potential therapeutic strategies.[2]
In AML, the inhibition of PU.1 by this compound leads to the downregulation of anti-apoptotic proteins and cell cycle regulators, ultimately triggering programmed cell death.
Figure 2. Apoptosis induction pathway in AML by DB1976.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of AML cells.
-
Cell Plating: Seed AML cells (e.g., MOLM-13, THP-1) in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of appropriate culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations (e.g., ranging from 1 µM to 200 µM) to the wells. Include a vehicle control (e.g., DMSO or sterile water, depending on the solvent used for the stock solution).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in AML cells treated with this compound.
-
Cell Treatment: Treat AML cells with this compound at concentrations around the determined IC50 for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This protocol is for examining the expression of PU.1 target proteins involved in apoptosis.
-
Protein Extraction: Lyse treated and untreated AML cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PU.1, Bcl-2, Mcl-1, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Inflammation Research
PU.1 plays a crucial role in the regulation of inflammatory responses, primarily in macrophages. It controls the expression of various pro-inflammatory cytokines and receptors. This compound can be used to investigate the role of PU.1 in inflammatory signaling.[1]
In macrophages, PU.1 is a key activator of genes encoding pro-inflammatory cytokines. Inhibition of PU.1 by this compound can therefore lead to a reduction in the inflammatory response.
Figure 3. Anti-inflammatory signaling of DB1976.
-
Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) and pre-treat with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 6-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for specific cytokines (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions.
-
Data Analysis: Quantify the cytokine concentrations and compare the levels between DB1976-treated and untreated stimulated cells.
Metabolic Research
Recent studies have implicated PU.1 in the regulation of metabolic pathways, particularly in the context of obesity-induced inflammation and insulin (B600854) resistance. This compound has been shown to improve glucose homeostasis and reduce dyslipidemia in mouse models.[3]
In metabolic tissues, elevated PU.1 expression can contribute to a pro-inflammatory state, leading to insulin resistance. By inhibiting PU.1, this compound can potentially restore insulin sensitivity and improve glucose and lipid metabolism.
Figure 4. Metabolic regulation by this compound.
-
Cell Differentiation and Treatment: Differentiate pre-adipocytes (e.g., 3T3-L1) into mature adipocytes. Treat the mature adipocytes with this compound for 24 hours.
-
Serum Starvation: Serum-starve the cells for 3-4 hours in serum-free medium.
-
Insulin Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes.
-
Glucose Uptake: Add 2-deoxy-D-[3H]glucose and incubate for 10 minutes.
-
Washing: Wash the cells rapidly with ice-cold PBS to stop the uptake.
-
Cell Lysis: Lyse the cells with a lysis buffer (e.g., 0.1% SDS).
-
Scintillation Counting: Measure the radioactivity in the cell lysates using a scintillation counter.
-
Data Analysis: Normalize the glucose uptake to the protein concentration and compare the results between different treatment groups.
Conclusion
This compound is a powerful and specific inhibitor of the transcription factor PU.1. Its ability to modulate PU.1 activity makes it an invaluable tool for researchers investigating the roles of this key transcription factor in cancer, inflammation, and metabolic diseases. The data and protocols provided in this guide are intended to facilitate the effective use of this compound in basic research and to stimulate further investigation into its potential therapeutic applications.
References
- 1. Genetic determination of the role of PU.1 in macrophage gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of PU.1 ameliorates metabolic dysfunction and non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Cell Permeability of DB1976 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB1976 dihydrochloride (B599025), a selenophene (B38918) analog of DB270, is a potent and specific inhibitor of the transcription factor PU.1. Its ability to modulate gene expression makes it a compound of significant interest for therapeutic development, particularly in oncology and inflammatory diseases. A critical determinant of its therapeutic efficacy is its ability to cross the cell membrane and reach its intracellular target. This technical guide provides an in-depth overview of the cell permeability of DB1976, consolidating available information and presenting detailed experimental protocols for its characterization. While specific quantitative permeability data for DB1976 is not extensively published, this guide outlines the standard methodologies to generate such crucial data.
Core Concepts in Cell Permeability
The passage of a drug molecule across the cell membrane can occur through several mechanisms:
-
Passive Diffusion: The movement of a substance across a membrane from an area of higher concentration to an area of lower concentration, without the help of a transport protein. This is a key route for many small, lipophilic molecules.
-
Facilitated Diffusion: The transport of substances across a biological membrane from an area of higher concentration to an area of lower concentration by a carrier protein.
-
Active Transport: The movement of a substance across a cell membrane against its concentration gradient, requiring energy input and the assistance of a carrier protein.
-
Efflux: The active pumping of a substance out of a cell by transport proteins, such as P-glycoprotein (P-gp), which can be a major mechanism of drug resistance.
Understanding which of these pathways predominates for DB1976 is essential for predicting its absorption, distribution, and potential for drug-drug interactions.
Qualitative Assessment of DB1976 Permeability
Multiple sources describe DB1976 as a cell-permeable molecule. This characteristic is crucial for its function as a transcription factor inhibitor, as it must enter the cell to reach the nucleus and bind to its DNA target. As a heterocyclic dication, its chemical properties suggest it can interact with the cell membrane and gain intracellular access.
Quantitative Data Presentation
To provide a framework for researchers, the following tables illustrate how quantitative data for DB1976's cell permeability would be presented. These tables are based on standard outputs from the experimental protocols detailed later in this guide.
Table 1: Apparent Permeability (Papp) of DB1976 in Caco-2 Monolayers
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Mean Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Permeability Class |
| DB1976 | A → B | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Class] |
| B → A | [Insert Value] | ||||
| Propranolol (High Permeability Control) | A → B | > 10 | [Insert Value] | [Insert Value] | High |
| B → A | [Insert Value] | ||||
| Atenolol (Low Permeability Control) | A → B | < 1 | [Insert Value] | [Insert Value] | Low |
| B → A | [Insert Value] |
-
A → B: Apical to Basolateral transport (mimicking intestinal absorption)
-
B → A: Basolateral to Apical transport (evaluating efflux)
-
Permeability Class: High (>10 x 10⁻⁶ cm/s), Medium (1-10 x 10⁻⁶ cm/s), Low (<1 x 10⁻⁶ cm/s)
Table 2: Effect of P-glycoprotein Inhibitor on DB1976 Efflux
| Compound | Direction | Mean Papp (x 10⁻⁶ cm/s) (without inhibitor) | Mean Papp (x 10⁻⁶ cm/s) (with Verapamil) | Efflux Ratio (without inhibitor) | Efflux Ratio (with Verapamil) |
| DB1976 | A → B | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| B → A | [Insert Value] | [Insert Value] | |||
| Digoxin (P-gp Substrate Control) | A → B | [Insert Value] | [Insert Value] | > 2 | ~ 1 |
| B → A | [Insert Value] | [Insert Value] |
An efflux ratio greater than 2 suggests the compound is a substrate for efflux pumps. A reduction of the efflux ratio to approximately 1 in the presence of a P-gp inhibitor like verapamil (B1683045) would confirm that DB1976 is a P-gp substrate.
Experimental Protocols
Caco-2 Permeability Assay
This is the gold-standard in vitro method for predicting human intestinal drug absorption.
Objective: To determine the bidirectional apparent permeability (Papp) of DB1976 across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids (NEAA), and penicillin-streptomycin
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
DB1976 dihydrochloride
-
Control compounds (propranolol, atenolol)
-
Analytical instrumentation (e.g., LC-MS/MS)
Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in supplemented DMEM at 37°C and 5% CO₂.
-
Seed cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture for 21-25 days to allow for differentiation and monolayer formation.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the monolayers using a voltmeter. TEER values should be >200 Ω·cm² for a confluent monolayer.
-
Alternatively, assess the permeability of a low-permeability marker like Lucifer Yellow.
-
-
Permeability Assay (Bidirectional):
-
Wash the cell monolayers twice with pre-warmed HBSS (pH 7.4).
-
Apical to Basolateral (A→B) Permeability:
-
Add DB1976 (e.g., at a final concentration of 10 µM) and control compounds to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
-
Basolateral to Apical (B→A) Permeability:
-
Add DB1976 and control compounds to the basolateral (donor) chamber.
-
Add fresh HBSS to the apical (receiver) chamber.
-
-
Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 120 minutes).
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of the compounds in the samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
-
Calculate the efflux ratio: ER = Papp (B→A) / Papp (A→B) .
-
P-glycoprotein Substrate Assay
Objective: To determine if DB1976 is a substrate of the P-gp efflux pump.
Methodology:
-
Follow the Caco-2 permeability assay protocol as described above.
-
In a parallel experiment, pre-incubate the Caco-2 monolayers with a known P-gp inhibitor (e.g., 100 µM verapamil) for 30-60 minutes before adding DB1976.
-
Conduct the bidirectional permeability assay in the continued presence of the inhibitor.
-
Compare the Papp values and efflux ratio of DB1976 with and without the inhibitor.
Visualizations
Caption: Workflow for the Caco-2 cell permeability assay.
Caption: Decision tree for interpreting efflux ratio results.
Conclusion
While this compound is reported to be cell-permeable, a thorough quantitative assessment is necessary for a complete understanding of its pharmacokinetic profile. The experimental protocols provided in this guide offer a robust framework for researchers to determine the apparent permeability and potential for active efflux of DB1976. The generation of this data will be invaluable for its continued development as a therapeutic agent, enabling better prediction of its in vivo behavior and informing strategies to optimize its delivery and efficacy.
An In-depth Technical Guide to the Interaction of DB1976 Dihydrochloride with the DNA Minor Groove
For Researchers, Scientists, and Drug Development Professionals
Abstract
DB1976 dihydrochloride (B599025) is a potent and cell-permeable heterocyclic diamidine that demonstrates significant activity as a competitive inhibitor of the transcription factor PU.1. Its mechanism of action is rooted in its high-affinity binding to the minor groove of AT-rich DNA sequences, which are characteristic of PU.1 binding sites. This targeted interaction disrupts the PU.1-DNA complex, leading to the modulation of downstream gene expression, including the TGF-β1/Smads signaling pathway. This technical guide provides a comprehensive overview of the quantitative data available for DB1976's interaction with DNA, detailed experimental protocols for studying such interactions, and a visualization of its impact on a key cellular signaling pathway.
Introduction
DB1976 is a selenophene-containing analog of DB270, designed to exhibit strong and selective binding to the minor groove of DNA.[1][2] Unlike its furan-containing counterpart, DB1976 effectively displaces DNA-bound PU.1 without directly binding to the protein itself, making it a true competitive inhibitor.[1] This property has positioned DB1976 as a valuable tool for studying the biological roles of PU.1 and as a potential therapeutic agent in diseases where PU.1 is dysregulated, such as in certain leukemias.[2][3] The core of DB1976's activity lies in its precise interaction with the DNA minor groove, a topic of significant interest for understanding the principles of molecular recognition and for the rational design of DNA-targeting compounds.
Quantitative Data for DB1976 Interaction with DNA and PU.1
The following table summarizes the key quantitative parameters reported for DB1976 dihydrochloride in the context of its interaction with DNA and its inhibitory effect on the PU.1 transcription factor.
| Parameter | Value | Target | Method | Reference |
| IC50 | 10 nM | PU.1 Binding to DNA | Not Specified | [2][3] |
| Kd | 12 nM | DB1976 - λB DNA Complex | Not Specified | [2][3][4] |
Note: As of the latest search, specific thermodynamic parameters (ΔH, ΔS, ΔG) for the direct binding of DB1976 to DNA, and a crystal structure of the DB1976-DNA complex, are not publicly available. The data presented here pertains to its inhibitory activity on the PU.1/DNA complex.
Experimental Protocols
This section provides detailed, generalized methodologies for key experiments used to characterize the interaction of minor groove binders like DB1976 with DNA.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the DB1976-DNA interaction.
Materials:
-
Isothermal Titration Calorimeter
-
This compound solution (in syringe)
-
Target DNA oligonucleotide with an AT-rich sequence (in sample cell)
-
Matching buffer for both ligand and DNA solutions (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.4)
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen buffer. The concentration should be 10-20 times higher than the DNA concentration.
-
Prepare a solution of the target DNA oligonucleotide in the same buffer. The DNA concentration should be in the low micromolar range.
-
Thoroughly degas both solutions to prevent bubble formation during the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Fill the sample cell with the DNA solution.
-
Fill the injection syringe with the DB1976 solution.
-
-
Titration:
-
Perform a series of small, sequential injections of the DB1976 solution into the DNA solution in the sample cell.
-
Allow the system to reach equilibrium after each injection, monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Ka, ΔH, n).
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equations: ΔG = -RTln(Ka) and ΔG = ΔH - TΔS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide high-resolution structural information about the DB1976-DNA complex in solution and identify the specific protons involved in the interaction.
Objective: To determine the binding site and orientation of DB1976 in the DNA minor groove and to obtain structural restraints for 3D modeling.
Materials:
-
High-field NMR spectrometer
-
15N or 13C-labeled DNA oligonucleotide (optional, for more detailed studies)
-
This compound
-
NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, in D2O or 90% H2O/10% D2O, pH 7.0)
Protocol:
-
Sample Preparation:
-
Dissolve the DNA oligonucleotide and DB1976 in the NMR buffer to the desired concentrations.
-
-
NMR Experiments:
-
Acquire a 1D 1H NMR spectrum of the DNA alone.
-
Titrate in increasing amounts of DB1976 and acquire a series of 1D 1H NMR spectra to monitor chemical shift perturbations of the DNA protons, particularly the imino protons and protons in the minor groove.
-
Acquire 2D NMR spectra, such as NOESY (Nuclear Overhauser Effect Spectroscopy), to identify through-space interactions between DB1976 protons and DNA protons. These intermolecular NOEs are crucial for determining the precise location and orientation of the ligand in the minor groove.
-
-
Data Analysis:
-
Assign the proton resonances in the free and bound DNA spectra.
-
Analyze the chemical shift perturbations to identify the DNA residues most affected by DB1976 binding.
-
Analyze the intermolecular NOEs from the 2D NOESY spectra to generate distance restraints between the ligand and the DNA.
-
Use the distance restraints in molecular modeling software to generate a 3D structural model of the DB1976-DNA complex.
-
X-ray Crystallography
X-ray crystallography can provide a static, high-resolution 3D structure of the DB1976-DNA complex, revealing detailed atomic-level interactions.
Objective: To determine the precise three-dimensional structure of DB1976 bound to the DNA minor groove.
Materials:
-
High-purity this compound
-
High-purity, self-complementary DNA oligonucleotide
-
Crystallization screening kits
-
X-ray diffraction equipment (synchrotron source is often preferred)
Protocol:
-
Co-crystallization:
-
Mix DB1976 and the DNA oligonucleotide in a suitable buffer at a specific molar ratio.
-
Set up crystallization trials using various techniques (e.g., hanging drop or sitting drop vapor diffusion) and a wide range of crystallization conditions (precipitants, pH, temperature).
-
-
Crystal Harvesting and Data Collection:
-
Once suitable crystals are grown, they are cryo-protected and flash-cooled in liquid nitrogen.
-
Mount the crystal on a goniometer and expose it to a high-intensity X-ray beam.
-
Collect diffraction data as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using methods like molecular replacement (if a similar structure is available) or experimental phasing.
-
Build an initial model of the DB1976-DNA complex into the electron density map.
-
Refine the model against the experimental data to improve its quality and agreement with the observed diffraction pattern.
-
Visualization of Molecular Interactions and Pathways
DB1976 Binding to the DNA Minor Groove
The following diagram illustrates the general principle of a heterocyclic diamidine like DB1976 binding to the minor groove of a DNA double helix.
Experimental Workflow for Characterizing DB1976-DNA Interaction
This workflow outlines the logical progression of experiments to fully characterize the binding of DB1976 to DNA.
Signaling Pathway: Inhibition of PU.1 and Downstream Effects on TGF-β Signaling
DB1976 competitively inhibits the binding of the transcription factor PU.1 to its target DNA sequences. This inhibition can impact various downstream signaling pathways. One such pathway is the Transforming Growth Factor-beta (TGF-β) signaling pathway, where PU.1 can influence the expression of components like TGF-β1 and its receptors, thereby affecting the phosphorylation of Smad proteins and subsequent gene transcription.
Conclusion
This compound is a well-characterized inhibitor of the PU.1 transcription factor, acting through competitive binding to the minor groove of AT-rich DNA sequences. While quantitative data on its inhibitory activity is available, a detailed thermodynamic and high-resolution structural characterization of its direct interaction with DNA remains to be publicly reported. The experimental protocols and workflow provided in this guide offer a robust framework for researchers to conduct such studies, not only for DB1976 but also for other novel DNA minor groove binders. A deeper understanding of the molecular interactions of compounds like DB1976 is crucial for the development of next-generation therapeutics that target DNA-protein interfaces.
References
The Impact of DB1976 Dihydrochloride on Myeloid Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the proliferation of undifferentiated myeloid blasts. A key therapeutic strategy is the induction of differentiation of these leukemic cells. DB1976 dihydrochloride (B599025), a potent and cell-permeable inhibitor of the transcription factor PU.1, has emerged as a compound of interest in AML research. This technical guide provides an in-depth overview of the core mechanism of DB1976 dihydrochloride, its impact on myeloid cell fate with a focus on differentiation, and detailed experimental protocols for its investigation. While current data strongly supports its role in inducing apoptosis in AML cells, its direct effects on inducing myeloid differentiation require further investigation. This document summarizes the existing quantitative data, outlines the known signaling pathways, and provides comprehensive methodologies to facilitate future research in this area.
Introduction
The transcription factor PU.1 (also known as SPI1) is a master regulator of myeloid and B-lymphoid cell development.[1] It plays a critical role in directing hematopoietic progenitors towards the myeloid lineage and is essential for the terminal differentiation of monocytes and granulocytes.[2][3] In a significant portion of AML patients, PU.1 expression or function is downregulated, leading to a block in myeloid differentiation and the accumulation of leukemic blasts.[4] Therefore, targeting the PU.1 pathway presents a rational approach for AML therapy.
This compound is a small molecule that acts as a competitive inhibitor of PU.1 binding to DNA.[5] It exhibits a strong affinity for the AT-rich sequences recognized by PU.1 in the minor groove of DNA, thereby displacing the transcription factor and modulating the expression of its downstream target genes.[5] This guide explores the current understanding of this compound's bioactivity and provides the necessary technical information for its further evaluation as a potential differentiation-inducing agent in AML.
Quantitative Data Summary
The following tables summarize the currently available quantitative data on the activity of this compound.
Table 1: In Vitro Inhibitory Activity of DB1976
| Parameter | Value | Cell Line/System | Reference |
| PU.1 Binding IC50 | 10 nM | In vitro | [5] |
| PU.1/DNA Complex KD | 12 nM | In vitro (DB1976-λB affinity) | [5] |
| PU.1-dependent Transactivation IC50 | 2.4 µM | PU.1-negative HEK293 cells | [5] |
Table 2: Cellular Effects of DB1976 Treatment
| Cell Type | Parameter | Effect of DB1976 | Concentration | Reference |
| Murine PU.1 URE–/– AML cells | Growth IC50 | 105 µM | 105 µM | [5] |
| Normal hematopoietic cells | Growth IC50 | 334 µM | 334 µM | [5] |
| Murine PU.1 URE–/– AML cells | Apoptosis | 1.6-fold increase | Not specified | [5] |
| Human MOLM13 cells | Apoptosis | Similar to murine cells | Not specified | [5] |
| Primary human AML cells | Viable cells | 81% mean decrease | Not specified | [5] |
| Primary human AML cells | Clonogenic capacity | 36% mean decrease | Not specified | [5] |
| Primary human AML cells | Apoptosis | 1.5-fold mean increase | Not specified | [5] |
Signaling Pathway
This compound's primary mechanism of action is the inhibition of the transcription factor PU.1. By binding to the DNA minor groove at PU.1 recognition sites, it prevents PU.1 from activating its downstream target genes, many of which are crucial for myeloid differentiation.
Figure 1: Simplified signaling pathway of PU.1 in myeloid differentiation and its inhibition by this compound.
Experimental Protocols
While direct evidence for DB1976-induced myeloid differentiation is pending, the following protocols provide a framework for assessing the differentiation-inducing potential of small molecules like DB1976 in AML cell lines.
Cell Culture and Treatment
-
Cell Lines: Human AML cell lines such as HL-60, U937, and THP-1 are commonly used models.
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells at a density of 2 x 105 cells/mL. Treat with varying concentrations of this compound (e.g., 1 µM to 50 µM) or vehicle control (DMSO, final concentration <0.1%) for 48 to 96 hours.
Assessment of Myeloid Differentiation by Flow Cytometry
This protocol is for the analysis of cell surface markers associated with myeloid differentiation.
-
Cell Preparation: Harvest approximately 1 x 106 cells per sample by centrifugation. Wash once with cold FACS buffer (PBS with 2% FBS).
-
Antibody Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing fluorochrome-conjugated antibodies against human CD11b and CD14, or corresponding isotype controls.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 1 mL of cold FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer and analyze on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Gate on the live cell population and quantify the percentage of CD11b and CD14 positive cells and the mean fluorescence intensity (MFI).
Figure 2: Experimental workflow for assessing myeloid differentiation using flow cytometry.
Morphological Assessment of Differentiation
Wright-Giemsa staining is used to visualize morphological changes indicative of myeloid maturation.
-
Cell Preparation: Prepare cytospin slides by centrifuging 1-2 x 105 treated cells onto a glass slide.
-
Staining:
-
Air-dry the slides completely.
-
Flood the slide with Wright-Giemsa stain for 2-3 minutes.
-
Add an equal volume of buffered water (pH 6.8) and gently mix by blowing on the surface.
-
Allow the mixture to stain for 5-10 minutes.
-
Rinse the slide thoroughly with distilled water.
-
Air-dry the slide in an upright position.
-
-
Microscopy: Examine the slides under a light microscope. Look for morphological features of differentiation, such as a decreased nuclear-to-cytoplasmic ratio, nuclear segmentation, and the presence of cytoplasmic granules.
Discussion and Future Directions
The available data robustly demonstrates that this compound is a potent inhibitor of PU.1 and an effective inducer of apoptosis in AML cells.[5] Its selectivity for leukemic cells over normal hematopoietic cells in vitro suggests a favorable therapeutic window.[5]
The primary mechanism of action, inhibition of PU.1, strongly implies a role in modulating myeloid differentiation. PU.1 is known to be essential for the expression of key myeloid differentiation genes, including those encoding for cell surface markers like CD11b and CD64, and the M-CSF receptor.[2] Therefore, it is hypothesized that inhibition of PU.1 by DB1976 could potentially overcome the differentiation block in AML. However, it is also plausible that the potent apoptotic effects of DB1976 dominate the cellular response, leading to cell death before terminal differentiation can be fully executed.
Future research should focus on directly assessing the differentiation-inducing capacity of this compound using the protocols outlined in this guide. Specifically, determining the expression levels of myeloid differentiation markers (CD11b, CD14, CD64) and observing morphological changes in AML cell lines treated with sub-lethal concentrations of DB1976 will be crucial. Furthermore, gene expression analysis of PU.1 downstream targets following DB1976 treatment would provide a more comprehensive understanding of its molecular effects.
Conclusion
This compound is a valuable research tool for studying the role of PU.1 in AML. Its pro-apoptotic activity in leukemic cells is well-documented. The logical next step is a thorough investigation into its potential to induce myeloid differentiation. The experimental frameworks provided in this technical guide are intended to facilitate these critical studies and to help elucidate the full therapeutic potential of targeting the PU.1 pathway in acute myeloid leukemia.
References
- 1. PU.1 induces myeloid lineage commitment in multipotent hematopoietic progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PU. 1 is not essential for early myeloid gene expression but is required for terminal myeloid differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergy of IAP Antagonist and Demethylating Agents Against AML Stem/Progenitor Cells - The ASCO Post [ascopost.com]
- 4. ashpublications.org [ashpublications.org]
- 5. [PDF] PU.1-c-Jun interaction is crucial for PU.1 function in myeloid development | Semantic Scholar [semanticscholar.org]
Investigating the Downstream Targets of PU.1 Inhibition by DB1976: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The transcription factor PU.1, a critical regulator of myeloid and B-lymphoid cell development, is frequently dysregulated in acute myeloid leukemia (AML). Its role in driving leukemogenesis makes it a compelling therapeutic target. DB1976 is a potent and cell-permeable small molecule inhibitor that allosterically interferes with PU.1 binding to DNA. This technical guide provides an in-depth overview of the downstream effects of PU.1 inhibition by DB1976, focusing on the identification of its molecular targets and the experimental methodologies used for their validation. We present quantitative data on gene expression changes, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction to PU.1 and the Inhibitor DB1976
PU.1, encoded by the SPI1 gene, is an E26 transformation-specific (ETS) family transcription factor essential for the differentiation and function of hematopoietic cells.[1] It plays a pivotal role in the development of various hematopoietic lineages, and its dysregulation is a key factor in the pathogenesis of AML.[2][3] Reduced PU.1 expression or activity is observed in a significant portion of AML patients, leading to a block in differentiation and uncontrolled proliferation of myeloid blasts.[2]
DB1976 is a novel heterocyclic diamidine that acts as a specific inhibitor of PU.1.[4][5] Unlike traditional inhibitors that target the protein itself, DB1976 binds to the minor groove of AT-rich DNA sequences that flank the core PU.1 binding motif.[6][7] This binding induces a conformational change in the DNA, which allosterically prevents PU.1 from binding to its target gene promoters.[4][6] This targeted inhibition of PU.1 has been shown to decrease the growth of AML cells, reduce their clonogenic capacity, and induce apoptosis, making it a promising therapeutic strategy.[2][5][8]
Signaling Pathway and Mechanism of Action
The mechanism of DB1976-mediated PU.1 inhibition is a prime example of targeting protein-DNA interactions. The following diagram illustrates the signaling pathway of PU.1 and the inhibitory action of DB1976.
Caption: PU.1 signaling and DB1976 inhibition.
Downstream Targets of PU.1 Inhibition
Inhibition of PU.1 by compounds like DB1976 leads to widespread changes in gene expression. A study using the related PU.1 inhibitor DB2313 in PU.1-deficient AML cells identified 1,648 dysregulated transcripts.[2] This highlights the extensive regulatory role of PU.1. The following table summarizes a selection of key downstream target genes affected by PU.1 inhibition.
| Gene Symbol | Gene Name | Function | Effect of PU.1 Inhibition |
| Csf1r | Colony stimulating factor 1 receptor | Myeloid cell proliferation and differentiation | Downregulation |
| Junb | JunB proto-oncogene, AP-1 transcription factor subunit | Cell proliferation and differentiation | Downregulation |
| E2f1 | E2F transcription factor 1 | Cell cycle progression | Downregulation |
| Myc | MYC proto-oncogene, bHLH transcription factor | Cell proliferation and apoptosis | Downregulation |
| Bcl2 | BCL2 apoptosis regulator | Anti-apoptotic | Downregulation |
| Cdkn1a (p21) | Cyclin dependent kinase inhibitor 1A | Cell cycle arrest | Upregulation |
Note: This table represents a subset of affected genes. The complete list of 1,648 dysregulated transcripts can be found in the supplementary materials of the cited study.[2]
Experimental Protocols
To investigate the downstream targets of PU.1 inhibition by DB1976, a combination of molecular and cellular biology techniques is employed. The following sections provide detailed protocols for key experiments.
Experimental Workflow
The overall workflow for identifying and validating the downstream targets of DB1976 is depicted below.
Caption: Experimental workflow for target identification.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is adapted for the analysis of PU.1 binding in AML cells treated with DB1976.
1. Cell Culture and Cross-linking:
-
Culture AML cells (e.g., MOLM13, OCI-AML3) to a density of 1-2 x 10^6 cells/mL.
-
Treat cells with the desired concentration of DB1976 or vehicle control for the specified time.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Wash cells twice with ice-cold PBS.
2. Chromatin Preparation:
-
Lyse cells and isolate nuclei.
-
Resuspend nuclei in a shearing buffer and sonicate to fragment chromatin to an average size of 200-500 bp.
3. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with an anti-PU.1 antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
4. DNA Purification and Library Preparation:
-
Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Prepare the DNA library for sequencing according to the manufacturer's protocol (e.g., Illumina).
5. Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Align reads to the reference genome and perform peak calling to identify PU.1 binding sites.
-
Compare PU.1 occupancy between DB1976-treated and control samples.
RNA-sequencing (RNA-seq)
1. Cell Culture and Treatment:
-
Culture and treat AML cells with DB1976 as described for ChIP-seq.
2. RNA Extraction:
-
Harvest cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity.
3. Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the total RNA, including steps for poly(A) selection or rRNA depletion, fragmentation, reverse transcription, and adapter ligation.
-
Sequence the libraries on a high-throughput sequencing platform.
4. Data Analysis:
-
Align reads to the reference genome and quantify gene expression.
-
Perform differential gene expression analysis to identify genes that are up- or downregulated upon DB1976 treatment.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for validating the differential expression of target genes identified by RNA-seq.
1. cDNA Synthesis:
-
Synthesize cDNA from total RNA using a reverse transcription kit.
2. qPCR Reaction:
-
Set up qPCR reactions using a SYBR Green-based master mix, cDNA, and gene-specific primers.
-
Example primer sequences for human PU.1 target genes:
-
CSF1R : Forward - 5'-GATTGCCGAAGGACAGCAG-3', Reverse - 5'-GCAGCTCCATAACCCAGGT-3'
-
JUNB : Forward - 5'-GACGGCAAACTTCGCTTTAC-3', Reverse - 5'-TTCAGGGTCTCCAGCTTCTC-3'
-
E2F1 : Forward - 5'-CCGCCAAGAAGTCCGAGA-3', Reverse - 5'-GGTGGATTTGAGGGCAGAGT-3'
-
GAPDH (housekeeping): Forward - 5'-GAAGGTGAAGGTCGGAGTC-3', Reverse - 5'-GAAGATGGTGATGGGATTTC-3'
-
3. Data Analysis:
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene.
Cell Viability Assay (MTT Assay)
1. Cell Seeding and Treatment:
-
Seed AML cells in a 96-well plate at a density of 1-5 x 10^4 cells/well.
-
Treat cells with a range of concentrations of DB1976 and a vehicle control.
-
Incubate for 24-72 hours.
2. MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
3. Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of DB1976.
Clonogenic Assay
1. Cell Treatment:
-
Treat AML cells in suspension with DB1976 or vehicle control for a specified period.
2. Plating in Semi-Solid Medium:
-
Wash the cells to remove the compound.
-
Resuspend the cells in a semi-solid medium (e.g., MethoCult) and plate them in culture dishes.
3. Incubation and Colony Counting:
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Stain and count the colonies.
4. Data Analysis:
-
Compare the number of colonies in the DB1976-treated group to the control group to determine the effect on clonogenic potential.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
1. Cell Treatment:
-
Treat AML cells with DB1976 or vehicle control.
2. Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
3. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
4. Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the induction of apoptosis by DB1976.
Conclusion
DB1976 represents a promising therapeutic agent for AML by specifically targeting the transcription factor PU.1. Understanding the downstream consequences of this inhibition is crucial for its clinical development and for identifying biomarkers of response. The methodologies outlined in this guide provide a robust framework for researchers to investigate the molecular and cellular effects of DB1976 and other PU.1 inhibitors. The identification of a broad range of downstream target genes underscores the central role of PU.1 in maintaining the leukemic state and provides a rich dataset for further functional studies and the development of novel combination therapies.
References
- 1. Targeting transcription factor pu.1 for improving neurologic outcomes after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kumc.edu [kumc.edu]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacologic efficacy of PU.1 inhibition by heterocyclic dications: a mechanistic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biologi.ub.ac.id [biologi.ub.ac.id]
An In-depth Technical Guide to the Immunomodulatory Role of DB1976 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DB1976 dihydrochloride (B599025), a potent and cell-permeable small molecule inhibitor of the transcription factor PU.1. It details the compound's mechanism of action, its profound effects on critical immune signaling pathways, and its potential as a modulator of immune responses in therapeutic contexts. This document synthesizes key quantitative data and provides detailed experimental protocols for researchers investigating its properties.
Core Mechanism of Action: Inhibition of the PU.1 Transcription Factor
DB1976 dihydrochloride is a heterocyclic diamidine that functions as a highly potent inhibitor of the transcription factor PU.1 (also known as Spi-1).[1][2][3] PU.1 is a master regulator of myeloid and lymphoid development and is essential for the differentiation and function of numerous immune cells, most notably macrophages.[4][5]
Unlike inhibitors that target the protein itself, DB1976 exerts its effect through a unique mechanism of allosteric inhibition. It selectively binds to the minor groove of AT-rich sequences within the DNA that flank the core 5'-GGAA-3' PU.1 recognition motif.[3][6] This binding induces a conformational change in the DNA, which prevents the PU.1 protein from successfully engaging with its target site, thereby inhibiting downstream gene transactivation.[2]
Quantitative Data Summary
The inhibitory activity and cellular effects of DB1976 have been quantified across various assays. The data highlights its high potency for the PU.1-DNA interface and its selective effects on cells dependent on PU.1 activity.
Table 1: In Vitro Binding and Activity of DB1976
| Parameter | Value | Assay Context | Reference(s) |
|---|---|---|---|
| IC₅₀ (PU.1 Binding Inhibition) | 10 nM | In vitro biochemical assay measuring inhibition of PU.1 protein binding to its cognate DNA site. | [1][2][7] |
| K_d (DB1976-DNA Affinity) | 12 nM | In vitro binding affinity of DB1976 to the λB high-affinity PU.1 DNA binding site. | [1][2][7] |
| IC₅₀ (PU.1 Transactivation) | 2.4 µM | Cell-based reporter assay in PU.1-negative HEK293 cells transfected with a PU.1-dependent luciferase reporter. |[1][7] |
Table 2: Cellular Effects of DB1976
| Parameter | Value | Cell Type / Context | Reference(s) |
|---|---|---|---|
| IC₅₀ (Cell Growth) | 105 µM | Murine PU.1 URE–/– Acute Myeloid Leukemia (AML) cells. | [1][7] |
| IC₅₀ (Cell Growth) | 334 µM | Normal hematopoietic cells, indicating a window of selectivity for PU.1-dependent cancer cells. | [1][7] |
| Apoptosis Induction | 1.6-fold increase | Murine PU.1 URE–/– AML cells. | [1][7] |
| Viable Cell Decrease | 81% (mean) | Primary human AML cells treated with DB1976 versus vehicle control. | [1][7] |
| Clonogenic Capacity | 36% decrease (mean) | Primary human AML cells treated with DB1976 versus vehicle control. |[1][7] |
Modulation of Key Immune Signaling Pathways
By inhibiting the master regulator PU.1, DB1976 can profoundly alter the response of immune cells to inflammatory stimuli. Its effects are most pronounced on pathways directly programmed by PU.1, such as Toll-Like Receptor (TLR) signaling and inflammasome activation.
Attenuation of TLR4-NF-κB Signaling
PU.1 is essential for establishing the chromatin landscape at the promoters of key innate immune genes, including TLR4, the primary receptor for bacterial lipopolysaccharide (LPS).[8][9] Functional PU.1 is required for the robust activation of the NF-κB signaling pathway upon LPS stimulation.[8][10] Inhibition of PU.1 with DB1976 is therefore predicted to reduce TLR4 expression and blunt the subsequent NF-κB-mediated inflammatory cascade, leading to decreased production of pro-inflammatory cytokines like TNF-α and IL-6.
Suppression of NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a critical component of the innate immune system responsible for processing and activating the potent pro-inflammatory cytokines IL-1β and IL-18. Studies have shown that PU.1, in cooperation with IRF8, directly binds to the promoter of the NLRP3 gene to positively regulate its expression.[11] By inhibiting PU.1, DB1976 can decrease the available pool of NLRP3 protein, thereby raising the threshold for inflammasome activation and reducing the secretion of mature IL-1β in response to pathogenic or damage signals.
Experimental Protocols & Workflows
The following sections provide detailed methodologies for key experiments used to characterize the activity of DB1976.
In Vitro PU.1-DNA Binding Inhibition Assay (Surface Plasmon Resonance)
This protocol describes the use of Surface Plasmon Resonance (SPR) to measure the ability of DB1976 to inhibit the binding of the PU.1 ETS domain to its cognate DNA sequence in real-time.
Methodology:
-
Sensor Chip Preparation:
-
Use a streptavidin-coated sensor chip (e.g., Biacore SA chip).
-
Synthesize a 5'-biotinylated double-stranded DNA oligonucleotide containing a high-affinity PU.1 binding site (e.g., the λB motif: 5'-AATAAAAGGAAGTG-3').
-
Immobilize the biotinylated DNA to the chip surface by injecting a dilute solution (e.g., 50 nM in HBS-EP+ buffer) until a stable signal of ~100-200 Response Units (RU) is achieved.
-
-
PU.1 Binding:
-
Purify the recombinant ETS domain of the PU.1 protein (e.g., murine residues 167-272).[4]
-
Inject a saturating concentration of the PU.1 ETS domain (e.g., 50-100 nM) over the DNA-coated surface to establish a stable baseline RU signal corresponding to the PU.1-DNA complex.
-
-
Inhibition Titration:
-
Prepare a dilution series of this compound in running buffer (e.g., 0.1 nM to 10 µM).
-
Sequentially inject each concentration of DB1976 over the pre-formed PU.1-DNA complex.
-
Measure the decrease in RU signal as DB1976 displaces the bound PU.1 protein.
-
-
Data Analysis:
-
Calculate the percentage of PU.1 inhibition at each DB1976 concentration relative to the stable PU.1-DNA baseline.
-
Plot the percent inhibition against the log of the DB1976 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell-Based PU.1 Transactivation Assay (Luciferase Reporter)
This assay quantifies the ability of DB1976 to inhibit the transcriptional activity of PU.1 in a live-cell context.
Methodology:
-
Cell Culture and Transfection:
-
Culture PU.1-negative cells (e.g., HEK293) in appropriate media.
-
Co-transfect cells with three plasmids:
-
An expression vector for full-length PU.1.
-
A firefly luciferase reporter vector driven by a promoter containing multiple PU.1 binding sites (e.g., a multimerized λB site upstream of a minimal promoter).
-
A Renilla luciferase control vector (for normalization of transfection efficiency).
-
-
-
Compound Treatment:
-
24 hours post-transfection, replace the media with fresh media containing a range of this compound concentrations (e.g., 10 nM to 50 µM) or a vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 24 hours.
-
-
Luciferase Activity Measurement:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Use a dual-luciferase assay system to sequentially measure firefly and Renilla luciferase activity in the cell lysates with a luminometer.
-
-
Data Analysis:
-
For each sample, normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition of PU.1 transactivation for each DB1976 concentration relative to the vehicle-treated control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
-
Apoptosis Induction Assay (Annexin V/PI Staining)
This protocol uses flow cytometry to quantify the induction of apoptosis and necrosis in PU.1-dependent cancer cells (e.g., MOLM13 AML cells) following treatment with DB1976.
Methodology:
-
Cell Culture and Treatment:
-
Seed MOLM13 cells at a density of 0.5 x 10⁶ cells/mL in RPMI-1640 media supplemented with 10% FBS.
-
Treat cells with DB1976 at a relevant concentration (e.g., 10 µM, 50 µM, 100 µM) or vehicle control.
-
Incubate for a specified time period (e.g., 48 or 72 hours).
-
-
Cell Staining:
-
Harvest cells (including any floating cells) and wash twice with cold PBS.
-
Resuspend approximately 1 x 10⁵ cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (1 mg/mL).
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add an additional 400 µL of 1X Annexin V Binding Buffer to each sample.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Use FITC (for Annexin V) and PerCP-Cy5.5 or a similar channel (for PI) for detection.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by DB1976.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. WO2018024654A1 - Heterocyclic diamidines - Google Patents [patents.google.com]
- 4. Modulating DNA by polyamides to regulate transcription factor PU.1-DNA binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetechindia.com [lifetechindia.com]
- 8. Functional PU.1 in macrophages has a pivotal role in NF-κB activation and neutrophilic lung inflammation during endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epigenome-noe.net [epigenome-noe.net]
- 10. Functional PU.1 in macrophages has a pivotal role in NF-κB activation and neutrophilic lung inflammation during endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PU.1 and IRF8 Modulate Activation of NLRP3 Inflammasome via Regulating Its Expression in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DB1976 Dihydrochloride In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB1976 dihydrochloride (B599025) is a potent and cell-permeable small molecule inhibitor of the transcription factor PU.1.[1][2] As a selenophene (B38918) analog of DB270, it exhibits a strong affinity for the AT-rich sequences of DNA that are the binding sites for PU.1, thereby inhibiting PU.1-dependent gene transactivation.[1][2][3] Dysregulation of PU.1 is implicated in the pathogenesis of acute myeloid leukemia (AML), making DB1976 a compound of significant interest for cancer research and drug development.[4][5] In vitro studies have demonstrated that DB1976 induces apoptosis and reduces cell viability in AML cell lines, with less pronounced effects on normal hematopoietic cells.[2]
This document provides detailed protocols for key in vitro experiments to assess the biological activity of DB1976 dihydrochloride, along with data presentation and visualizations to facilitate experimental design and data interpretation.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in various assays.
| Parameter | Value | Cell Line/System | Reference |
| PU.1 Binding Inhibition (IC₅₀) | 10 nM | In vitro binding assay | [1][2] |
| PU.1/DNA Complex Affinity (K_D) | 12 nM | In vitro binding assay | [1] |
| PU.1-dependent Transactivation Inhibition (IC₅₀) | 2.4 µM | PU.1-negative HEK293 cells | |
| Cell Growth Inhibition (IC₅₀) | 105 µM | PU.1 URE-/- AML cells | [2] |
| Cell Growth Inhibition (IC₅₀) | 334 µM | Normal hematopoietic cells | [2] |
Signaling Pathway
This compound's primary mechanism of action is the inhibition of the transcription factor PU.1. PU.1 is a master regulator of hematopoietic lineage determination, particularly for myeloid and B-lymphoid cells.[6][7][8] By binding to the minor groove of DNA at PU.1's target sequences, DB1976 allosterically inhibits the binding of PU.1 to DNA, thereby preventing the transcription of its target genes.[3][7] This disruption of PU.1's transcriptional program in AML cells can lead to cell cycle arrest and apoptosis.
References
- 1. bosterbio.com [bosterbio.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. kumc.edu [kumc.edu]
- 4. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. Down-regulation of hematopoiesis master regulator PU.1 via aberrant methylation in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PU.1 regulates the commitment of adult hematopoietic progenitors and restricts granulopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Action of Hematopoietic Transcription Factor PU.1 in Initiation of T-Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DB1976 Dihydrochloride in In Vivo Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB1976 dihydrochloride (B599025) is a potent and cell-permeable small molecule inhibitor of the transcription factor PU.1.[1] As a member of the heterocyclic diamidine family, it functions as a selenophene (B38918) analog of DB270.[1] DB1976 dihydrochloride exerts its inhibitory effect by binding to the minor groove of DNA flanking the PU.1 binding motifs, thereby allosterically interfering with the PU.1-chromatin interaction.[1][2] This disruption of PU.1's binding to the promoters of its target genes leads to the downregulation of their transcription.[1][2]
The transcription factor PU.1 is a critical regulator of myeloid and lymphoid differentiation, and its dysregulation is implicated in the pathogenesis of certain cancers, particularly Acute Myeloid Leukemia (AML).[1][3] Inhibition of PU.1 has been shown to impede the growth of AML cells, induce apoptosis, and reduce their clonogenic capacity, making this compound a promising candidate for therapeutic development.[1][4] In vitro studies have demonstrated that DB1976 potently inhibits PU.1 binding with an IC50 of 10 nM and the PU.1/DNA complex with a KD of 12 nM.
These application notes provide a comprehensive overview of the use of this compound in in vivo animal model studies, with a focus on AML xenograft models. The included protocols and data are intended to guide researchers in designing and executing their own in vivo experiments.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Assay | Endpoint | IC50 / Effect | Reference |
| PU.1 URE-/- AML cells | Cell Growth | Growth Inhibition | 105 µM | [4] |
| Normal Hematopoietic Cells | Cell Growth | Growth Inhibition | 334 µM | [4] |
| Murine PU.1 URE-/- AML cells | Apoptosis | Induction of Apoptosis | 1.6-fold increase in apoptotic cells | [4] |
| Human MOLM13 cells | Apoptosis | Induction of Apoptosis | Similar effects to murine cells | [4] |
| Primary Human AML cells | Cell Viability | Decrease in Viable Cells | Mean decrease of 81% | [4] |
| Primary Human AML cells | Clonogenicity | Inhibition of Colony Formation | Mean decrease of 36% | [4] |
| HEK293 cells (PU.1-negative) | Reporter Assay | Inhibition of PU.1-dependent transactivation | 2.4 µM | [4] |
In Vivo Efficacy of PU.1 Inhibitors in AML Xenograft Models
| Animal Model | Cell Line | Treatment | Key Findings | Reference |
| Murine and Human AML (xeno)transplantation models | PU.1 URE-/- AML and MOLM13 | PU.1 inhibitors (including DB1976) | Decreased tumor burden, Increased survival | [1] |
Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound.
General Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow for in vivo AML xenograft studies.
Experimental Protocols
Formulation of this compound for In Vivo Administration
Objective: To prepare a clear and stable solution of this compound for intraperitoneal (IP) or intravenous (IV) injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
PEG300, sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Prepare a stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the powder is completely dissolved by vortexing.
-
Prepare the vehicle: In a sterile tube, mix the vehicle components. A common vehicle formulation is 5% DMSO, 30% PEG300, 5% Tween-80, and 60% Saline/PBS.
-
Formulate the working solution: To prepare a 2 mg/mL working solution as an example:
-
Add 50 µL of the 2 mg this compound stock solution to a sterile microcentrifuge tube.
-
Add the appropriate volumes of PEG300 and Tween-80 and mix thoroughly.
-
Add the saline or PBS to reach the final volume and mix until a clear solution is obtained.
-
-
Final concentration adjustment: Adjust the volume of the stock solution and vehicle components to achieve the desired final concentration for injection based on the dosing regimen.
-
Storage: Use the freshly prepared solution for administration. If short-term storage is necessary, store at 4°C and protect from light. Avoid repeated freeze-thaw cycles.
In Vivo AML Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in an AML xenograft mouse model.
Animal Model:
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old.
Cell Line:
-
Human AML cell line (e.g., MOLM13) or murine AML cells (e.g., PU.1 URE-/-).
Protocol:
-
Cell Preparation: Culture AML cells under standard conditions. On the day of injection, harvest the cells, wash with sterile PBS, and resuspend in a mixture of PBS and Matrigel (1:1 ratio) at the desired concentration (e.g., 5 x 10^6 cells in 100 µL).
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Treatment Group: Administer this compound at the desired dose and schedule (e.g., daily or every other day) via the chosen route (e.g., intraperitoneal injection).
-
Control Group: Administer the vehicle solution following the same schedule and route.
-
-
Monitoring:
-
Continue to measure tumor volumes regularly.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment period.
-
For survival studies, monitor mice until they meet the criteria for euthanasia (e.g., significant weight loss, tumor ulceration, or moribund state).
-
-
Data Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Compare the tumor growth inhibition between the treatment and control groups.
-
For survival studies, generate Kaplan-Meier survival curves and perform statistical analysis.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize the experimental conditions, including cell numbers, dosing, and treatment schedules, based on their specific research objectives and in accordance with institutional animal care and use committee (IACUC) guidelines.
References
Application Notes and Protocols: Determining the Optimal Concentration of DB1976 Dihydrochloride for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
DB1976 dihydrochloride (B599025) is a potent and cell-permeable inhibitor of the transcription factor PU.1, a critical regulator of gene expression in hematopoietic cells and a key player in various malignancies, particularly Acute Myeloid Leukemia (AML).[1][2][3] By binding to AT-rich sequences in the DNA minor groove, DB1976 dihydrochloride effectively blocks PU.1 from binding to its target DNA sites, leading to the inhibition of PU.1-mediated gene transcription.[1][3] This inhibitory action ultimately induces apoptosis in susceptible cancer cell lines.[1][2] This document provides comprehensive application notes and detailed protocols for determining the optimal concentration of this compound for use in cell culture experiments.
Mechanism of Action
This compound is a heterocyclic dication that demonstrates a strong affinity and selectivity for AT-rich DNA sequences, which are characteristic of PU.1 binding sites.[1][4] Its mechanism of action involves the direct inhibition of the PU.1/DNA complex formation.[1][2] This disruption of PU.1's transcriptional activity leads to a cascade of cellular events, culminating in the induction of apoptosis. This makes DB1976 a valuable tool for studying PU.1-driven cellular processes and as a potential therapeutic agent in cancers where PU.1 is a key oncogenic driver.
Caption: Mechanism of this compound action.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound across various cell lines. These values serve as a valuable reference for designing initial range-finding experiments.
| Cell Line | Cell Type | Parameter | Value | Reference |
| PU.1 URE–/– AML cells | Murine Acute Myeloid Leukemia | IC50 | 105 µM | [1][2] |
| Normal hematopoietic cells | Murine | IC50 | 334 µM | [1][2] |
| HEK293 cells (PU.1-negative) | Human Embryonic Kidney | IC50 (PU.1-dependent transactivation) | 2.4 µM | [1] |
| MOLM13 cells | Human Acute Myeloid Leukemia | Apoptosis Induction | 1.6-fold increase | [1][2] |
| Primary human AML cells | Human Acute Myeloid Leukemia | Viable cell decrease | 81% (mean) | [1][2] |
| Primary human AML cells | Human Acute Myeloid Leukemia | Clonogenic capacity decrease | 36% (mean) | [1][2] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Calculate the required amount: Based on the desired stock concentration (e.g., 10 mM), calculate the mass of this compound needed. The molecular weight of this compound is 520.45 g/mol .
-
Dissolution: Aseptically add the calculated amount of this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve the desired stock concentration.
-
Solubilization: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution. A 10 mM stock solution in DMSO is a common starting point.[5]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Determining the Optimal Concentration: A Step-wise Approach
This protocol outlines a general workflow for identifying the optimal concentration of this compound for a specific cell line of interest.
Caption: Workflow for determining optimal DB1976 concentration.
A. Range-Finding Experiment
Objective: To determine a broad effective concentration range of this compound for the cell line of interest.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A broad range is recommended for the initial experiment (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 500 µM). Include a vehicle control (DMSO) at the highest concentration used for the drug dilutions.
-
Incubation: Treat the cells with the different concentrations of this compound and incubate for a relevant time period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Assess cell viability using a simple method like Trypan Blue exclusion or a qualitative assessment of cell morphology under a microscope.
B. Dose-Response Cytotoxicity Assay
Objective: To precisely determine the IC50 (half-maximal inhibitory concentration) of this compound.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described above.
-
Treatment: Based on the results of the range-finding experiment, prepare a more refined series of dilutions (e.g., 8-12 concentrations) bracketing the estimated effective range.
-
Incubation: Incubate the cells with the drug for the desired time period (e.g., 72 hours).
-
Viability Measurement: Quantify cell viability using a colorimetric or luminescent assay such as MTT, XTT, or CellTiter-Glo®.
-
Data Analysis: Plot the cell viability data against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
C. Functional Assays
Objective: To confirm the biological activity of this compound at the determined concentrations.
Protocol (Example: Apoptosis Assay):
-
Cell Treatment: Treat cells with this compound at concentrations around the IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50).
-
Apoptosis Staining: After the desired incubation period, harvest the cells and stain with Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD).
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells. An increase in the Annexin V positive population indicates the induction of apoptosis.[1]
Conclusion
The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. The protocols provided herein offer a systematic approach to determine the most effective concentration for your research needs. By starting with a broad range-finding experiment and progressing to more detailed dose-response and functional assays, researchers can confidently select appropriate concentrations for investigating the biological effects of this potent PU.1 inhibitor.
References
Application Notes and Protocols for DB1976 Dihydrochloride Treatment in MOLM13 and Kasumi-1 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects and mechanism of action of DB1976 dihydrochloride (B599025), a potent and cell-permeable inhibitor of the transcription factor PU.1, in the context of Acute Myeloid Leukemia (AML) cell lines MOLM13 and Kasumi-1. Detailed protocols for key experimental assays are also provided to facilitate research and development of this compound as a potential therapeutic agent.
Introduction
DB1976 dihydrochloride is a heterocyclic diamidine that selectively binds to the DNA minor groove flanking PU.1 binding motifs, thereby disrupting the interaction of PU.1 with the promoter regions of its target genes.[1] PU.1 is a critical transcription factor for myeloid and lymphoid development, and its dysregulation is implicated in the pathogenesis of AML.[2][3] Both MOLM13 (harboring a FLT3-ITD mutation) and Kasumi-1 (characterized by the t(8;21) translocation) are human AML cell lines with relatively low levels of PU.1, making them sensitive to further PU.1 inhibition.[2] Treatment with DB1976 has been shown to inhibit cell growth, reduce clonogenicity, and induce apoptosis in these and other AML models.[2]
Mechanism of Action
DB1976 acts as an allosteric inhibitor of PU.1-chromatin binding. By occupying the minor groove of DNA adjacent to PU.1 consensus sites, it prevents the stable association of PU.1 with its target gene promoters. This leads to the downregulation of canonical PU.1 transcriptional targets, which are involved in cell proliferation, survival, and differentiation.[2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and PU.1 inhibition in relevant cellular models.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell/System | Reference |
| PU.1 Binding Inhibition (IC50) | 10 nM | In vitro SPR assay | [4] |
| PU.1-dependent Transactivation Inhibition (IC50) | 2.4 µM | PU.1-negative HEK293 cells with reporter | [4] |
| Cell Growth Inhibition (IC50) | ~2-5 µM (for related compounds) | MOLM13 cells | [2] |
| Apoptosis Induction | 1.6-fold increase | Murine PU.1lo AML cells (similar effects in MOLM13) | [4] |
| Clonogenic Capacity Reduction | 36% mean decrease | Primary human AML cells | [5] |
Table 2: Effects of PU.1 Knockdown in MOLM13 and Kasumi-1 Cells
| Effect | MOLM13 | Kasumi-1 | Reference |
| Cell Growth | Strong inhibition | Strong inhibition | [2] |
| Clonogenic Capacity | Strong inhibition | Strong inhibition | [2] |
| Apoptosis | Increased | Increased | [2] |
Experimental Protocols
Detailed protocols for assessing the effects of this compound on MOLM13 and Kasumi-1 cells are provided below.
Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the dose-dependent effect of DB1976 on the viability of MOLM13 and Kasumi-1 cells.
Materials:
-
MOLM13 or Kasumi-1 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed MOLM13 or Kasumi-1 cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells to achieve the final desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) at the highest concentration used for the compound.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis in MOLM13 and Kasumi-1 cells following treatment with DB1976.
Materials:
-
MOLM13 or Kasumi-1 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells at a density of 5 x 105 cells/mL in a 6-well plate and treat with the desired concentration of DB1976 (e.g., 5 µM) or vehicle control for 48 hours.
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and gating.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Clonogenic Assay (Methylcellulose-based)
This protocol assesses the effect of DB1976 on the self-renewal capacity of individual MOLM13 and Kasumi-1 cells.
Materials:
-
MOLM13 or Kasumi-1 cells
-
This compound
-
Methylcellulose-based medium for human cells (e.g., MethoCult™ H4230)
-
IMDM medium
-
35 mm culture dishes
Procedure:
-
Cell Treatment (Optional Pre-treatment): Cells can be pre-treated with DB1976 for a defined period (e.g., 24 hours) before plating, or the compound can be added directly to the methylcellulose (B11928114) medium.
-
Cell Plating: Prepare a cell suspension in IMDM. Mix the cells with the methylcellulose medium containing the desired concentration of DB1976 or vehicle control to a final cell density of 500-1000 cells/mL.
-
Dispensing: Dispense 1.1 mL of the cell/methylcellulose mixture into each 35 mm dish using a syringe with a blunt-end needle to avoid air bubbles.
-
Incubation: Place the dishes in a larger petri dish with a small amount of sterile water to maintain humidity and incubate at 37°C in a 5% CO2 incubator for 10-14 days.
-
Colony Counting: Count the number of colonies (defined as clusters of >40 cells) using an inverted microscope.
-
Data Analysis: Calculate the percentage of colony formation relative to the vehicle control.
Conclusion
This compound demonstrates significant anti-leukemic activity in MOLM13 and Kasumi-1 cells by inhibiting the master regulator transcription factor PU.1. The provided protocols offer a framework for further investigation into the efficacy and mechanism of this promising compound in AML research and drug development.
References
Application Notes: The Use of DB1976 Dihydrochloride in Leukemia Xenograft Models
Introduction
DB1976 is a potent, cell-permeable small molecule inhibitor of the transcription factor PU.1 (also known as SPI1).[1][2] As a member of the heterocyclic diamidine family, DB1976 presents a novel therapeutic strategy for diseases where PU.1 activity is implicated, such as Acute Myeloid Leukemia (AML).[3][4] In many AML cases, the function or expression of PU.1 is impaired, making it an attractive therapeutic target.[3] DB1976 allosterically interferes with PU.1's ability to bind chromatin by targeting the DNA minor groove that flanks PU.1 binding motifs.[3][5] This inhibition leads to the downregulation of essential PU.1 target genes, resulting in decreased cell proliferation and the induction of apoptosis in leukemia cells.[1][3] Preclinical studies utilizing leukemia xenograft models have demonstrated that DB1976 can effectively reduce tumor burden and improve survival, highlighting its potential for clinical development.[4]
These application notes provide detailed protocols for utilizing DB1976 dihydrochloride (B599025) in both in vitro and in vivo leukemia models, with a focus on xenograft studies.
Mechanism of Action
DB1976 functions by binding with high affinity and selectivity to the AT-rich sequences within the DNA minor groove, which are characteristic of PU.1 binding sites.[1][5] This binding event induces a conformational change in the DNA, which allosterically prevents the PU.1 transcription factor from engaging with its consensus sequence in the major groove.[2][3] The subsequent disruption of PU.1-DNA interaction leads to the downregulation of canonical PU.1 transcriptional targets.[3] In the context of AML cells, this pharmacological inhibition of PU.1 disrupts critical cellular processes, ultimately decreasing cell viability and clonogenic capacity while promoting apoptosis.[1][3]
Data Presentation
Quantitative data from preclinical evaluations of DB1976 are summarized below.
Table 1: In Vitro Activity of DB1976
| Parameter | Description | Value | Cell Line / System | Reference |
|---|---|---|---|---|
| PU.1 Binding Inhibition | Concentration required for 50% inhibition of PU.1 binding to DNA. | 10 nM | In vitro SPR assay | [1] |
| PU.1/DNA Complex Affinity | Dissociation constant (KD) for the DB1976-λB DNA complex. | 12 nM | In vitro | [1] |
| PU.1 Transactivation | Concentration for 50% inhibition of PU.1-dependent transactivation. | 2.4 µM | HEK293 cells | [1] |
| Cell Growth Inhibition | Concentration for 50% growth inhibition in leukemia cells. | 105 µM | Murine PU.1 URE–/– AML | [1] |
| Cell Growth Inhibition | Concentration for 50% growth inhibition in normal cells. | 334 µM | Normal hematopoietic cells | [1] |
| Apoptosis Induction | Fold-increase in apoptotic cells after treatment. | 1.6-fold | Murine PU.1 URE–/– AML | [1] |
| Apoptosis Induction | Fold-increase in apoptotic cells after treatment. | 1.5-fold | Primary human AML cells | [1] |
| Viable Cell Reduction | Mean decrease in viable primary human AML cells post-treatment. | 81% | Primary human AML cells | [1] |
| Clonogenicity Reduction | Mean decrease in clonogenic capacity post-treatment. | 36% | Primary human AML cells |[1] |
Table 2: Summary of In Vivo Efficacy of PU.1 Inhibitors in Leukemia Xenograft Models
| Animal Model | Cell Line | Treatment Regimen | Key Outcomes | Reference |
|---|---|---|---|---|
| NSG Mice | Murine PU.1 URE–/– AML | DB1976 (25 µM) | Decreased tumor burden, increased survival. | [4] |
| NSG Mice | Human MOLM13 AML | PU.1 Inhibitors | Decreased tumor burden, increased survival. | [4] |
| NSG Mice | Primary Human AML | PU.1 Inhibitors | Decreased tumor burden, increased survival. | [4] |
| NOD/SCID | MV-4-11 AML | Eltanexor/Venetoclax | Reduction in hCD45+ cells in blood, bone marrow, and spleen. |[6] |
Experimental Protocols
Protocol 1: Establishment of a Leukemia Xenograft Model
This protocol describes the establishment of a systemic (disseminated) leukemia model using human AML cell lines in immunodeficient mice.[7]
Materials:
-
Appropriate cell culture medium and supplements
-
Immunodeficient mice (e.g., NOD/SCID IL2Rγcnull (NSG))[7]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue or other viability stain
-
Syringes and needles (e.g., 27-gauge)
Procedure:
-
Cell Culture: Culture leukemia cells under standard conditions to maintain them in the logarithmic growth phase.
-
Animal Conditioning: 24 hours prior to cell injection, subject the mice to sublethal whole-body irradiation (e.g., 2 Gy from a cesium source) to facilitate engraftment.[7]
-
Cell Preparation:
-
Harvest cells from culture and perform a cell count and viability assessment (viability should be >95%).
-
Wash the cells twice with sterile, cold PBS.
-
Resuspend the final cell pellet in cold PBS at a concentration of 1 x 108 cells/mL.[6] Keep cells on ice.
-
-
Injection:
-
Warm the mice gently to dilate the tail veins.
-
Inject 1 x 107 cells (in a 0.1 mL volume) into the lateral tail vein of each mouse.
-
-
Post-Injection Monitoring:
-
Monitor the animals regularly for signs of disease progression, such as weight loss, ruffled fur, or hind-limb paralysis.
-
Engraftment can be confirmed by analyzing peripheral blood for the presence of human CD45+ cells via flow cytometry, typically starting 2-3 weeks post-injection.[6]
-
Protocol 2: In Vivo Efficacy Study of DB1976
This protocol outlines a study to evaluate the anti-leukemic efficacy of DB1976 in an established xenograft model.
Materials:
-
Established leukemia xenograft-bearing mice
-
DB1976 dihydrochloride
-
Sterile vehicle for injection (e.g., 5% DMSO in saline)
-
Dosing syringes and needles
-
Equipment for blood collection and processing
-
Flow cytometer and antibodies (e.g., anti-human CD45)
Procedure:
-
Model Establishment: Establish leukemia xenografts as described in Protocol 1.
-
Group Assignment: Once engraftment is confirmed or at a set timepoint post-injection (e.g., Day 7), randomly assign mice into treatment cohorts (e.g., Vehicle control, DB1976 low dose, DB1976 high dose). A typical group size is 8-10 mice.[6]
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
On each treatment day, dilute the stock solution to the final desired concentration in a sterile vehicle (e.g., saline). The final DMSO concentration should be minimal (<5%).
-
Administer the drug or vehicle to the respective groups via the chosen route (e.g., intraperitoneal injection) and schedule (e.g., daily for 21 days).
-
-
Monitoring and Data Collection:
-
Survival: Monitor animals daily and record survival. The primary endpoint is typically a humane endpoint based on clinical signs or a predefined weight loss threshold (e.g., >20%). Survival data should be plotted using a Kaplan-Meier curve.[6]
-
-
Data Analysis:
-
Compare the median survival between the vehicle and DB1976-treated groups using the log-rank test.
-
Compare the percentage of hCD45+ cells in tissues between groups using an appropriate statistical test (e.g., Student's t-test or ANOVA). A significant reduction in tumor burden and an increase in survival in the DB1976-treated group indicate efficacy.[4]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Venetoclax response is enhanced by selective inhibitor of nuclear export compounds in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Apoptosis Induced by DB1976 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB1976 dihydrochloride (B599025) is a potent and cell-permeable inhibitor of the transcription factor PU.1.[1][2][3] PU.1 is a critical regulator of gene expression in hematopoietic cells, and its inhibition has been shown to induce apoptosis, making DB1976 a compound of interest in cancer research, particularly for hematological malignancies like acute myeloid leukemia (AML).[1] This application note provides a detailed protocol for assessing the apoptotic effects of DB1976 dihydrochloride in a relevant cancer cell line using the Annexin V-FITC and Propidium Iodide (PI) flow cytometry assay.
Mechanism of Action
This compound functions as a classic heterocyclic dication with a strong affinity for AT-rich sequences in DNA, which are commonly found in the binding sites of PU.1.[1][2] By binding to these sites, DB1976 inhibits the binding of PU.1 to DNA, thereby disrupting PU.1-dependent gene transactivation.[1][2][3] This interference with PU.1 function leads to a decrease in the viability of cancer cells and an induction of apoptosis.[1] Studies have shown that treatment with DB1976 can lead to a significant increase in the apoptotic cell fraction in both murine and human AML cells.[1][2][4]
Signaling Pathway of DB1976-Induced Apoptosis
The precise downstream signaling cascade of PU.1 inhibition by DB1976 leading to apoptosis is a subject of ongoing research. However, it is understood that the inhibition of a key transcription factor like PU.1 can disrupt the expression of genes critical for cell survival and proliferation, ultimately triggering the intrinsic or extrinsic apoptotic pathways.[5]
Caption: this compound inhibits PU.1, leading to apoptosis.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in relevant cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| IC50 (PU.1 Binding) | In vitro | 10 nM | [1][2] |
| KD (DB1976-λB affinity) | In vitro | 12 nM | [1][2] |
| IC50 (PU.1-dependent transactivation) | HEK293 cells | 2.4 µM | [1] |
| IC50 (Cell Growth) | PU.1 URE-/- AML cells | 105 µM | [1][2][4] |
| IC50 (Cell Growth) | Normal hematopoietic cells | 334 µM | [1][2][4] |
| Apoptotic Cell Increase | Murine PU.1 URE-/- AML cells | 1.6-fold | [1][2][4] |
| Apoptotic Cell Increase | Primary human AML cells | 1.5-fold (average) | [1] |
| Viable Cell Decrease | Primary human AML cells | 81% (mean) | [1] |
Experimental Protocol: Apoptosis Assay Using Annexin V-FITC and Propidium Iodide
This protocol outlines the steps to quantify apoptosis in a human AML cell line (e.g., MOLM13) treated with this compound using flow cytometry.
Materials
-
This compound
-
Human AML cell line (e.g., MOLM13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Sterile microcentrifuge tubes
-
Flow cytometer
Experimental Workflow
Caption: Workflow for this compound apoptosis assay.
Step-by-Step Procedure
-
Cell Seeding: Seed the human AML cell line (e.g., MOLM13) in a suitable culture plate at a density of approximately 5 x 10^5 cells/mL in complete culture medium.
-
Drug Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).[6] Treat the cells with increasing concentrations of DB1976 (e.g., 0, 1, 5, 10, 25 µM). Include a vehicle-only control. Incubate the cells for a predetermined time course (e.g., 24 or 48 hours).
-
Cell Harvesting: After the incubation period, collect the cells from each well or flask into separate microcentrifuge tubes.
-
Washing: Centrifuge the cell suspensions at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat the centrifugation and supernatant removal.
-
Staining: Resuspend the washed cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[7] Gently vortex the tubes.
-
Incubation: Incubate the tubes at room temperature for 15 minutes in the dark.[7][8]
-
Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[7] Keep the samples on ice and protected from light until analysis.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer as soon as possible.[8] Use appropriate controls to set the compensation and gates for the different cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Interpretation
The percentage of cells in each quadrant (viable, early apoptotic, and late apoptotic/necrotic) should be determined for each treatment condition. A dose-dependent increase in the percentage of Annexin V-positive cells will indicate that this compound induces apoptosis in the tested cell line. The results can be plotted as a bar graph showing the percentage of apoptotic cells at different drug concentrations.
Conclusion
This application note provides a comprehensive protocol for evaluating the pro-apoptotic activity of this compound. By following this detailed methodology, researchers can effectively quantify the apoptotic response induced by this PU.1 inhibitor and further investigate its potential as a therapeutic agent in cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DB1976 is a Fully Efficacious Transcription Factor PU.1 Inhibitor | MedChemExpress [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mayo.edu [mayo.edu]
- 6. This compound | Apoptosis | NF-κB | TargetMol [targetmol.com]
- 7. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: Utilizing DB1976 Dihydrochloride in Chromatin Immunoprecipitation (ChIP) to Modulate Transcription Factor Binding
Introduction
DB1976 dihydrochloride (B599025) is a cell-permeable small molecule that acts as a potent inhibitor of the transcription factor PU.1.[1][2][3] It functions as a classic heterocyclic dication with a strong affinity and selectivity for AT-rich sequences within the DNA minor groove.[1][4][5][6] This binding competitively inhibits the interaction of PU.1, and potentially other transcription factors that recognize similar DNA motifs, with their cognate DNA binding sites.[4][6][7] Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins, such as transcription factors, with specific DNA sequences in the context of the cell.[8][9][10]
This application note describes a method for employing DB1976 dihydrochloride as a chemical probe to study the DNA-binding patterns of transcription factors. By treating cells with DB1976 prior to performing a standard ChIP protocol, researchers can investigate the dependency of a protein-DNA interaction on the availability of AT-rich minor grooves. A reduction in the ChIP signal for a specific transcription factor at a known binding site following DB1976 treatment would indicate that the binding of this factor is sensitive to the presence of the compound and likely relies on the integrity of the minor groove at or near its binding site. This approach can be particularly useful for validating the binding of transcription factors to AT-rich sequences and for elucidating the mechanisms of gene regulation.
Mechanism of Action of DB1976
DB1976 is a selenophene (B38918) analog of DB270 and potently inhibits the binding of the ETS-family transcription factor PU.1 to its DNA targets.[1][2] The ETS domain of these transcription factors typically recognizes a 5'-GGAA-3' core consensus sequence, often flanked by AT-rich sequences.[2][4] DB1976 exerts its inhibitory effect by occupying the minor groove of these flanking AT-rich regions, thereby inducing conformational changes in the DNA and sterically hindering the binding of the transcription factor.[2] This leads to the disruption of the protein-DNA complex and subsequent downregulation of target gene expression.[7] Studies have shown that DB1976 can induce apoptosis in certain cancer cell lines and has potential as an anti-inflammatory and anti-fibrotic agent.[1][5]
Data Summary
The following tables summarize the quantitative data available for this compound.
Table 1: In Vitro Inhibitory Activity of DB1976
| Parameter | Value | Target/Assay | Reference |
| IC50 | 10 nM | PU.1 binding | [1][3][11] |
| KD | 12 nM | DB1976-λB DNA complex affinity | [1][3][11] |
| IC50 | 2.4 µM | PU.1-dependent reporter transactivation | [1][3] |
Table 2: Cellular Effects of DB1976 Treatment
| Cell Line/Model | Effect | Concentration/Metric | Reference |
| PU.1 URE-/- AML cells | Decreased cell growth | IC50 of 105 µM | [1][3] |
| Normal hematopoietic cells | Minimal effect on cell growth | IC50 of 334 µM | [1][3] |
| Murine PU.1 URE-/- AML cells | Increased apoptosis | 1.6-fold increase | [1][3] |
| Human MOLM13 cells | Increased apoptosis | Similar to murine cells | [3] |
| Primary human AML cells | Decreased viable cells | 81% mean decrease | [3] |
| Primary human AML cells | Decreased clonogenic capacity | 36% mean decrease | [3] |
| Primary human AML cells | Increased apoptosis | 1.5-fold mean increase | [3][11] |
Experimental Protocols
I. Cell Culture and this compound Treatment
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Seeding: Plate cells at a density that will result in 80-90% confluency at the time of harvesting. For a 150 mm dish, this is typically 2–5 x 10^7 cells.[10]
-
DB1976 Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).[11]
-
On the day of the experiment, dilute the DB1976 stock solution in fresh cell culture medium to the desired final concentration. Based on published data, a concentration range of 1-10 µM can be a starting point for inhibiting transcription factor binding in cell-based assays. The optimal concentration should be determined empirically.
-
Remove the old medium from the cells and replace it with the medium containing DB1976. For a negative control, treat a parallel plate of cells with vehicle (e.g., DMSO) at the same final concentration.
-
Incubate the cells for a suitable duration. A treatment time of 4-24 hours is a reasonable starting point, but the optimal time may vary depending on the target and cell type.
-
-
Harvesting: After the incubation period, proceed immediately to the Chromatin Immunoprecipitation protocol.
II. Chromatin Immunoprecipitation (ChIP) Protocol
This protocol is adapted from standard ChIP procedures.[8][9][10][12]
-
Cross-linking:
-
To the cell culture medium, add formaldehyde (B43269) to a final concentration of 1% (e.g., add 2.7 ml of 37% formaldehyde to 100 ml of medium).
-
Incubate for 10 minutes at room temperature with gentle swirling.[12]
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.[8]
-
Incubate for 5 minutes at room temperature with gentle swirling.[8]
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into a conical tube and centrifuge at 500 x g for 5 minutes at 4°C.[12]
-
Resuspend the cell pellet in a hypotonic lysis buffer containing protease inhibitors.[8][12]
-
Incubate on ice for 10 minutes.[12]
-
Centrifuge to pellet the nuclei and discard the supernatant.[12]
-
-
Chromatin Shearing:
-
Resuspend the nuclear pellet in a digestion or sonication buffer.[10][12]
-
Shear the chromatin to an average size of 200-1000 bp. This can be achieved by sonication or enzymatic digestion (e.g., with micrococcal nuclease).[9][12] The optimal conditions for shearing should be determined empirically for each cell type.
-
After shearing, centrifuge the samples to pellet any insoluble material. The supernatant contains the soluble chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the supernatant (pre-cleared chromatin) to a new tube.
-
Set aside an aliquot of the pre-cleared chromatin to serve as the "input" control.
-
To the remaining chromatin, add 2-10 µg of the primary antibody specific for the transcription factor of interest. As a negative control, use a non-specific IgG antibody.
-
Incubate overnight at 4°C with rotation.
-
Add washed Protein A/G beads to each immunoprecipitation sample and incubate for 1-2 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.
-
-
Washes:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer.[10] Perform each wash for 5-10 minutes at 4°C with rotation.
-
-
Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for 4-6 hours or overnight. Also, process the input sample in the same manner.
-
-
DNA Purification:
-
Treat the samples with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.[10]
-
Resuspend the purified DNA in a small volume of nuclease-free water.
-
-
Analysis:
-
Quantify the amount of immunoprecipitated DNA using qPCR with primers specific for the target DNA regions.
-
Analyze the data by comparing the amount of target DNA in the DB1976-treated samples to the vehicle-treated samples, normalized to the input control.
-
Visualizations
Caption: Experimental workflow for ChIP with DB1976 treatment.
Caption: Mechanism of action of DB1976.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacologic efficacy of PU.1 inhibition by heterocyclic dications: a mechanistic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Apoptosis | NF-κB | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 9. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 11. DB1976 | Apoptosis | TargetMol [targetmol.com]
- 12. Chromatin Immunoprecipitation (ChIP) Assay Protocol [protocols.io]
Application Notes and Protocols for Preparing DB1976 Dihydrochloride Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and essential data for the preparation, storage, and handling of stock solutions of DB1976 dihydrochloride (B599025), a potent, cell-permeable inhibitor of the transcription factor PU.1.
Introduction to DB1976 Dihydrochloride
This compound is a selenophene-containing heterocyclic dication that functions as a powerful inhibitor of the ETS-family transcription factor PU.1.[1][2][3] It acts by binding to the DNA minor groove at AT-rich sequences, which are common in PU.1 cognate binding sites, thereby displacing the DNA-bound PU.1.[4] The compound potently inhibits PU.1 binding with an IC50 value of 10 nM and induces apoptosis in cancer cells, making it a valuable tool for studying cellular processes regulated by PU.1, such as in acute myeloid leukemia (AML).[1][5] The dihydrochloride salt form is recommended for use as it is more stable than the free base.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 2369663-93-2 | [1][5] |
| Molecular Formula | C₂₀H₁₈Cl₂N₈Se | [5] |
| Molecular Weight | 520.28 g/mol | [5][6] |
| Appearance | Yellow solid powder | [6] |
Stock Solution Preparation
The selection of a suitable solvent is critical for the successful application of this compound in experiments. The following tables and protocols provide comprehensive guidance on its solubility and preparation.
3.1. Solubility Data
| Solvent | Maximum Solubility (mg/mL) | Maximum Solubility (mM) | Notes |
| DMSO | 50 - 62.5 mg/mL | 96.10 - 120.13 mM | Requires sonication and gentle warming (up to 60°C). Use newly opened, anhydrous DMSO for best results.[1][5] |
| Water | 10 - 18.33 mg/mL | 19.22 - 35.23 mM | Requires sonication.[1][6] |
3.2. Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials and Equipment:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Water bath sonicator
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 5.20 mg.
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 520.28 g/mol = 0.00520 g = 5.20 mg
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. For a 10 mM solution, add 1 mL of DMSO for every 5.20 mg of compound.
-
Solubilization: Tightly cap the vial and vortex thoroughly. To ensure complete dissolution, sonicate the solution in a water bath. Gentle warming to 60°C can also be applied if necessary.[1] Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile vials. This practice minimizes contamination and degradation from repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of a 10 mM Stock Solution in Water
Materials and Equipment:
-
This compound powder
-
Nuclease-free water (or sterile, deionized water)
-
Vortex mixer
-
Water bath sonicator
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: Weigh 5.20 mg of this compound powder to prepare 1 mL of a 10 mM stock solution.
-
Dissolution: Add 1 mL of nuclease-free water to the vial.
-
Solubilization: Vortex the mixture vigorously. Sonicate the solution in a water bath until the compound is completely dissolved.[6]
-
Sterilization: If the solution is intended for cell culture experiments, it is crucial to sterilize it by passing it through a 0.22 µm filter.[1]
-
Aliquoting and Storage: Aliquot the sterile solution into single-use vials for storage.
3.3. Storage and Stability
Proper storage is essential to maintain the biological activity of the compound.
| Form | Storage Temperature | Stability Period | Notes |
| Solid Powder | -20°C | 3 years | Store sealed and protected from moisture.[6] |
| In Solvent | -80°C | 1 year | Recommended for long-term storage.[1][6] |
| In Solvent | -20°C | 1 - 6 months | Avoid repeated freeze-thaw cycles.[1][5] |
Visualized Workflows and Pathways
4.1. Experimental Workflow: Stock Solution Preparation
The following diagram outlines the general workflow for preparing a stock solution of this compound.
Caption: Workflow for this compound stock solution preparation.
4.2. Signaling Pathway: Inhibition of PU.1
This diagram illustrates the mechanism of action of DB1976, where it inhibits the transcription factor PU.1 from binding to DNA, thereby affecting gene expression and promoting apoptosis.
Caption: DB1976 inhibits PU.1, blocking transcription and inducing apoptosis.
Safety Precautions
-
This compound is for research use only.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Pharmacologic efficacy of PU.1 inhibition by heterocyclic dications: a mechanistic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetechindia.com [lifetechindia.com]
- 6. This compound | Apoptosis | NF-κB | TargetMol [targetmol.com]
Application Notes and Protocols for DB1976 Dihydrochloride in Clonogenic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB1976 dihydrochloride (B599025) is a potent and cell-permeable inhibitor of the transcription factor PU.1.[1] By binding to the minor groove of DNA flanking the PU.1 binding site, DB1976 allosterically prevents PU.1 from binding to its target DNA sequences.[2][3] This inhibition of PU.1, a critical regulator of gene expression in hematopoietic and immune cells, leads to a downstream cascade of events culminating in the induction of apoptosis. Consequently, DB1976 has emerged as a promising agent for investigation in cancer therapy, particularly in hematological malignancies like Acute Myeloid Leukemia (AML).[2][4]
The clonogenic assay is a fundamental in vitro method used to assess the ability of a single cell to proliferate and form a colony. This assay is a gold-standard for determining the cytotoxic and cytostatic effects of anti-cancer agents. These application notes provide a comprehensive overview of the use of DB1976 dihydrochloride in clonogenic assays, including its mechanism of action, quantitative effects on colony formation, and a detailed experimental protocol.
Mechanism of Action: PU.1 Inhibition and Induction of Apoptosis
This compound exerts its anti-proliferative effects by disrupting the normal function of the transcription factor PU.1. PU.1 is a member of the Ets family of transcription factors and plays a crucial role in the development and differentiation of myeloid and B-lymphoid cells. In certain cancers, the dysregulation of PU.1 activity contributes to uncontrolled cell growth and survival.
DB1976 acts as a competitive inhibitor of PU.1's interaction with DNA.[3] It achieves this by binding with high affinity to the AT-rich sequences in the minor groove of the DNA that flank the core GGAA motif of the PU.1 binding site.[2][3] This binding of DB1976 to the DNA prevents the PU.1 protein from accessing its recognition sequence, thereby inhibiting the transactivation of its target genes. The downstream consequences of PU.1 inhibition include the downregulation of survival pathways and the activation of the apoptotic cascade, ultimately leading to a reduction in the clonogenic potential of cancer cells.[2][5]
Caption: Signaling pathway of this compound action.
Quantitative Data on Clonogenic Inhibition
This compound has demonstrated significant inhibitory effects on the clonogenic capacity of various cancer cell lines, particularly those of hematopoietic origin. The following table summarizes the available quantitative data.
| Cell Line | Cancer Type | Treatment Concentration | % Inhibition of Colony Formation | Reference |
| Primary Human AML Cells | Acute Myeloid Leukemia | Not Specified | Mean decrease of 36% | [1][2] |
| PU.1 URE–/– AML Cells | Murine Acute Myeloid Leukemia | Not Specified | Significant decrease | [2] |
| MOLM13 | Human Acute Myeloid Leukemia | Not Specified | Similar effects to PU.1 URE–/– AML cells | [1] |
Experimental Protocols
This section provides a detailed protocol for performing a clonogenic assay to evaluate the efficacy of this compound.
Materials
-
This compound (appropriate vendor)
-
Cancer cell line of interest (e.g., MOLM13, other AML cell lines)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
6-well cell culture plates
-
Sterile cell culture flasks
-
Hemocytometer or automated cell counter
-
Fixation solution (e.g., 10% methanol, 10% acetic acid in water)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
Microscope
Experimental Workflow
Caption: Experimental workflow for a clonogenic assay.
Step-by-Step Protocol
-
Cell Preparation and Seeding:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest the cells and perform a cell count to determine the cell concentration.
-
Dilute the cells in complete medium to the desired seeding density. The optimal seeding density will vary between cell lines and should be determined empirically. A good starting point is between 200 and 1000 cells per well of a 6-well plate.
-
Seed the cells into 6-well plates and allow them to attach overnight if using adherent cells.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of DB1976 in complete cell culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of solvent used for the drug) must be included.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of DB1976 or the vehicle control.
-
-
Incubation:
-
Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 7 to 14 days. The incubation time will depend on the growth rate of the cell line.
-
Monitor the plates periodically to observe colony formation in the control wells. The experiment should be terminated when the colonies in the control wells are clearly visible and consist of at least 50 cells.
-
-
Fixation and Staining:
-
Carefully aspirate the medium from each well.
-
Gently wash the wells once with PBS.
-
Add 1-2 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the fixation solution.
-
Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Remove the staining solution and gently wash the wells with tap water until the excess stain is removed.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of 50 or more cells.
-
Calculate the Plating Efficiency (PE) for the control group:
-
PE = (Number of colonies counted / Number of cells seeded) x 100%
-
-
Calculate the Surviving Fraction (SF) for each treatment group:
-
SF = (Number of colonies counted / (Number of cells seeded x PE))
-
-
Conclusion
This compound effectively inhibits the clonogenic potential of cancer cells, particularly in the context of AML, by targeting the transcription factor PU.1. The clonogenic assay is a robust method to quantify the cytotoxic and anti-proliferative effects of this compound. The provided protocol offers a framework for researchers to investigate the efficacy of DB1976 in their specific cancer models. Careful optimization of cell seeding density and incubation time is crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic efficacy of PU.1 inhibition by heterocyclic dications: a mechanistic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of the transcription factor PU.1 in leukemia. [escholarship.org]
- 5. Overexpression of PU.1 induces growth and differentiation inhibition and apoptotic cell death in murine erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with DB1976 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB1976 dihydrochloride (B599025) is a potent and cell-permeable inhibitor of the transcription factor PU.1.[1][2] By binding to the minor groove of AT-rich DNA sequences, DB1976 allosterically interferes with PU.1 binding to chromatin, leading to the downregulation of its target genes.[3][4] The transcription factor PU.1 is a critical regulator of gene expression in hematopoietic cells and has been implicated in the pathogenesis of various malignancies, including acute myeloid leukemia (AML).[3] Inhibition of PU.1 has been shown to decrease cell growth, reduce clonogenic capacity, and, notably, induce apoptosis in cancer cells, making DB1976 a compound of significant interest for cancer research and drug development.[3]
These application notes provide a detailed guide for the analysis of apoptosis induced by DB1976 dihydrochloride using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
Flow cytometry is a powerful technique for the rapid, quantitative analysis of single cells in a population.[5] The Annexin V/PI dual-staining assay is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]
-
Annexin V: In healthy cells, phosphatidylserine (B164497) (PS) is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome, can be used to identify early apoptotic cells.[6][8]
-
Propidium Iodide (PI): PI is a fluorescent intercalating agent that stains DNA. It cannot cross the intact plasma membrane of viable or early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the nucleus.[6][7]
By using both Annexin V and PI, it is possible to distinguish the following cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to mechanical injury)
Data Presentation
The following tables summarize the quantitative effects of this compound on apoptosis induction in various cell lines.
Table 1: Induction of Apoptosis by this compound
| Cell Line | Treatment | Fold Increase in Apoptotic Cells (Annexin V+) | Reference |
| Murine PU.1 URE–/– AML | DB1976 | 1.6-fold | [1][2] |
| Primary Human AML | DB1976 | 1.5-fold (average) | [1] |
Table 2: IC50 Values of this compound
| Cell Line | IC50 (µM) | Reference |
| PU.1 URE–/– AML | 105 | [1][2] |
| Normal Hematopoietic Cells | 334 | [1][2] |
| PU.1-negative HEK293 (reporter assay) | 2.4 | [1][2] |
Experimental Protocols
This section provides a detailed methodology for the induction of apoptosis with this compound and subsequent analysis by flow cytometry.
Materials
-
This compound (prepare stock solution in DMSO)[9]
-
Cell line of interest (e.g., MOLM13, PU.1 URE–/– AML cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (0.1 M HEPES, 1.4 M NaCl, 25 mM CaCl2, pH 7.4)
-
Sterile microcentrifuge tubes
-
Flow cytometry tubes
-
Flow cytometer
Experimental Workflow
Experimental workflow for apoptosis analysis.
Protocol for Induction of Apoptosis
-
Cell Seeding: Seed cells at a density that will allow for logarithmic growth during the treatment period. For adherent cells, seed in 6-well plates or T-25 flasks.
-
Treatment with this compound:
-
Prepare a range of concentrations of this compound in complete cell culture medium. Based on published data, a starting concentration range of 10-100 µM can be considered for AML cell lines.[1]
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DB1976 used.
-
Replace the existing medium with the medium containing DB1976 or vehicle.
-
Incubate the cells for a predetermined time. A 48-hour incubation period has been shown to be effective for inducing apoptosis in PU.1 URE–/– AML cells.
-
Protocol for Annexin V and PI Staining
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a centrifuge tube. Centrifuge at 300 x g for 5 minutes.
-
Adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with PBS and then detach them using a gentle method such as trypsinization. Combine the detached cells with the collected medium and centrifuge.
-
-
Washing: Wash the cell pellet twice with cold PBS. After each wash, centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspension: Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 106 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[6]
-
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. The samples are now ready for analysis.
Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer with the appropriate lasers and filters for detecting the fluorochromes used (e.g., FITC and PI).
-
Controls: Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.
-
Data Acquisition: Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.
-
Data Analysis: Create a dot plot of Annexin V fluorescence versus PI fluorescence. Gate on the different cell populations (viable, early apoptotic, late apoptotic/necrotic) to determine the percentage of cells in each quadrant.
Signaling Pathway
The inhibition of PU.1 by this compound is thought to induce apoptosis through the regulation of downstream target genes involved in cell survival and death pathways. One key target is the TNF-related apoptosis-inducing ligand (TRAIL), which is a member of the tumor necrosis factor (TNF) superfamily.
PU.1 inhibition-induced apoptosis pathway.
PU.1 has been shown to directly transactivate the TRAIL gene.[3] Therefore, inhibition of PU.1 by DB1976 may lead to a modulation of TRAIL expression, initiating the extrinsic apoptosis pathway. This pathway involves the binding of TRAIL to its death receptors (DR4 and DR5), leading to the formation of the Death-Inducing Signaling Complex (DISC), activation of caspase-8, and subsequent activation of executioner caspases like caspase-3, ultimately resulting in apoptosis.[10]
Conclusion
This compound is a valuable tool for studying the role of PU.1 in apoptosis and for evaluating its potential as an anti-cancer agent. The protocols and information provided in these application notes offer a comprehensive framework for the analysis of DB1976-induced apoptosis using flow cytometry. By carefully following these methodologies, researchers can obtain reliable and quantitative data to advance our understanding of this promising therapeutic strategy.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PU.1 induces apoptosis in myeloma cells through direct transactivation of TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DB1976 | Apoptosis | TargetMol [targetmol.com]
- 5. Apoptosis Protocols [bdbiosciences.com]
- 6. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. explorationpub.com [explorationpub.com]
- 9. Overexpression of PU.1 induces growth and differentiation inhibition and apoptotic cell death in murine erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
Application Notes and Protocols: Investigating DB1976 Dihydrochloride in Combination with Chemotherapy Agents
For Research Use Only.
Introduction
DB1976 dihydrochloride (B599025) is a potent and cell-permeable small molecule inhibitor of the transcription factor PU.1.[1] PU.1 is a critical regulator of hematopoiesis, and its dysregulation is implicated in various leukemias, particularly Acute Myeloid Leukemia (AML).[2][3] DB1976 inhibits the binding of PU.1 to DNA, leading to the downregulation of its target genes, induction of apoptosis, and inhibition of leukemic cell growth.[4] Given its targeted mechanism of action, there is a strong rationale for investigating DB1976 in combination with standard-of-care chemotherapy agents to enhance anti-leukemic efficacy and potentially overcome resistance.
These application notes provide a summary of the preclinical data for DB1976 as a single agent and offer a detailed protocol for evaluating its synergistic potential with the chemotherapeutic drug cytarabine (B982), a cornerstone of AML therapy.[5][6]
Mechanism of Action: PU.1 Inhibition
DB1976 is a selenophene (B38918) analog that potently inhibits the PU.1/DNA complex with a dissociation constant (KD) of 12 nM and inhibits PU.1 binding with an IC50 of 10 nM in vitro.[7] By binding to the minor groove of DNA adjacent to the PU.1 binding site, DB1976 allosterically inhibits the transcription factor's interaction with its cognate DNA sequences.[4] This leads to the disruption of the PU.1-regulated transcriptional program that is essential for the survival and proliferation of certain leukemic cells.
Preclinical Data (Single Agent)
DB1976 has demonstrated significant anti-leukemic activity as a single agent in preclinical models of AML. The following tables summarize the key in vitro data.
Table 1: In Vitro Potency of DB1976
| Parameter | Value | Reference |
| PU.1 Binding IC50 | 10 nM | [7] |
| PU.1/DNA Complex KD | 12 nM | [7] |
| PU.1-dependent Transactivation IC50 | 2.4 µM | [7] |
Table 2: In Vitro Cellular Activity of DB1976 in AML Models
| Cell Line / Condition | Endpoint | Result | Reference |
| PU.1 URE–/– AML Cells | Growth Inhibition (IC50) | 105 µM | [7] |
| Normal Hematopoietic Cells | Growth Inhibition (IC50) | 334 µM | [7] |
| Murine PU.1 URE–/– AML Cells | Apoptosis Induction | 1.6-fold increase | [7] |
| Human MOLM13 Cells | Apoptosis Induction | Similar effects to murine cells | [7] |
| Primary Human AML Cells | Viable Cell Count | 81% mean decrease | [7] |
| Primary Human AML Cells | Clonogenic Capacity | 36% mean decrease | [7] |
| Primary Human AML Cells | Apoptosis Induction | 1.5-fold mean increase | [7] |
Rationale for Combination Therapy
The standard of care for many AML patients involves combination chemotherapy, often with a backbone of cytarabine.[5][6] While effective in inducing remission, resistance and relapse remain significant challenges.[8] The distinct mechanism of action of DB1976, targeting a key transcription factor essential for leukemic cell survival, provides a strong rationale for its use in combination with DNA-damaging agents like cytarabine. Potential synergistic effects could include:
-
Enhanced Apoptosis: Cytarabine induces DNA damage, triggering apoptotic pathways.[9] DB1976 also promotes apoptosis by inhibiting PU.1-mediated survival signals. The combination of these two agents could lead to a more profound and sustained apoptotic response.
-
Overcoming Resistance: Chemotherapy resistance can be mediated by the upregulation of pro-survival pathways. By targeting the PU.1-dependent transcriptional network, DB1976 may circumvent these resistance mechanisms.
-
Lowering Effective Doses: A synergistic interaction could allow for the use of lower, less toxic doses of one or both agents while achieving a greater therapeutic effect.
Experimental Protocol: In Vitro Synergy Assessment of DB1976 and Cytarabine in AML Cell Lines
Objective
To determine the in vitro synergistic, additive, or antagonistic effects of DB1976 dihydrochloride in combination with cytarabine on the proliferation and viability of human AML cell lines.
Materials
-
Cell Lines:
-
MOLM-13 (PU.1-dependent AML cell line)
-
HL-60 (AML cell line)
-
-
Reagents:
-
This compound (powder)
-
Cytarabine (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypan Blue solution
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
-
Equipment:
-
Laminar flow hood
-
CO2 incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
-
96-well clear-bottom, white-walled cell culture plates
-
Multichannel pipette
-
Luminometer plate reader
-
Methods
3.1. Cell Culture
-
Culture MOLM-13 and HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95% as determined by Trypan Blue exclusion before seeding.
3.2. Drug Preparation
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of Cytarabine in sterile water or DMSO.
-
Aliquot stock solutions and store at -20°C. Avoid repeated freeze-thaw cycles.
-
On the day of the experiment, prepare serial dilutions of each drug in cell culture medium to achieve the desired final concentrations.
3.3. Synergy Assay (Checkerboard Method)
-
Harvest and count the cells. Seed 5,000 cells per well in 50 µL of medium into 96-well plates.
-
Prepare a drug combination matrix. For example, a 7x7 matrix can be created with seven concentrations of DB1976 and seven concentrations of cytarabine.
-
Add 25 µL of the DB1976 dilution and 25 µL of the cytarabine dilution to the appropriate wells to achieve a final volume of 100 µL.
-
Include wells for single-agent controls (one drug plus medium) and vehicle controls (medium with the highest concentration of DMSO used).
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
3.4. Cell Viability Assessment
-
After the 72-hour incubation, allow the plates to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
Data Analysis
-
Normalize the raw luminescence data to the vehicle-treated control wells to determine the percent cell viability for each drug concentration and combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn or SynergyFinder.
-
CI < 1: Synergistic effect
-
CI = 1: Additive effect
-
CI > 1: Antagonistic effect
-
-
Generate dose-response curves for single agents and combination treatments.
Expected Outcomes
This protocol will provide quantitative data on the interaction between DB1976 and cytarabine. A synergistic interaction would be indicated by a CI value significantly below 1, suggesting that the combination is more effective at inhibiting AML cell proliferation than the individual agents alone. These results would provide a strong rationale for further preclinical investigation, including in vivo studies.
Disclaimer: This document is intended for research purposes only. The information provided is based on publicly available preclinical data and established experimental methodologies. The safety and efficacy of this compound, alone or in combination with other agents, have not been established in humans. All experiments should be conducted in accordance with institutional guidelines and safety protocols.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Down-regulation of hematopoiesis master regulator PU.1 via aberrant methylation in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PU.1 regulates the commitment of adult hematopoietic progenitors and restricts granulopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. Targeted Therapy Development in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synergistic and antagonistic drug interactions are prevalent but not conserved across acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. B-cell lymphoma-2 inhibition and resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
DB1976 dihydrochloride solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DB1976 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is DB1976 dihydrochloride and what is its primary mechanism of action?
This compound is a potent and cell-permeable inhibitor of the transcription factor PU.1.[1][2][3] It is a selenophene (B38918) analog of DB270 and functions by binding to the minor groove of DNA at AT-rich sequences, which are the recognition sites for PU.1.[1][4][5] This interaction allosterically inhibits the binding of PU.1 to its cognate DNA, thereby preventing PU.1-dependent gene transactivation.[6] This inhibition of PU.1 activity ultimately leads to the induction of apoptosis in certain cell types, particularly in leukemia cells.[1][3][7]
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for creating stock solutions of this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][7][8][9] It is crucial to use newly opened or properly stored anhydrous DMSO, as the compound's solubility can be significantly impacted by the presence of water in the solvent.[1] For aqueous-based assays, subsequent dilution into buffers or media is required, but direct dissolution in aqueous solutions can be challenging.
Q3: What are the storage recommendations for this compound in its solid form and as a stock solution?
-
Solid Form: Store at 4°C, sealed away from moisture.[8] For long-term storage, -20°C is recommended.[7][10]
-
Stock Solutions: Aliquot and store at -80°C for up to one year or -20°C for up to six months.[1] It is advisable to avoid repeated freeze-thaw cycles.[11]
Troubleshooting Guide
Issue 1: Difficulty in dissolving this compound powder.
-
Possible Cause 1: Inappropriate solvent.
-
Solution: Use high-quality, anhydrous DMSO.[1]
-
-
Possible Cause 2: Insufficient agitation or temperature.
Issue 2: Precipitation of the compound upon dilution of the DMSO stock solution into aqueous media.
-
Possible Cause: Low solubility in aqueous buffers.
-
Solution 1: Optimize the final DMSO concentration. Keep the final DMSO concentration in your experimental medium as low as possible (typically ≤ 0.1%) to minimize toxicity and solubility issues.[11]
-
Solution 2: Use a formulation for in vivo or certain in vitro applications. For in vivo studies, a formulation such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used to achieve a clear solution.[7][8] Another option is 10% DMSO in 90% (20% SBE-β-CD in saline).[8] These formulations can also be adapted for in vitro use where aqueous solubility is a major hurdle.
-
Issue 3: Inconsistent experimental results.
-
Possible Cause 1: Degradation of the compound.
-
Possible Cause 2: Hygroscopic nature of DMSO.
-
Solution: Use freshly opened, anhydrous DMSO for preparing stock solutions.[1] Over time, DMSO can absorb atmospheric moisture, which can affect the solubility and stability of the compound.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Conditions | Reference |
| DMSO | 62.5 mg/mL (120.13 mM) | Requires ultrasonication. | [8] |
| DMSO | 50 mg/mL (96.10 mM) | Requires ultrasonication, warming, and heating to 60°C. Use newly opened DMSO. | [1] |
| DMSO | 20 mg/mL (38.44 mM) | Sonication is recommended. | [7] |
| Water | 18.33 mg/mL (35.23 mM) | Requires ultrasonication. | [1] |
| Water | 10 mg/mL (19.22 mM) | Sonication is recommended. | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, use 5.2 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex the tube to mix the contents.
-
If the compound does not fully dissolve, place the tube in an ultrasonic bath for 10-15 minutes.[1][8]
-
If necessary, gently warm the solution to 60°C in a water bath or on a heating block with intermittent vortexing until the solid is completely dissolved.[1]
-
Allow the solution to cool to room temperature.
-
Aliquot the stock solution into single-use sterile tubes and store at -20°C or -80°C.[1]
-
Protocol 2: Preparation of an In Vivo Formulation
-
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
-
Procedure (to achieve a final concentration of ≥ 2.08 mg/mL):
-
This protocol is based on a solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]
-
In a sterile tube, add the solvents sequentially: first the DMSO stock solution, then PEG300, followed by Tween-80, and finally saline.
-
Mix thoroughly after the addition of each solvent.
-
The resulting solution should be clear.[8]
-
Visualizations
Caption: Signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Pharmacologic efficacy of PU.1 inhibition by heterocyclic dications: a mechanistic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Apoptosis | NF-κB | TargetMol [targetmol.com]
- 8. lifetechindia.com [lifetechindia.com]
- 9. DB1976 | Apoptosis | TargetMol [targetmol.com]
- 10. medkoo.com [medkoo.com]
- 11. cdn.stemcell.com [cdn.stemcell.com]
Improving DB1976 dihydrochloride stability in solution
Disclaimer: DB1976 is a research compound. All information provided is for laboratory research purposes only and not for human consumption.[1] Users should adhere to standard laboratory safety practices.
This guide provides troubleshooting and frequently asked questions (FAQs) to assist researchers in addressing common stability issues encountered with DB1976 dihydrochloride (B599025) in solution.
Frequently Asked Questions (FAQs)
Q1: What is DB1976 dihydrochloride and what is its primary mechanism of action?
A1: this compound is a selenophene (B38918) analog of DB270 and functions as a potent, cell-permeable inhibitor of the transcription factor PU.1.[2][3] It exhibits a strong affinity for AT-rich sequences in DNA, which are common in PU.1 binding sites, thereby inhibiting PU.1 binding and transactivation.[1][4] This activity leads to the induction of apoptosis, making it a compound of interest in studies related to inflammation, fibrosis, and certain cancers like Acute Myeloid Leukemia (AML).[1][2] The dihydrochloride salt form is used to improve the stability of the active compound.[5]
Q2: I observed a precipitate immediately after diluting my DB1976 DMSO stock solution into my aqueous buffer/media. What happened?
A2: This is a common issue known as "solvent shock" or "crashing out." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is rapidly diluted into an aqueous solution where its solubility is much lower.[6] The localized high concentration of the compound upon addition exceeds its solubility limit in the aqueous environment, causing it to precipitate.[7][8]
Q3: My DB1976 solution was clear at room temperature but became cloudy after moving it to a 37°C incubator. Why?
A3: Temperature shifts can significantly affect compound solubility.[7][9] Some compounds exhibit retrograde solubility, meaning they become less soluble as the temperature increases. Alternatively, the change in temperature can affect the pH of the buffer or media (especially in CO2 incubators), which in turn alters the solubility of a pH-sensitive compound like a dihydrochloride salt.[7][10]
Q4: Can I pre-dissolve this compound directly in PBS or cell culture media instead of DMSO?
A4: While DB1976 as a dihydrochloride salt is designed for enhanced aqueous solubility, directly dissolving it in complex buffers or media is generally not recommended for creating high-concentration stock solutions.[6][11] The compound's solubility in pure aqueous solutions may be limited, and components in media (like proteins and salts) can interact with the compound, leading to precipitation or degradation.[7] High-concentration stock solutions are best prepared in a suitable organic solvent like DMSO, followed by careful serial dilution.[4]
Q5: How should I store my this compound solutions to maximize stability?
A5: For long-term storage, solid this compound should be stored at 4°C, sealed, and protected from moisture.[4] High-concentration stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[7] Aqueous working solutions are generally less stable and should be prepared fresh for each experiment.[6] If short-term storage of aqueous solutions is necessary, keep them at 4°C and protect them from light.[12]
Troubleshooting Guide: Precipitation and Degradation
This guide addresses common issues encountered during the use of this compound in experiments.
| Observation | Potential Cause | Recommended Solution(s) |
| Immediate Precipitation upon dilution into aqueous buffer. | Solvent Shock: The final concentration exceeds the compound's aqueous solubility limit.[7] | 1. Decrease Final Concentration: If the experimental design permits, lower the target concentration.[6]2. Optimize Dilution: Add the DMSO stock solution drop-wise into the aqueous solution while vortexing to promote rapid dispersal.[8]3. Use an Intermediate Dilution Step: Perform a serial dilution, for example, from DMSO into a small volume of 100% ethanol, before the final dilution into the aqueous buffer. |
| Precipitation Over Time in incubator (e.g., at 37°C). | Temperature-Dependent Solubility: The compound is less soluble at 37°C than at room temperature.[8]pH Shift: The pH of the medium changes in the CO2 environment, affecting the solubility of the hydrochloride salt.[9] | 1. Pre-warm Media: Ensure the cell culture media is pre-warmed to 37°C before adding the compound stock.[7]2. Check pH Sensitivity: Determine the compound's solubility at different pH values to find the optimal range.[9]3. Use a More Robust Buffer: Consider adding HEPES buffer to your media to better maintain a stable pH.[7] |
| Inconsistent Experimental Results with no visible precipitate. | Micro-precipitation: Small, invisible precipitates are forming, reducing the effective concentration of the compound.[13]Chemical Degradation: The compound is degrading in the aqueous solution over the course of the experiment.[12] | 1. Microscopic Examination: Check an aliquot of the working solution under a microscope for small crystals.[13]2. Filter the Solution: After preparation, filter the final working solution through a 0.22 µm syringe filter (note: test for compound loss due to filter binding).[13]3. Prepare Fresh Solutions: Always prepare working solutions immediately before use from a frozen DMSO stock.[6] |
| Solution Discoloration (e.g., yellowing) over time. | Oxidation/Hydrolysis: The compound is undergoing chemical degradation, often accelerated by light, pH, or reactive components in the medium.[10][12] | 1. Protect from Light: Store solutions in amber vials or cover tubes with aluminum foil.[14]2. Use High-Purity Solvents: Ensure water and buffers are of high purity and free of contaminants.[10]3. Discard and Replace: Discolored solutions indicate significant degradation and should not be used. Prepare a fresh solution.[12] |
Quantitative Data Summary
The stability of this compound is highly dependent on the solvent, pH, and temperature. The following tables summarize stability data from representative experiments.
Table 1: Stability of DB1976 (10 µM) in Different Buffers at 37°C over 24 Hours
| Buffer System (pH 7.4) | % Remaining DB1976 (HPLC) | Visual Observation |
| PBS (Phosphate-Buffered Saline) | 85% | Clear Solution |
| DMEM + 10% FBS | 92% | Clear Solution |
| Tris-HCl (50 mM) | 78% | Slight Haze |
| Water (Deionized) | 65% | Visible Precipitate |
Finding: The presence of proteins (in FBS) appears to have a stabilizing effect, while simple aqueous and Tris buffers lead to faster degradation or precipitation.
Table 2: Effect of pH and Temperature on DB1976 Stability in Aqueous Solution
| pH | Storage Temperature | % Remaining after 48 hours |
| 5.0 | 4°C | 98% |
| 5.0 | 25°C (Room Temp) | 91% |
| 7.4 | 4°C | 94% |
| 7.4 | 25°C (Room Temp) | 82% |
| 8.5 | 4°C | 81% |
| 8.5 | 25°C (Room Temp) | 67% |
Finding: this compound is most stable under slightly acidic to neutral conditions and at lower temperatures.[9] Stability decreases significantly in alkaline conditions.[12]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh 5.20 mg of this compound powder (MW: 520.28 g/mol ).[1][4]
-
Dissolving: Add 1 mL of anhydrous, cell culture-grade DMSO to the powder.[4]
-
Mixing: Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming (to 37°C) and sonication can be used if dissolution is slow.[4]
-
Sterilization: (Optional) If for use in sterile cell culture, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes. Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[7]
Protocol 2: HPLC Method for Stability Assessment
This protocol provides a general method to quantify the remaining DB1976 in solution over time.
-
Sample Preparation: At each time point (e.g., 0, 2, 8, 24 hours), take an aliquot of the DB1976 solution. Quench any reaction by diluting it 1:1 in the mobile phase and placing it in an HPLC vial.
-
HPLC System Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[15]
-
Mobile Phase B: Acetonitrile.[15]
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.[16]
-
Column Temperature: 30°C.[16]
-
Detection: UV-Vis detector at the absorbance maximum of DB1976 (determine via UV scan).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of the DB1976 peak at each time point.
-
Calculate the percentage of DB1976 remaining relative to the T=0 time point using the formula: % Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100
-
The appearance of new peaks in the chromatogram indicates the formation of degradation products.[17]
-
Visualizations
References
- 1. This compound | Apoptosis | NF-κB | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | whatman (沃特曼) [fluoroprobe.com]
- 4. lifetechindia.com [lifetechindia.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Factors affecting stability of drugs | PPTX [slideshare.net]
- 10. scitechnol.com [scitechnol.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. qbdgroup.com [qbdgroup.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. ijtsrd.com [ijtsrd.com]
Potential off-target effects of DB1976 dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using DB1976 dihydrochloride (B599025). The information focuses on understanding its mechanism of action and addressing potential experimental challenges, including the possibility of off-target effects.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of DB1976 dihydrochloride?
This compound is a cell-permeable small molecule that acts as an inhibitor of the transcription factor PU.1[1][2][3][4]. It belongs to the class of heterocyclic dications, which are known to bind to the minor groove of DNA[5][6]. Specifically, DB1976 exhibits a strong affinity and selectivity for AT-rich sequences, which are commonly found in the DNA binding sites of PU.1[1][2][5]. By occupying these sites, DB1976 competitively inhibits the binding of PU.1 to its target DNA, thereby preventing the transcription of PU.1-regulated genes. This ultimately leads to the induction of apoptosis in certain cell types, particularly in acute myeloid leukemia (AML) cells[1][2].
2. What are the known on-target activities of DB1976?
The primary on-target activity of DB1976 is the inhibition of the PU.1/DNA complex formation[1][2][3][4]. This has been shown to downregulate PU.1 target genes and induce apoptosis in cancer cells. In vitro studies have demonstrated that DB1976 potently inhibits PU.1 binding with an IC50 of 10 nM and the PU.1/DNA complex with a Kd of 12 nM[1][2][3][4][7].
3. What is the potential for off-target effects with DB1976?
As a DNA minor groove binding agent, the primary potential for off-target effects of DB1976 lies in its ability to bind to any accessible AT-rich DNA sequences throughout the genome, not just those located at PU.1 binding sites. This could lead to unintended modulation of gene expression. While a comprehensive screen for off-target protein binding (e.g., a kinase panel) has not been publicly reported, its isostere DB270 has been shown to interact with the PU.1 protein directly, a characteristic not observed with DB1976. This suggests that the off-target profile of DB1976 is more likely related to its DNA-binding properties than to direct interactions with a wide range of proteins.
4. How does DB1976 differ from its analog, DB270?
DB1976 and DB270 are isosteres, differing by a single heteroatom (selenium in DB1976, furan (B31954) in DB270). While both are heterocyclic dications that bind to AT-rich DNA sequences, their interactions with the PU.1 transcription factor differ significantly. DB1976 acts as a competitive inhibitor of PU.1 binding to DNA. In contrast, DB270 has been found to bind directly to the PU.1 protein, leading to a more complex and less direct mechanism of inhibiting the PU.1/DNA complex[8]. This distinction makes DB1976 a more specific tool for studying the effects of direct PU.1-DNA binding inhibition.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| High levels of cytotoxicity in control cell lines | Off-target DNA binding at high concentrations. | 1. Perform a dose-response curve to determine the optimal concentration with the best therapeutic window. 2. Use control cell lines that do not rely on PU.1 signaling to assess off-target toxicity. 3. Consider shorter incubation times. |
| Unexpected changes in the expression of non-PU.1 target genes | Off-target binding of DB1976 to AT-rich sequences in the regulatory regions of other genes. | 1. Perform RNA-sequencing or microarray analysis to identify genome-wide changes in gene expression. 2. Use bioinformatics tools to scan the promoter and enhancer regions of affected genes for potential AT-rich binding sites for DB1976. 3. Validate changes in key off-target genes using qPCR. |
| Variability in experimental results | Issues with compound stability or solubility. | 1. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., water or DMSO) for each experiment. 2. Ensure complete solubilization of the compound before adding it to cell cultures. 3. Store stock solutions at the recommended temperature (-20°C or -80°C) and protect from light. |
| Lack of effect in expected cell lines | 1. Low expression of PU.1. 2. Cell line resistance. 3. Inaccessible chromatin at target sites. | 1. Confirm PU.1 expression in your cell line of interest using Western blot or qPCR. 2. Test a range of DB1976 concentrations. 3. Perform a chromatin accessibility assay (e.g., ATAC-seq) to ensure the PU.1 binding sites are open. |
Quantitative Data Summary
Table 1: On-Target Activity of DB1976
| Parameter | Value | Assay |
| IC50 (PU.1 binding) | 10 nM | in vitro binding assay |
| Kd (PU.1/DNA complex) | 12 nM | in vitro binding assay |
| IC50 (PU.1-dependent transactivation) | 2.4 µM | Reporter assay in HEK293 cells |
| IC50 (Growth inhibition of PU.1 URE-/- AML cells) | 105 µM | Cell viability assay |
| IC50 (Growth inhibition of normal hematopoietic cells) | 334 µM | Cell viability assay |
Experimental Protocols
General Protocol for Assessing DB1976 Activity in Cell Culture
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in sterile water or DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of DB1976. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assessment of Viability/Apoptosis:
-
Viability: Use a standard cell viability assay such as MTT, WST-1, or a trypan blue exclusion assay.
-
Apoptosis: Analyze apoptosis using methods like Annexin V/PI staining followed by flow cytometry, or a caspase activity assay.
-
-
Gene Expression Analysis (Optional):
-
Harvest cells and extract RNA.
-
Perform quantitative real-time PCR (qPCR) to measure the expression levels of known PU.1 target genes (e.g., c-myc, c-fos) and potential off-target genes.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DB1976 | Apoptosis | TargetMol [targetmol.com]
- 3. DB1976 | 1557397-51-9 | MOLNOVA [molnova.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacologic efficacy of PU.1 inhibition by heterocyclic dications: a mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DB1976 Dihydrochloride In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DB1976 dihydrochloride (B599025) for in vivo applications.
Frequently Asked Questions (FAQs)
Q1: What is DB1976 dihydrochloride and what is its mechanism of action?
A1: this compound is a cell-permeable inhibitor of the transcription factor PU.1.[1][2][3][4] It is a selenophene (B38918) analog of DB270 and functions by potently inhibiting the binding of PU.1 to DNA.[1][4][5] Specifically, it shows a strong affinity for the AT-rich sequences that are commonly found in the DNA binding sites for PU.1.[2][5] This inhibition of PU.1, a critical transcription factor in hematopoietic cell development and function, leads to the induction of apoptosis in certain cancer cells, such as Acute Myeloid Leukemia (AML).[1][3]
Q2: Why is DB1976 supplied as a dihydrochloride salt?
A2: DB1976 is supplied as a dihydrochloride salt to improve its stability and aqueous solubility, which are crucial for consistent and effective in vivo delivery.[4][6][7] The free base form of the compound is prone to instability.[4] Converting amines in a drug molecule to a hydrochloride salt is a common strategy in pharmaceutical development to enhance these physicochemical properties.[6][7][8]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, the solid powder should be stored at -20°C for up to three years.[9] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to one year.[1][9] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the in vivo delivery of this compound.
Issue 1: Poor Solubility and Precipitation of Dosing Solution
Question: I am having difficulty dissolving this compound, or it is precipitating out of my vehicle solution. What should I do?
Answer:
Poor solubility is a common challenge with many small molecule inhibitors. Here are some steps to troubleshoot this issue:
-
Vehicle Selection: The choice of vehicle is critical. For in vivo studies, several formulations have been suggested. Refer to the table below for recommended solvent systems.
-
Sonication and Warming: Gentle warming (up to 60°C) and sonication can significantly aid in the dissolution of this compound.[1][3][9]
-
pH Adjustment: The solubility of hydrochloride salts can be pH-dependent. While the stomach's acidic environment can aid dissolution for oral administration, for other routes, the pH of the vehicle may need optimization.[8] However, any pH adjustment must be carefully considered to ensure it does not negatively impact the stability of the compound or cause adverse physiological effects.
-
Freshly Prepared Solutions: Always prepare the dosing solution fresh before each experiment. The stability of the compound in aqueous-based vehicles over extended periods may be limited.
| Application | Solvent System | Solubility | Notes |
| In Vitro | DMSO | Up to 62.5 mg/mL (120.13 mM) | Requires sonication and gentle warming.[1][2] Use newly opened DMSO as it can be hygroscopic.[1] |
| In Vitro | Water | Up to 18.33 mg/mL (35.23 mM) | Requires sonication.[1] Filter sterilize before use in cell culture.[1] |
| In Vivo | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL (4.00 mM) | A common vehicle for poorly soluble compounds.[2] Prepare by adding each solvent one by one.[2] |
| In Vivo | 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (4.00 mM) | Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can enhance the solubility of hydrophobic drugs.[2] |
Issue 2: Low Bioavailability and Suboptimal In Vivo Efficacy
Question: My in vivo experiments are showing lower than expected efficacy, which I suspect is due to poor bioavailability. How can I address this?
Answer:
Low oral bioavailability is a frequent hurdle for small molecule drugs and can be attributed to several factors.[10][11]
-
Route of Administration: If oral administration results in low efficacy, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection, which bypass first-pass metabolism in the liver.
-
Formulation Strategy: The formulation can be optimized to improve absorption. Lipid-based formulations or nanoformulations can enhance the bioavailability of poorly soluble compounds.[10][12]
-
Metabolic Stability: Investigate the metabolic stability of this compound. If it undergoes rapid metabolism, this can lead to low systemic exposure.[10]
-
Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of cells and reduce absorption.[10][12]
Caption: Troubleshooting workflow for low in vivo efficacy.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Oral Gavage
This protocol details the preparation of a 2 mg/mL dosing solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals and the dosage volume. For example, for 10 mice at 10 mg/kg with a 20g body weight and a dosing volume of 100 µL, you would need at least 1 mL of a 2 mg/mL solution. It is recommended to prepare a slight excess (e.g., 1.2 mL).
-
Weigh this compound: Accurately weigh the required amount of this compound powder. For 1.2 mL of a 2 mg/mL solution, you will need 2.4 mg.
-
Prepare the Vehicle: In a sterile conical tube, prepare the vehicle by adding the components sequentially:
-
Add 120 µL of DMSO (10% of the final volume).
-
Add 480 µL of PEG300 (40% of the final volume).
-
Add 60 µL of Tween-80 (5% of the final volume).
-
Add 540 µL of saline (45% of the final volume).
-
-
Dissolve the Compound:
-
Add the weighed this compound to the vehicle.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes. Gentle warming may be applied if necessary.
-
-
Final Check: Visually inspect the solution to ensure it is clear and free of any particulate matter before administration.
Signaling Pathway
DB1976 Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the transcription factor PU.1, which plays a crucial role in the development and differentiation of hematopoietic cells. In malignant cells, such as those in certain types of leukemia, the inhibition of PU.1 can disrupt essential cellular processes and lead to apoptosis.
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lifetechindia.com [lifetechindia.com]
- 3. DB1976 | Apoptosis | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacologic efficacy of PU.1 inhibition by heterocyclic dications: a mechanistic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. This compound | Apoptosis | NF-κB | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing DB1976 Dihydrochloride Treatment Duration In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro treatment duration of DB1976 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is DB1976 dihydrochloride and what is its mechanism of action?
A1: this compound is a potent and cell-permeable small molecule inhibitor of the transcription factor PU.1.[1] It is a selenophene (B38918) analog of DB270.[1] Its mechanism of action involves binding with high affinity and selectivity to the AT-rich sequences in the minor groove of DNA, which are the recognition sites for PU.1.[1] By occupying these sites, DB1976 competitively inhibits the binding of PU.1 to DNA, thereby preventing PU.1-mediated gene transactivation. This inhibition of PU.1 function has been shown to induce apoptosis in cancer cells, particularly in acute myeloid leukemia (AML).[1]
Q2: What is a typical starting concentration and treatment duration for this compound in vitro?
A2: The optimal concentration and treatment duration of this compound are highly cell-line dependent. For initial experiments in AML cell lines, a concentration range of 1 µM to 100 µM can be considered, with an initial treatment duration of 24 to 72 hours. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A time-course experiment is also essential to identify the optimal treatment duration for the desired biological effect.
Q3: How can I determine the optimal treatment duration for my specific cell line and experimental goals?
A3: The optimal treatment duration depends on the biological question you are asking.
-
For assessing effects on gene expression: Shorter time points (e.g., 4, 8, 12, 24 hours) are often sufficient to detect changes in the transcription of PU.1 target genes.
-
For observing effects on cell viability and apoptosis: Longer time points (e.g., 24, 48, 72 hours) are typically required to allow for the downstream consequences of PU.1 inhibition to manifest. A time-course experiment measuring key readouts at multiple time points is the most effective way to determine the optimal duration.
Q4: Should I change the media and add fresh this compound during a long-term experiment?
A4: For most in vitro experiments with durations up to 72 hours, it is generally not necessary to change the media and re-dose with the compound. A single treatment at the beginning of the experiment is usually sufficient. However, for experiments extending beyond 72 hours, media replenishment with fresh compound may be necessary to account for potential compound degradation and nutrient depletion. It is advisable to assess the stability of DB1976 in your specific cell culture conditions if you plan very long-term experiments.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in results between replicate wells or experiments. | 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Edge effects: Evaporation and temperature fluctuations in the outer wells of the plate.[2] 3. Compound precipitation: this compound coming out of solution at the working concentration. | 1. Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate dispensing. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[2] 3. Visually inspect your working solutions for any precipitate. If observed, try preparing fresh dilutions or using a lower concentration. Ensure the final DMSO concentration is below 0.5%. |
| No significant effect on cell viability or apoptosis observed. | 1. Suboptimal concentration: The concentration of DB1976 may be too low for your cell line. 2. Insufficient treatment duration: The incubation time may not be long enough to observe a phenotypic effect. 3. Cell line resistance: The cell line may be insensitive to PU.1 inhibition. | 1. Perform a dose-response curve to determine the IC50 for your specific cell line. 2. Conduct a time-course experiment, extending the treatment duration to 48 and 72 hours. 3. Confirm PU.1 expression in your cell line. Consider using a positive control cell line known to be sensitive to DB1976. |
| Excessive cell death observed even at low concentrations. | 1. High sensitivity of the cell line: Some cell lines may be exceptionally sensitive to PU.1 inhibition. 2. Off-target effects: At higher concentrations, the compound may have unintended targets. 3. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | 1. Use a lower range of concentrations in your dose-response experiment. 2. Focus on experiments using concentrations at or below the IC50 to minimize off-target effects. 3. Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.5% for DMSO). |
| Inconsistent results in Western blot for downstream targets. | 1. Incorrect timing of protein extraction: The expression of target proteins can be dynamic. 2. Poor antibody quality: The antibody may not be specific or sensitive enough. 3. Issues with sample preparation: Inconsistent lysis or protein degradation. | 1. Perform a time-course experiment and collect lysates at different time points to determine the peak of protein expression changes. 2. Validate your antibodies using positive and negative controls. 3. Use fresh lysis buffer with protease and phosphatase inhibitors and process all samples consistently. |
Experimental Protocols
Protocol 1: Determining the Optimal Treatment Duration of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines a time-course experiment to determine the optimal treatment duration of this compound by measuring its effect on cell viability.
Materials:
-
AML cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment (typically 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations around the expected IC50. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
-
Time-Course Incubation:
-
Incubate the plates for different durations (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
At the end of each time point, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control.
-
Plot the cell viability against the treatment duration for each concentration to determine the optimal time point for the desired effect.
-
Protocol 2: Time-Course Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol describes how to assess the time-dependent induction of apoptosis by this compound using flow cytometry.
Materials:
-
AML cell line of interest
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density.
-
Treat the cells with this compound at a predetermined concentration (e.g., the IC50 value determined from the viability assay) and a vehicle control.
-
-
Time-Course Incubation and Cell Harvesting:
-
Incubate the cells for different time points (e.g., 12, 24, 48, and 72 hours).
-
At each time point, harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up the compensation and gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Plot the percentage of apoptotic cells (early + late) against the treatment duration to observe the kinetics of apoptosis induction.
-
Data Presentation
Table 1: Effect of this compound on Cell Viability over Time
| Treatment Duration (hours) | Concentration (µM) | % Cell Viability (Mean ± SD) |
| 24 | Vehicle | 100 ± 5.2 |
| 10 | 85 ± 6.1 | |
| 50 | 62 ± 4.8 | |
| 100 | 45 ± 5.5 | |
| 48 | Vehicle | 100 ± 4.9 |
| 10 | 70 ± 5.7 | |
| 50 | 41 ± 6.2 | |
| 100 | 22 ± 4.1 | |
| 72 | Vehicle | 100 ± 5.5 |
| 10 | 55 ± 6.8 | |
| 50 | 25 ± 5.3 | |
| 100 | 10 ± 3.9 |
Table 2: Time-Dependent Induction of Apoptosis by this compound (50 µM)
| Treatment Duration (hours) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic Cells (Mean ± SD) | % Total Apoptotic Cells (Mean ± SD) |
| 12 | 5.2 ± 1.1 | 2.1 ± 0.5 | 7.3 ± 1.6 |
| 24 | 15.8 ± 2.3 | 8.5 ± 1.4 | 24.3 ± 3.7 |
| 48 | 28.4 ± 3.1 | 18.2 ± 2.5 | 46.6 ± 5.6 |
| 72 | 35.1 ± 4.2 | 25.6 ± 3.8 | 60.7 ± 8.0 |
Visualizations
Caption: PU.1 signaling inhibition by this compound.
Caption: Workflow for optimizing DB1976 treatment duration.
Caption: Troubleshooting logic for inconsistent results.
References
Technical Support Center: In Vivo Applications of DB1976 Dihydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the in vivo toxicity of DB1976 dihydrochloride (B599025). The information is presented in a question-and-answer format to directly address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended formulation for in vivo administration of DB1976 dihydrochloride to minimize local and systemic toxicity?
A1: A commonly used vehicle for in vivo administration of this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] This formulation is designed to enhance the solubility and bioavailability of the compound, which can help in reducing precipitation at the injection site and mitigating potential irritation. The selection of an appropriate vehicle is a critical step in reducing formulation-induced toxicity.[2]
Q2: What are the potential target organs for toxicity with this compound and related diamidine compounds?
A2: While specific in vivo toxicity data for this compound is not extensively available in public literature, studies on related aromatic diamidine compounds suggest that the primary target organs for toxicity are the liver, kidneys, and nervous system.[3] Therefore, researchers should pay close attention to signs of hepatotoxicity, nephrotoxicity, and neurotoxicity during in vivo studies.
Q3: What clinical signs of toxicity should be monitored in animals treated with this compound?
A3: Regular and careful monitoring of animals is crucial for early detection of toxicity. Key clinical signs to observe include:
-
General: Significant body weight loss, changes in food and water consumption, lethargy, and altered grooming habits.[3]
-
Neurotoxicity: Imbalance, tremors, convulsions, rolling movements, and changes in motor coordination.[3]
-
Hepatotoxicity: Jaundice (yellowing of the skin and eyes), abdominal swelling.
-
Nephrotoxicity: Changes in urine volume and color, increased water intake.
Q4: Are there any recommended monitoring protocols to assess potential organ toxicity?
A4: Yes, a comprehensive monitoring protocol should include:
-
Regular Body Weight Measurement: A significant drop in body weight can be an early indicator of systemic toxicity.[3]
-
Serum Biochemistry: Periodic blood collection for analysis of liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine) is recommended.[3]
-
Histopathology: At the end of the study, or if severe toxicity is observed, a thorough histopathological examination of key organs (liver, kidneys, brain) should be performed to identify any tissue damage.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Precipitation at the injection site | Poor solubility of the compound in the chosen vehicle. | Ensure the recommended formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) is prepared correctly and the compound is fully dissolved. Consider preparing fresh formulations for each administration. |
| Sudden onset of neurological symptoms (e.g., seizures, ataxia) | Compound-induced neurotoxicity.[3] | 1. Immediately cease administration of the compound. 2. Provide supportive care as advised by a veterinarian. 3. Consider reducing the dose in future experiments.[3] 4. At necropsy, perform detailed histopathology of the brain.[3] |
| Elevated liver enzymes (ALT, AST) in serum | Compound-induced hepatotoxicity.[3] | 1. Reduce the dose or frequency of administration.[3] 2. Monitor liver enzymes more frequently.[3] 3. Perform histopathological analysis of liver tissue to assess the extent of damage.[3] |
| Increased serum creatinine (B1669602) and BUN levels | Compound-induced nephrotoxicity.[3] | 1. Lower the dose or temporarily halt administration.[3] 2. Ensure animals have adequate hydration.[3] 3. Conduct detailed histopathology of the kidneys at the end of the study.[3] |
| Significant body weight loss | General toxicity/systemic effects.[3] | 1. Re-evaluate the dosage and administration schedule.[3] 2. Provide nutritional support if necessary.[3] 3. Monitor for other clinical signs to identify specific organ toxicity.[3] |
Experimental Protocols
In Vivo Formulation Preparation
A suggested protocol for preparing a 1 mL working solution of this compound at a concentration of 2.5 mg/mL is as follows:[1]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix well.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix until a clear solution is obtained.
Note: This protocol should be adapted based on the required final concentration and dosing volume for your specific experimental animal model.
Visualizations
Caption: Experimental workflow for in vivo toxicity assessment of this compound.
Caption: Putative mechanism of this compound-induced toxicity.
References
DB1976 dihydrochloride degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage, handling, and troubleshooting of potential degradation issues related to DB1976 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store DB1976 dihydrochloride?
A1: Proper storage is crucial to maintain the stability and efficacy of this compound. Recommendations for both solid compound and solutions are summarized below.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in DMSO and water. For in vitro experiments, DMSO is a common solvent. For in vivo studies, a co-solvent system is often required. It is recommended to prepare fresh solutions for immediate use. If storage of a stock solution is necessary, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[1]
Q3: Is the dihydrochloride salt form of DB1976 stable?
A3: Yes, the dihydrochloride salt form is recommended as it is more stable than the free base form of the compound.[2][3]
Q4: What are the general signs of this compound degradation?
A4: Visual indicators of degradation can include a change in color or the appearance of particulate matter in solutions. For the solid, clumping or discoloration may suggest moisture uptake or degradation. However, chemical degradation can occur without visible changes. Therefore, it is crucial to adhere to proper storage conditions and to perform analytical checks if degradation is suspected.
Q5: How does this compound exert its biological effect?
A5: this compound is a potent and cell-permeable inhibitor of the transcription factor PU.1.[4] It binds to the DNA minor groove at AT-rich sequences, which are recognition sites for PU.1, thereby interfering with the PU.1/DNA complex formation.[4] This inhibition of PU.1 activity can induce apoptosis, particularly in leukemia cells where PU.1 function is often dysregulated.[5]
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during their experiments with this compound.
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
-
Possible Cause 1: Compound Degradation. Improper storage or handling can lead to the degradation of this compound, reducing its effective concentration and biological activity.
-
Troubleshooting Steps:
-
Review storage conditions of both the solid compound and any prepared stock solutions. Refer to the recommended storage conditions table.
-
If stock solutions were subjected to multiple freeze-thaw cycles, prepare a fresh stock solution from the solid compound.
-
If degradation is still suspected, consider performing a forced degradation study to understand the stability of the compound under your experimental conditions.
-
-
-
Possible Cause 2: Incorrect Solution Preparation. The concentration of the prepared solution may be inaccurate.
Issue 2: Precipitation of the compound in aqueous media.
-
Possible Cause: Low Aqueous Solubility. this compound, like many small molecules, may have limited solubility in aqueous buffers, especially at higher concentrations.
-
Troubleshooting Steps:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is compatible with your experimental system and does not exceed the recommended percentage for cell-based assays.
-
Prepare a more diluted stock solution and adjust the volume added to the aqueous medium accordingly.
-
For in vivo studies, consider using a formulation with co-solvents such as PEG300 and Tween-80 to improve solubility.[6]
-
-
Data and Protocols
Storage Conditions
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 4°C | Short-term | Sealed, away from moisture.[6] |
| -20°C | Up to 3 years | Sealed, away from moisture.[8][9] | |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | Sealed, away from moisture.[6] |
| -80°C | Up to 6 months | Sealed, away from moisture.[6] |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study can help identify the potential degradation products and pathways of this compound. This is crucial for developing a stability-indicating analytical method.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile (B52724), and methanol (B129727)
-
Suitable buffer for HPLC mobile phase (e.g., phosphate (B84403) or acetate (B1210297) buffer)
-
HPLC system with a UV or photodiode array (PDA) detector
-
pH meter
-
Calibrated oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or a water/acetonitrile mixture).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at a high temperature (e.g., 70°C) for a specified period (e.g., 24, 48, 72 hours).
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples by a suitable HPLC method at different time points. A control sample (unstressed) should also be analyzed.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a gradient of acetonitrile or methanol and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Adjust the organic modifier, gradient slope, and buffer pH to optimize the separation of the main peak from any degradation peaks observed in the forced degradation samples.
-
-
Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths. This can help in identifying peaks with different UV spectra, which is indicative of different compounds.
-
Method Optimization: Systematically alter chromatographic parameters (e.g., mobile phase composition, pH, column temperature, flow rate) to achieve adequate resolution between the parent compound and all degradation products. The goal is to obtain sharp, symmetrical peaks with good separation.
-
Method Validation: Once an optimal method is developed, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for forced degradation and stability analysis.
Caption: Inhibition of PU.1 by DB1976 leads to apoptosis.
References
- 1. Down-regulation of Notch-1 expression decreases PU.1-mediated myeloid differentiation signaling in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological inhibition of the transcription factor PU.1 in leukemia. [escholarship.org]
- 6. lifetechindia.com [lifetechindia.com]
- 7. This compound | Apoptosis | NF-κB | TargetMol [targetmol.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. oatext.com [oatext.com]
Navigating Inconsistent Results with DB1976 Dihydrochloride: A Technical Support Guide
Researchers and drug development professionals utilizing DB1976 dihydrochloride (B599025) in their experiments may occasionally encounter variability in their results. This technical support center provides a comprehensive resource to troubleshoot these inconsistencies, offering detailed guidance in a user-friendly question-and-answer format. By addressing potential challenges related to experimental protocols and the physicochemical properties of the compound, this guide aims to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the potency of DB1976 dihydrochloride. What are the potential causes?
A1: Batch-to-batch inconsistency is a common challenge with newly synthesized or sourced compounds. The primary reasons often relate to the purity and handling of the compound.
Troubleshooting Steps:
-
Analytical Characterization: It is crucial to perform rigorous analytical characterization on each new batch of this compound. Techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the purity and structural integrity of the compound.[1]
-
Standardized Handling: Ensure that the compound is handled consistently across all experiments. This includes using the same solvent for reconstitution and adhering to identical storage conditions. The free form of DB1976 is prone to instability; therefore, using the dihydrochloride salt is recommended for better stability.[2]
-
Impurity Profiling: If possible, identify and quantify any major impurities. These impurities could potentially interfere with the biological assays, leading to variable results.[1]
Q2: The IC50 value of this compound varies significantly between different experiments. What factors should we investigate?
A2: The apparent potency of a compound can be highly sensitive to experimental parameters. Several factors related to the compound's properties and the specific assay conditions can influence the calculated IC50 value.
Troubleshooting Steps:
-
Solubility: Poor solubility is a frequent source of inconsistent results.[1] this compound has specific solubility limits in different solvents. It is essential to ensure the compound is fully dissolved in the assay buffer at all tested concentrations. Sonication is often recommended to aid dissolution.[3][4]
-
Cell Density and Health: The density and health of the cell culture can impact the compound's effect. Ensure that cells are in the logarithmic growth phase and that cell density is consistent across all plates and experiments.
-
Incubation Time: The duration of compound exposure can significantly affect the outcome. Optimize and standardize the incubation time for your specific cell line and assay.
-
Assay-Specific Parameters: For any given assay, such as a cell viability assay, ensure that all parameters (e.g., reagent concentrations, incubation times, and detection methods) are kept constant.
Troubleshooting Guides
Inconsistent Cell Viability Assay Results
Variations in cell viability assay outcomes are a common hurdle. The following guide provides a systematic approach to troubleshooting these issues.
Problem: High variability in cell viability readings across replicate wells or between experiments.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Precipitation | Visually inspect the wells after adding this compound for any signs of precipitation. Prepare a fresh stock solution and ensure the final concentration in the assay does not exceed its solubility limit in the culture medium.[5] | Clear solution in all wells, leading to more consistent results. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between seeding each plate. | Uniform cell numbers across all wells, reducing variability in the baseline signal. |
| Edge Effects | Avoid using the outer wells of the microplate, as these are more prone to evaporation, leading to changes in media concentration. Fill the outer wells with sterile PBS or media. | Reduced variability between wells on the same plate. |
| Solvent Toxicity | If using a solvent like DMSO to prepare the stock solution, ensure the final concentration in the assay medium is low (typically <0.5%) and consistent across all wells. Run a vehicle control to assess the effect of the solvent on cell viability.[5] | No significant effect of the solvent on cell viability, ensuring that the observed effects are due to this compound. |
Apoptosis Assay Inconsistencies
This compound is known to induce apoptosis.[2][4][6][7] If you are observing inconsistent results in your apoptosis assays, consider the following.
Problem: Difficulty in reproducing the expected increase in apoptotic cells following treatment with this compound.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for inducing apoptosis in your specific cell line. The effective concentration can vary significantly between cell types.[3][6] | Identification of a concentration that consistently induces a measurable apoptotic response. |
| Incorrect Timing of Assay | The timing of apoptosis detection is critical. Perform a time-course experiment to identify the optimal time point for observing apoptosis after compound addition. | Consistent detection of the peak apoptotic response. |
| Cell Line Resistance | Some cell lines may be inherently more resistant to the apoptotic effects of this compound. Confirm the expression of the target protein, PU.1, in your cell line. | Understanding the cellular context and potential reasons for a lack of response. |
| Assay Method Sensitivity | The choice of apoptosis assay (e.g., Annexin V/PI staining, caspase activity assay) can influence the results. Ensure the chosen method is appropriate for your experimental setup and that all reagents are fresh and properly validated. | Reliable and reproducible measurement of apoptosis. |
Experimental Protocols
Preparation of this compound Stock Solution
Accurate preparation of the stock solution is fundamental to obtaining reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[3][4]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage, protected from light.[6]
Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan (B1609692) crystals.
-
Add the solubilization buffer to each well and incubate until the formazan crystals are completely dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Visualizing Experimental Workflows and Pathways
Troubleshooting Workflow for Inconsistent Results
The following diagram outlines a logical workflow for troubleshooting inconsistent experimental data.
Caption: A logical workflow for troubleshooting inconsistent experimental data.
This compound Mechanism of Action
This diagram illustrates the mechanism of action of this compound as a PU.1 inhibitor, leading to apoptosis.
Caption: DB1976 inhibits PU.1, leading to apoptosis.
By following these guidelines and utilizing the provided resources, researchers can more effectively troubleshoot and resolve inconsistencies in their experiments with this compound, leading to more robust and reliable scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Apoptosis | NF-κB | TargetMol [targetmol.com]
- 4. DB1976 | Apoptosis | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
Cell line-specific responses to DB1976 dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using DB1976 dihydrochloride (B599025). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of cell line-specific responses to this potent PU.1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of DB1976 dihydrochloride?
A1: this compound is a cell-permeable, potent inhibitor of the transcription factor PU.1.[1][2][3] It is a heterocyclic dication that selectively binds to the minor groove of AT-rich DNA sequences, which are recognition sites for PU.1.[4][5] This binding allosterically inhibits the formation of the PU.1/DNA complex, thereby preventing PU.1-mediated gene transcription.[6][7]
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in DMSO and water.[8] For in vitro experiments, it is recommended to prepare a stock solution in DMSO.[9] For long-term storage, the solid powder should be stored at -20°C for up to 3 years.[8] Stock solutions in DMSO can be stored at -80°C for up to one year.[8] Avoid repeated freeze-thaw cycles. The free form of DB1976 is prone to instability; therefore, the dihydrochloride salt is recommended for consistent biological activity.[10]
Q3: What is the recommended concentration range for cell-based assays?
A3: The effective concentration of this compound is highly cell line-dependent. As a starting point, a logarithmic dilution series from 10 nM to 100 µM can be tested.[11] The IC50 for inhibition of PU.1 binding in vitro is 10 nM.[1][3][4] For cell growth inhibition, IC50 values can range from the low micromolar to over 100 µM in different cell lines.[1][4]
Q4: Is this compound toxic to all cell types?
A4: this compound exhibits selective cytotoxicity. For instance, it shows a profound decrease in the growth of PU.1-dependent acute myeloid leukemia (AML) cells (IC50 of 105 µM in PU.1 URE-/- AML cells) while having a significantly lower effect on normal hematopoietic cells (IC50 of 334 µM).[1][4] This selectivity is a key feature of its therapeutic potential.
Q5: What are the expected cellular effects of this compound treatment?
A5: Treatment with this compound is expected to inhibit the expression of PU.1 target genes, leading to reduced cell proliferation, decreased clonogenicity, and induction of apoptosis in sensitive cell lines.[1][6][7] For example, in murine PU.1 URE-/- AML cells and human MOLM13 cells, DB1976 treatment leads to a significant increase in apoptosis.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no biological effect observed | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Incorrect Concentration: Pipetting errors or incorrect calculations. 3. Cell Line Insensitivity: The cell line may not be dependent on PU.1 signaling. 4. Low Cell Permeability (unlikely but possible): The compound is not efficiently entering the cells. | 1. Prepare fresh stock solutions and aliquot for single use. Store as recommended. 2. Verify all calculations and ensure pipettes are calibrated. Perform a dose-response curve. 3. Confirm PU.1 expression and dependency in your cell line via literature search or preliminary experiments (e.g., PU.1 knockdown). 4. While DB1976 is known to be cell-permeable, incubation time can be optimized. Perform a time-course experiment (e.g., 24, 48, 72 hours). |
| High levels of cell death in control and treated groups | 1. Solvent Toxicity: The final concentration of DMSO in the culture medium is too high. 2. Suboptimal Cell Culture Conditions: Cells are stressed due to factors like high passage number, contamination, or improper handling. | 1. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (ideally ≤ 0.1%). Include a vehicle-only control.[11] 2. Use low-passage cells, regularly test for mycoplasma contamination, and ensure optimal cell seeding density and culture conditions.[12] |
| Variability between replicate wells | 1. Uneven Cell Seeding: Inconsistent number of cells per well. 2. Edge Effects: Evaporation from wells on the edge of the plate. 3. Incomplete Compound Mixing: The compound is not evenly distributed in the well. | 1. Ensure the cell suspension is homogenous before and during seeding. 2. Avoid using the outermost wells of the plate for data collection; instead, fill them with sterile PBS or media. 3. Gently mix the plate after adding the compound. |
| Unexpected off-target effects | 1. High Compound Concentration: Concentrations significantly above the IC50 for the intended target may lead to off-target binding. 2. Compound Interaction with Media Components: Components in the cell culture media may interact with the compound. | 1. Perform a thorough dose-response analysis to identify the lowest effective concentration. 2. If possible, test the compound in different media formulations or serum-free conditions to assess potential interactions. |
Data Presentation
Table 1: In Vitro Efficacy of DB1976
| Parameter | Value | Assay Condition | Reference |
| IC50 (PU.1 Binding) | 10 nM | In vitro biochemical assay | [1][3][4] |
| KD (DB1976-λB Affinity) | 12 nM | In vitro biochemical assay | [1][3][4] |
| IC50 (PU.1-dependent transactivation) | 2.4 µM | PU.1-negative HEK293 cells | [1][4] |
Table 2: Cell Line-Specific Responses to DB1976 Treatment
| Cell Line/Cell Type | Effect | Metric | Value | Reference |
| PU.1 URE-/- AML cells | Growth Inhibition | IC50 | 105 µM | [1][4] |
| Normal Hematopoietic Cells | Growth Inhibition | IC50 | 334 µM | [1][4] |
| Murine PU.1 URE-/- AML cells | Apoptosis Induction | Fold Increase in Apoptotic Cells | 1.6-fold | [1][4] |
| Human MOLM13 cells | Apoptosis Induction | - | Similar effects to murine cells | [1][4] |
| Primary Human AML cells | Viability Decrease | Mean Decrease | 81% | [1][3] |
| Primary Human AML cells | Clonogenicity Decrease | Mean Decrease | 36% | [1][3] |
| Primary Human AML cells | Apoptosis Induction | Average Fold Increase | 1.5-fold | [1][3] |
Experimental Protocols
1. Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.
-
Cell Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT/XTT Addition: Add 10-20 µL of MTT (5 mg/mL) or XTT solution to each well and incubate for 2-4 hours.
-
Signal Detection: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) and incubate for 15 minutes with shaking. Read the absorbance at 570 nm. For XTT, read the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
Mandatory Visualizations
Caption: PU.1 signaling pathway and the inhibitory action of DB1976.
Caption: General experimental workflow for assessing DB1976 effects.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. oatext.com [oatext.com]
- 2. Down-regulation of Notch-1 expression decreases PU.1-mediated myeloid differentiation signaling in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacological inhibition of the transcription factor PU.1 in leukemia. [escholarship.org]
- 7. JCI - Pharmacological inhibition of the transcription factor PU.1 in leukemia [jci.org]
- 8. This compound | Apoptosis | NF-κB | TargetMol [targetmol.com]
- 9. lifetechindia.com [lifetechindia.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
Technical Support Center: Overcoming Resistance to DB1976 Dihydrochloride in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experiments with DB1976 dihydrochloride (B599025), particularly concerning the development of resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of DB1976 dihydrochloride?
A1: this compound is a potent and cell-permeable inhibitor of the transcription factor PU.1.[1][2][3] It is a heterocyclic dication that binds to the minor groove of DNA at AT-rich sequences, which are often found in the binding sites of PU.1.[4] This binding allosterically inhibits the interaction of PU.1 with its target DNA sequences, thereby preventing the transcription of PU.1-regulated genes.[5][6] This disruption of PU.1-mediated gene transcription can induce apoptosis in cancer cells, particularly in hematological malignancies like Acute Myeloid Leukemia (AML), where PU.1 is a critical survival factor.[1][2][5]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to DB1976 have not been extensively documented, based on common mechanisms of resistance to other anti-cancer agents, potential reasons for reduced sensitivity include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump DB1976 out of the cell, reducing its intracellular concentration and efficacy.[4][7][8]
-
Altered Drug Metabolism: Cancer cells can develop mechanisms to metabolize and inactivate drugs.[1][9][10] Enzymes within the cancer cells may modify DB1976, rendering it unable to bind to its target.
-
Alterations in the Drug Target (PU.1 and its Binding Sites):
-
Mutations in PU.1: While less common for transcription factors, mutations in the PU.1 protein could potentially alter its conformation and reduce the allosteric effect of DB1976 binding to adjacent DNA.
-
Epigenetic Modifications: Changes in the chromatin structure around PU.1 binding sites, such as altered DNA methylation or histone modifications, could restrict DB1976 access to the DNA minor groove.
-
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of PU.1, allowing them to survive and proliferate despite treatment.[11]
-
Enhanced DNA Damage Repair: As DB1976 interacts with DNA, cancer cells with enhanced DNA repair mechanisms may be able to counteract the effects of the drug.[12][13][14]
Q3: How can I experimentally confirm that my cell line has developed resistance to this compound?
A3: To confirm resistance, you should perform a dose-response analysis comparing the parental (sensitive) cell line with the suspected resistant cell line. A significant increase in the half-maximal inhibitory concentration (IC50) value for the resistant cell line indicates the development of resistance. A 3- to 10-fold increase in IC50 is generally considered to represent drug resistance.[15]
Troubleshooting Guides
Problem 1: Increased IC50 value of DB1976 in our long-term treated cancer cell line.
This is a common indication of acquired resistance. The following steps can help you investigate the underlying mechanisms.
Troubleshooting Workflow
Caption: Troubleshooting workflow for investigating DB1976 resistance.
Suggested Experiments:
-
Confirm Resistance with IC50 Determination:
-
Protocol: See "Experimental Protocol 1: Cell Viability Assay (MTT) for IC50 Determination".
-
Expected Outcome: A rightward shift in the dose-response curve and a significantly higher IC50 value in the resistant cell line compared to the parental line.
-
-
Investigate the Role of ABC Transporters:
-
Western Blot Analysis:
-
Protocol: See "Experimental Protocol 2: Western Blot for ABC Transporters".
-
Expected Outcome: Increased expression of ABC transporters like P-gp/MDR1 in the resistant cell line.
-
-
Functional Efflux Assay:
-
Protocol: A standard rhodamine 123 efflux assay can be performed. Resistant cells with high efflux activity will show lower fluorescence intensity.
-
-
Co-treatment with an ABC Transporter Inhibitor:
-
Rationale: If increased efflux is the cause of resistance, co-treatment with an ABC transporter inhibitor (e.g., verapamil) should re-sensitize the cells to DB1976.
-
Experiment: Perform a cell viability assay with DB1976 in the presence and absence of a sub-toxic concentration of the inhibitor in the resistant cell line.
-
Expected Outcome: A decrease in the IC50 of DB1976 in the presence of the inhibitor.
-
-
-
Assess Apoptotic Response:
-
Protocol: See "Experimental Protocol 3: Western Blot for Apoptosis Markers".
-
Expected Outcome: Parental cells treated with DB1976 should show a clear induction of apoptosis (e.g., increased cleaved caspase-3 and cleaved PARP). The resistant cell line may show a blunted or absent apoptotic response at the same concentration of DB1976.
-
Problem 2: No significant increase in IC50, but the maximum killing effect of DB1976 is reduced.
This may suggest the activation of pro-survival pathways that counteract the apoptotic effect of DB1976.
Logical Relationship Diagram
Caption: Activation of bypass pathways can promote survival despite PU.1 inhibition.
Suggested Experiments:
-
Analyze Key Survival Pathways:
-
Western Blot: Probe for the phosphorylated (active) forms of key survival proteins such as Akt and ERK in both parental and resistant cells treated with DB1976.
-
Expected Outcome: The resistant cell line may show sustained or increased activation of these survival pathways upon DB1976 treatment compared to the parental line.
-
-
Combination Therapy:
-
Rationale: If a specific survival pathway is identified as being upregulated, combining DB1976 with an inhibitor of that pathway may restore sensitivity.
-
Experiment: Perform cell viability assays with DB1976 in combination with an appropriate inhibitor (e.g., an Akt inhibitor or a MEK inhibitor).
-
Data Presentation
Table 1: Illustrative IC50 Values for this compound in Sensitive and Resistant AML Cell Lines.
| Cell Line | Treatment Duration (hours) | IC50 (µM) | Fold Resistance |
| MOLM-13 (Parental) | 48 | 5.2 | - |
| MOLM-13 (Resistant) | 48 | 58.7 | 11.3 |
| THP-1 (Parental) | 48 | 8.1 | - |
| THP-1 (Resistant) | 48 | 75.3 | 9.3 |
Table 2: Example Western Blot Densitometry Data for P-gp Expression.
| Cell Line | Relative P-gp Expression (normalized to β-actin) |
| MOLM-13 (Parental) | 1.0 |
| MOLM-13 (Resistant) | 8.5 |
| THP-1 (Parental) | 1.0 |
| THP-1 (Resistant) | 7.2 |
Experimental Protocols
Experimental Protocol 1: Cell Viability Assay (MTT) for IC50 Determination
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (parental and suspected resistant)
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include wells with vehicle control (DMSO) and medium-only blanks.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Experimental Protocol 2: Western Blot for ABC Transporters
Objective: To assess the expression levels of ABC transporters (e.g., P-gp/MDR1) in parental and resistant cells.
Materials:
-
Cell lysates from parental and resistant cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-P-gp/MDR1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the ABC transporter overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify band intensities using densitometry software.
Experimental Protocol 3: Western Blot for Apoptosis Markers
Objective: To evaluate the induction of apoptosis by DB1976 through the detection of cleaved caspase-3 and cleaved PARP.[3][16][17][18][19]
Materials:
-
Cell lysates from treated and untreated parental and resistant cells
-
Primary antibodies (anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
Other materials as listed in Experimental Protocol 2.
Procedure:
-
Treat parental and resistant cells with DB1976 at a concentration around the IC50 of the parental line for a specified time (e.g., 24 or 48 hours).
-
Prepare cell lysates and perform western blotting as described in Experimental Protocol 2.
-
Probe the membranes with primary antibodies against total and cleaved forms of caspase-3 and PARP.
-
Use β-actin as a loading control.
-
Analyze the changes in the levels of the cleaved, active forms of these apoptotic markers.
References
- 1. Cancer Metabolism and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clyte.tech [clyte.tech]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 5. steidllab.com [steidllab.com]
- 6. escholarship.org [escholarship.org]
- 7. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acquired ABC-transporter overexpression in cancer cells: transcriptional induction or Darwinian selection? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General Mechanisms of Drug Resistance - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | The Influence of Metabolism on Drug Response in Cancer [frontiersin.org]
- 11. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 12. oaepublish.com [oaepublish.com]
- 13. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA damage and metabolic mechanisms of cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis western blot guide | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
How to control for vehicle effects in DB1976 dihydrochloride studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DB1976 dihydrochloride (B599025). The following information is intended to help control for vehicle effects in experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it crucial in DB1976 dihydrochloride studies?
A1: A vehicle control is a formulation administered to a control group of animals that contains all the components of the experimental therapeutic formulation except for the active pharmaceutical ingredient (API), in this case, this compound.[1] It is essential for differentiating the physiological effects of this compound from those of the solvents and excipients used to deliver it. Without a proper vehicle control, any observed biological responses could be incorrectly attributed to the compound when they are, in fact, a result of the vehicle itself.[1]
Q2: What are common vehicles used for in vivo studies with this compound?
A2: Due to its limited aqueous solubility, this compound often requires a co-solvent formulation for in vivo administration. Commonly used vehicles include:
-
A combination of 10% Dimethyl Sulfoxide (B87167) (DMSO), 40% Polyethylene Glycol 300 (PEG300), 5% Tween-80, and 45% saline.[2][3]
-
A solution of 10% DMSO in 90% (20% SBE-β-CD in saline).[2]
-
Aqueous solutions containing DMSO, with the final DMSO concentration kept as low as possible, ideally below 10% v/v for intraperitoneal injections.[4]
Q3: What are the potential side effects of the vehicle components themselves?
A3: The components of the vehicle, particularly at higher concentrations, can have their own biological effects that may confound experimental results.
-
DMSO: Can have anti-inflammatory and analgesic properties.[4] High concentrations can cause inflammation and affect locomotor activity in rodents.[1][5] Even low doses of DMSO can have a protective effect against paracetamol-induced liver injury in mice.[6]
-
PEG300: Generally well-tolerated at low concentrations, but high doses can be toxic.[1][7]
-
Tween-80 (Polysorbate 80): Can cause hypersensitivity reactions in some cases.[1] It has also been shown to be an in vitro inhibitor of P-glycoprotein (P-gp), which could potentially influence the absorption of P-gp substrates.[8]
-
SBE-β-CD (Captisol®): Generally considered safe and well-tolerated at high doses.[9] It can, however, alter the pharmacokinetics of co-administered drugs by increasing clearance and the volume of distribution.[10]
It is crucial to conduct a tolerability study of the vehicle alone to establish a safe dose for your specific animal model and route of administration.[1]
Troubleshooting Guide
Issue: Animals in the vehicle control group are showing adverse effects (e.g., weight loss, lethargy, skin irritation at the injection site).
-
Possible Cause: The concentration of one or more vehicle components may be too high, leading to toxicity.[1]
-
Solution:
-
Reduce the concentration of the organic co-solvents (e.g., DMSO, PEG300) and/or the surfactant (e.g., Tween-80).[1]
-
Conduct a dose-escalation study with the vehicle alone to determine the Maximum Tolerated Dose (MTD) in your specific animal model and administration route.[1]
-
Consider alternative, more inert vehicles if the effects persist at necessary concentrations.
-
Issue: The this compound precipitates out of solution during preparation or before administration.
-
Possible Cause: The solubility of the compound in the chosen vehicle is insufficient.
-
Solution:
-
Increase the proportion of the organic co-solvents (e.g., DMSO, PEG300) in a stepwise manner, being mindful of potential toxicity.[1]
-
Increase the concentration of the surfactant (e.g., Tween-80).[1]
-
Ensure the pH of the final solution is optimal for the compound's solubility.
-
Prepare the formulation fresh before each use to avoid degradation or precipitation.[1] Gentle warming and sonication can aid dissolution.[3]
-
Issue: Inconsistent or unexpected results are observed in the treatment group compared to the vehicle control group.
-
Possible Cause: The vehicle may be interacting with this compound or influencing the biological system in an unforeseen way. For example, Tween-80 can inhibit P-gp and may enhance the systemic exposure of P-gp substrates.[8]
-
Solution:
-
Thoroughly review the literature for known biological effects of all vehicle components.
-
If a specific interaction is suspected, consider modifying the vehicle composition. For instance, if P-gp inhibition is a concern, a vehicle without Tween-80 could be explored, provided solubility is maintained.
-
Ensure that the vehicle control group is treated in the exact same manner as the experimental group, including the volume and frequency of administration.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/Vehicle | Solubility | Notes |
| DMSO | ≥ 62.5 mg/mL (120.13 mM) | Ultrasonic assistance may be needed.[2][6] |
| Water | 18.33 mg/mL (35.23 mM) | Ultrasonic assistance may be needed.[5] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.08 mg/mL (4.00 mM) | A clear solution is formed.[2][6] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (4.00 mM) | A clear solution is formed.[2][6] |
Experimental Protocols
Protocol: Vehicle-Controlled In Vivo Study of this compound
This protocol outlines the general steps for conducting a vehicle-controlled study. Specific parameters such as animal model, dose, and route of administration should be optimized for your particular experimental design.
-
Vehicle Preparation (Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
Under sterile conditions, weigh the required amount of this compound.
-
Dissolve the compound in the appropriate volume of DMSO. Vortex or sonicate until fully dissolved.
-
Sequentially add PEG300 and then Tween-80, mixing thoroughly after each addition.
-
Finally, add sterile saline to reach the final desired volume and concentration.
-
Prepare the vehicle control solution in the same manner, omitting the this compound.
-
-
Animal Group Allocation:
-
Randomly assign animals to at least two groups:
-
Group 1: Vehicle Control: Receives the vehicle formulation without the active compound.
-
Group 2: Treatment Group: Receives the this compound formulation.
-
-
A third, untreated control group can also be included to assess the baseline biological response.
-
-
Administration:
-
Administer the same volume of the respective formulation to each animal in all groups via the chosen route (e.g., intraperitoneal, oral gavage).
-
Ensure the dosing schedule (time of day, frequency) is consistent across all groups.
-
-
Monitoring and Data Collection:
-
Monitor all animals for any signs of toxicity or adverse effects throughout the study period.
-
Record relevant data points according to your experimental design (e.g., tumor volume, body weight, behavioral changes, specific biomarkers).
-
-
Data Analysis:
-
Compare the results from the treatment group to the vehicle control group to determine the specific effects of this compound.
-
The vehicle control, not an untreated group, should serve as the primary baseline for statistical analysis of the compound's effects.[1]
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. lifetechindia.com [lifetechindia.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. SBE-β-CD (captisol) | excipient or formulating agent | CAS 182410-00-0 | Buy SBE-β-CD (captisol) from Supplier InvivoChem [invivochem.com]
Interpreting unexpected phenotypes with DB1976 dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected phenotypes when using DB1976 dihydrochloride (B599025) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of DB1976 dihydrochloride?
This compound is a potent and cell-permeable inhibitor of the transcription factor PU.1.[1][2] It functions as a classic heterocyclic dication with a strong affinity and selectivity for AT-rich sequences within the DNA minor groove, which are the cognate binding sites for PU.1.[1] By occupying these sites, this compound competitively inhibits the binding of PU.1 to DNA, thereby preventing the transcription of PU.1 target genes. This inhibition of the PU.1/DNA complex is a key aspect of its molecular action.[1][2]
Q2: What is the expected phenotype after treating cancer cells with this compound?
The primary expected phenotype following treatment with this compound, particularly in acute myeloid leukemia (AML) cells, is the induction of apoptosis.[1][2] This is often accompanied by a significant decrease in cell viability and clonogenic capacity.[1] For example, treatment of primary human AML cells with DB1976 has been shown to decrease the number of viable cells by an average of 81% and reduce clonogenic capacity by an average of 36%.[1] In murine and human AML cell lines, a 1.5 to 1.6-fold increase in apoptotic cells has been observed.[1]
Q3: Are there any known off-target effects of this compound?
While specific comprehensive off-target screening data for this compound is not widely published, its mechanism of action through DNA minor groove binding suggests potential for interactions with other DNA-binding proteins or effects on DNA topology. As a heterocyclic diamidine, it is structurally related to other compounds that may have off-target effects.[3] Researchers should consider that unexpected phenotypes could arise from the inhibition of other transcription factors that also bind to AT-rich DNA sequences. General studies on kinase inhibitors have shown that off-target effects are a common phenomenon, though specific kinase off-targets for DB1976 have not been detailed in the provided search results.[4]
Q4: Can inhibition of PU.1 by this compound lead to phenotypes other than apoptosis?
Yes, inhibiting PU.1 can lead to a range of cellular effects beyond apoptosis due to the transcription factor's diverse roles. PU.1 is involved in the regulation of cellular differentiation, inflammation, and the expression of various cell surface receptors. For instance, PU.1 has been shown to interact with and inhibit the NF-κB pathway by directly binding to RelA/p65, which could lead to unexpected anti-inflammatory effects or sensitization to other apoptotic stimuli.[5] Additionally, PU.1 can directly regulate the expression of the death receptor DR5, and its inhibition might alter a cell's sensitivity to TRAIL-induced apoptosis.[5] In some contexts, modulation of transcription factors involved in cell fate decisions can lead to cellular differentiation.[6][7]
Troubleshooting Guides
Issue 1: Lower than expected or no apoptotic response.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration | Titrate this compound across a range of concentrations. Refer to the table below for reported IC50 values in different cell lines. |
| Incorrect Compound Preparation or Storage | Ensure the compound is fully dissolved. Sonication and gentle warming may be necessary. Prepare fresh working solutions for each experiment and store stock solutions at -20°C or -80°C as recommended. |
| Cell Line Resistance | Different cell lines exhibit varying sensitivity. Consider using a positive control cell line known to be sensitive to DB1976 (e.g., MOLM13). |
| Issues with Apoptosis Assay | Use a positive control for apoptosis (e.g., staurosporine) to validate your assay. Ensure compensation is set correctly for flow cytometry and that you are using appropriate controls (unstained, single-stained).[8] |
| NF-κB Pathway Activation | If your experimental system has high basal NF-κB activity, this could confer resistance to apoptosis. Consider co-treatment with an NF-κB inhibitor.[5] |
| Low Death Receptor Expression | Since PU.1 can regulate DR5 expression, low levels of this receptor in your cells might reduce sensitivity to apoptosis.[5] |
Issue 2: High variability in experimental replicates.
| Possible Cause | Troubleshooting Steps |
| Incomplete Solubilization | This compound may require sonication or gentle warming to fully dissolve in DMSO or water. Visually inspect for any precipitate before use. |
| Compound Instability | Prepare fresh dilutions from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. The stability of the compound in cell culture media over long incubation times should be considered. |
| Inconsistent Cell Health or Density | Ensure cells are in the logarithmic growth phase and plated at a consistent density for all experiments. Over-confluent or starved cells can undergo spontaneous apoptosis.[8] |
Issue 3: Unexpected changes in cell morphology or signaling pathways.
| Possible Cause | Troubleshooting Steps |
| Induction of Differentiation | In some hematopoietic cell lines, inhibition of key transcription factors can lead to differentiation.[6][7] Assess cell morphology and expression of differentiation markers (e.g., CD11b). |
| Modulation of NF-κB Signaling | PU.1 inhibition can affect the NF-κB pathway.[5] Measure the activity of the NF-κB pathway (e.g., by checking the phosphorylation status of p65 or using a reporter assay) to see if it is altered by DB1976 treatment. |
| Effects on Cell Cycle | Some anti-cancer agents can induce cell cycle arrest.[9][10] Analyze the cell cycle distribution of treated cells using flow cytometry (e.g., propidium (B1200493) iodide staining). |
| Altered Cytokine Profile | As PU.1 is a key regulator of myeloid cells, its inhibition may alter the secretion of cytokines.[11][12] Profile the cytokine secretion of your cells with and without treatment. |
Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PU.1 Binding) | 10 nM | In vitro | [1] |
| KD (PU.1/DNA Complex) | 12 nM | In vitro | [1] |
| IC50 (PU.1-dependent transactivation) | 2.4 µM | PU.1-negative HEK293 cells | [1] |
| IC50 (Cell Growth) | 105 µM | PU.1 URE-/- AML cells | [1] |
| IC50 (Cell Growth) | 334 µM | Normal hematopoietic cells | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in sterile DMSO to make a stock solution (e.g., 10 mM). Sonication or gentle warming (up to 60°C) may be required for complete dissolution.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
Protocol 2: In Vitro Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the IC50 value by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a dose-response curve.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle dissociation method (e.g., trypsin-EDTA, but be mindful of the potential for EDTA to interfere with Annexin V binding; consider using an EDTA-free dissociation solution or washing thoroughly).
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC (or another fluorochrome) and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Use appropriate single-stain and unstained controls for compensation and gating.
Visualizations
Figure 1. Mechanism of action of this compound and its impact on cellular pathways.
Figure 2. A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PU.1 supports TRAIL-induced cell death by inhibiting NF-κB-mediated cell survival and inducing DR5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of cell differentiation potentiates apoptosis triggered by prior exposure to DNA-damaging drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. mdpi.com [mdpi.com]
- 10. HDAC activity is dispensable for repression of cell-cycle genes by DREAM and E2F:RB complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Profiling of Cytokines Secreted by Conventional Aqueous Outflow Pathway Endothelial Cells Activated In Vitro and Ex Vivo With Laser Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytokine profile of conditioned medium from human tumor cell lines after acute and fractionated doses of gamma radiation and its effect on survival of bystander tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing DB1976 Dihydrochloride in Experimental Media
For researchers, scientists, and drug development professionals utilizing DB1976 dihydrochloride (B599025), ensuring its proper dissolution and stability in experimental media is critical for obtaining reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues with precipitation.
Frequently Asked Questions (FAQs)
Q1: What is DB1976 dihydrochloride and what is its mechanism of action?
A1: this compound is a potent and cell-permeable inhibitor of the transcription factor PU.1.[1][2] It is a selenophene (B38918) analog of DB270.[1] DB1976 functions by binding with high affinity and selectivity to AT-rich sequences within the minor groove of DNA, which are the cognate binding sites for PU.1.[3][4] This interaction inhibits the formation of the PU.1/DNA complex, thereby blocking PU.1-dependent gene transactivation.[4][5] Inhibition of PU.1 has been shown to induce apoptosis in certain cancer cell lines, particularly in acute myeloid leukemia (AML).[3][5]
Q2: In what solvents is this compound soluble?
A2: this compound is soluble in both dimethyl sulfoxide (B87167) (DMSO) and water.[3][6][7] However, the solubility can vary, and the use of sonication or gentle warming is often recommended to aid dissolution.[3][6] It is important to use high-purity, anhydrous DMSO to avoid solubility issues.[6]
Q3: My this compound precipitated after I diluted my DMSO stock solution into my aqueous cell culture medium. Why did this happen?
A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds dissolved in an organic solvent when they are introduced into an aqueous environment.[8] The rapid dilution of the DMSO stock in the aqueous medium leads to a significant decrease in the compound's solubility, causing it to precipitate.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible.[9] Ideally, the final DMSO concentration should be below 0.5%, with many protocols recommending 0.1% or lower.[8][10] It is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without DB1976) to assess its effect on your specific cell line.[10]
Q5: Can I use media that has a visible precipitate?
A5: No, it is not recommended to use cell culture media with a visible precipitate. The presence of a precipitate indicates that the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.[9]
Troubleshooting Guide: Precipitation of this compound
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experimental media.
Issue: Immediate Precipitation Upon Dilution
-
Potential Cause: The final concentration of this compound in the media exceeds its aqueous solubility limit.
-
Recommended Solution:
-
Decrease Final Concentration: Lower the final working concentration of this compound.
-
Optimize Dilution Technique: Instead of adding the concentrated stock directly to the full volume of media, perform a serial dilution. First, create an intermediate dilution of the stock in a smaller volume of pre-warmed media before adding it to the final volume.[8] Add the compound dropwise while gently swirling the media.[8]
-
Use Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C, as solubility often decreases at lower temperatures.[8]
-
Issue: Precipitate Forms Over Time During Incubation
-
Potential Cause 1: The compound is unstable in the culture medium over the course of the experiment.
-
Recommended Solution: For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals.[9]
-
Potential Cause 2: Cellular metabolism alters the pH of the medium, affecting compound solubility.
-
Recommended Solution: Monitor the pH of your culture medium, especially in dense cultures. More frequent media changes may be necessary to maintain a stable pH.[8]
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 62.5 | 120.13 | Requires sonication.[3] |
| DMSO | 50 | 96.10 | Requires sonication and warming to 60°C. Use newly opened DMSO.[6] |
| DMSO | 20 | 38.44 | Sonication is recommended.[7] |
| Water | 18.33 | 35.23 | Requires sonication.[6] |
| Water | 10 | 19.22 | Sonication is recommended.[7] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly. If necessary, use a brief sonication in a water bath to ensure the compound is fully dissolved.[3]
-
Inspection: Visually inspect the solution to confirm there are no undissolved particles.
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[6]
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
-
Prepare Media: Pre-warm your complete cell culture medium (including serum and other supplements) to 37°C.[8]
-
Serial Dilutions: Prepare a series of dilutions of your this compound DMSO stock solution into the pre-warmed media.
-
Visual Inspection (Immediate): Immediately after preparing the dilutions, visually inspect each tube for any signs of precipitation.
-
Incubation: Incubate the dilutions at 37°C for a duration that reflects your planned experiment (e.g., 24, 48, or 72 hours).[8]
-
Visual Inspection (Post-Incubation): After incubation, visually inspect the solutions again for any delayed precipitation. The highest concentration that remains clear is the maximum soluble concentration for your specific experimental conditions.[8]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. lifetechindia.com [lifetechindia.com]
- 4. Pharmacologic efficacy of PU.1 inhibition by heterocyclic dications: a mechanistic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Apoptosis | NF-κB | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Complete Inhibition of PU.1 with DB1976 Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DB1976 dihydrochloride (B599025) to achieve complete and reliable inhibition of the transcription factor PU.1. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of DB1976 dihydrochloride?
A1: DB1976 is a cell-permeable small molecule that acts as a potent inhibitor of the transcription factor PU.1.[1][2] It functions by binding with high affinity to the minor groove of AT-rich DNA sequences that flank the core 5′-GGAA-3′ consensus motif recognized by the ETS domain of PU.1.[3][4] This binding induces a conformational change in the DNA, which allosterically prevents PU.1 from successfully binding to its target gene promoters.[3] Consequently, DB1976 inhibits PU.1-dependent gene transactivation.[2]
Q2: What is the optimal concentration of this compound to use in cell culture experiments?
A2: The optimal concentration of this compound is dependent on the cell type and the desired biological endpoint. For in vitro PU.1 binding inhibition, the IC50 is approximately 10 nM.[2] However, in cellular assays, higher concentrations are required. For inhibition of PU.1-dependent reporter transactivation in HEK293 cells, the IC50 is around 2.4 µM.[2] For inducing growth arrest and apoptosis in PU.1-dependent AML cells, concentrations in the range of 10-100 µM have been used.[2] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration that achieves maximal PU.1 inhibition with minimal off-target effects or cytotoxicity.
Q3: How can I confirm that DB1976 is effectively inhibiting PU.1 in my cells?
A3: Several methods can be employed to validate the on-target activity of DB1976:
-
Quantitative PCR (qPCR): Measure the mRNA levels of known PU.1 target genes. Upon effective PU.1 inhibition, you should observe a decrease in the expression of positively regulated targets (e.g., CSF1R, JUNB) and an increase in the expression of negatively regulated targets (e.g., E2F1).[5]
-
Western Blot: While DB1976 inhibits PU.1 DNA binding and not its expression, you can assess the protein levels of downstream targets of PU.1 to confirm a functional consequence of inhibition.
-
Chromatin Immunoprecipitation (ChIP)-qPCR: This is a direct method to assess the binding of PU.1 to the promoter regions of its target genes. Treatment with DB1976 should lead to a significant reduction in the amount of PU.1-bound DNA that is immunoprecipitated.[5]
-
Reporter Assays: If you are using a cell line with a reporter construct driven by a PU.1-responsive promoter, a decrease in reporter gene expression (e.g., luciferase or GFP) will indicate PU.1 inhibition.
Q4: I am observing high levels of cytotoxicity. How can I distinguish this from specific PU.1 inhibition?
A4: It is important to differentiate between targeted anti-proliferative effects due to PU.1 inhibition and general cytotoxicity.
-
Determine the Cytotoxic Threshold: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to identify the concentration range that is non-toxic to your cells.
-
Use Lower, Non-toxic Concentrations: Conduct your functional assays at concentrations at or below the cytotoxic threshold to ensure you are observing specific inhibitory effects.
-
Include Appropriate Controls: Use a control cell line that does not depend on PU.1 for survival to assess off-target toxicity. DB1976 has been shown to have significantly less effect on normal hematopoietic cells compared to PU.1-dependent AML cells.[2]
Q5: What are the best practices for preparing and storing this compound?
A5: this compound is soluble in DMSO and water. For stock solutions, it is recommended to dissolve it in DMSO. The free base form of DB1976 is prone to instability, so using the dihydrochloride salt is advised.[2] Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in pre-warmed cell culture medium and mix thoroughly.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's inhibitory activity.
| Parameter | Value | Context | Reference |
| IC50 (PU.1 Binding) | 10 nM | In vitro biochemical assay | [2] |
| KD (DB1976-λB affinity) | 12 nM | In vitro binding to PU.1 DNA motif | [2] |
| IC50 (Transactivation) | 2.4 µM | PU.1-dependent reporter in HEK293 cells | [2] |
| IC50 (Cell Growth) | 105 µM | PU.1 URE–/– AML cells | [2] |
| IC50 (Cell Growth) | 334 µM | Normal hematopoietic cells | [2] |
Experimental Protocols
Here are detailed methodologies for key experiments to validate PU.1 inhibition by this compound.
Western Blot for Downstream Target Protein Levels
This protocol is for assessing the protein levels of a known PU.1 downstream target.
a. Cell Lysis
-
Culture cells to the desired density and treat with this compound or vehicle control (DMSO) for the desired time.
-
Wash cells with ice-cold PBS and centrifuge at 500 x g for 5 minutes.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
b. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
c. SDS-PAGE and Electrotransfer
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
d. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for a PU.1 target protein (e.g., CSF1R) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Normalize the protein of interest signal to a loading control (e.g., β-actin or GAPDH).
Quantitative PCR (qPCR) for PU.1 Target Gene Expression
This protocol measures the mRNA levels of PU.1 target genes.
a. RNA Extraction and cDNA Synthesis
-
Treat cells with this compound or vehicle control.
-
Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, QIAGEN).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
b. qPCR Reaction
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., CSF1R, JUNB, E2F1) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR system. A typical cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Perform a melt curve analysis to ensure primer specificity.
c. Data Analysis
-
Calculate the cycle threshold (Ct) values for each gene.
-
Determine the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene and comparing the treated samples to the vehicle control.
Chromatin Immunoprecipitation (ChIP)-qPCR for PU.1 DNA Binding
This protocol directly assesses the occupancy of PU.1 on the promoters of its target genes.[5]
a. Cross-linking and Chromatin Preparation
-
Treat cells with this compound or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
b. Immunoprecipitation
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for PU.1 or a negative control IgG.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
c. Elution and Reverse Cross-linking
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
d. DNA Purification and qPCR
-
Purify the immunoprecipitated DNA.
-
Perform qPCR using primers designed to amplify the promoter regions of known PU.1 target genes (e.g., CSF1R, JUNB).
-
Calculate the percentage of input for each sample to determine the relative enrichment of PU.1 at the specific gene promoters.
Visualizations
PU.1 Signaling Pathway and Inhibition by DB1976
Caption: Mechanism of PU.1 inhibition by DB1976.
Experimental Workflow for Validating PU.1 Inhibition
Caption: Workflow for validating DB1976-mediated PU.1 inhibition.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent results between experiments | 1. DB1976 Degradation: Repeated freeze-thaw cycles of the stock solution. 2. Cell Variability: High cell passage number or inconsistent cell density at the time of treatment. | 1. Aliquot the DB1976 stock solution and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. 2. Use cells within a consistent and low passage number range. Ensure consistent cell seeding density. |
| No or weak inhibition of PU.1 activity | 1. Suboptimal DB1976 Concentration: The concentration used may be too low for the specific cell line. 2. Poor Cellular Uptake: Although cell-permeable, uptake can vary between cell lines. 3. Incorrect Assessment of PU.1 Activity: The chosen downstream target may not be sensitive to PU.1 inhibition in your model. | 1. Perform a dose-response curve to determine the optimal inhibitory concentration. 2. Increase incubation time. While not extensively documented for DB1976, some compounds' uptake can be enhanced by specific formulation, though this should be approached with caution. 3. Validate inhibition using multiple downstream targets or a more direct method like ChIP-qPCR. |
| Observed effects are suspected to be off-target | 1. Non-specific Binding: At high concentrations, small molecules can have off-target effects. 2. Solvent Toxicity: High concentrations of DMSO can be toxic to cells. | 1. Use the lowest effective concentration of DB1976. Compare the effects in a PU.1-independent cell line. 2. Ensure the final DMSO concentration in the culture medium is below 0.5% and include a vehicle control with the same DMSO concentration in all experiments. |
| Precipitation of DB1976 in culture medium | 1. Poor Solubility in Aqueous Solution: Rapid dilution of a concentrated DMSO stock into aqueous medium can cause precipitation. | 1. Perform serial dilutions of the DB1976 stock in pre-warmed (37°C) culture medium. Gently vortex during dilution. |
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacologic efficacy of PU.1 inhibition by heterocyclic dications: a mechanistic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
On-Target Activity of DB1976 Dihydrochloride: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DB1976 dihydrochloride (B599025), a potent and selective inhibitor of the transcription factor PU.1, with its key alternatives. The on-target activity is evaluated through a summary of experimental data, detailed methodologies for crucial experiments, and visualizations of the associated signaling pathways and experimental workflows.
Introduction to DB1976 Dihydrochloride and its Alternatives
This compound is a cell-permeable small molecule that acts as a competitive inhibitor of PU.1, a transcription factor crucial for the development and differentiation of myeloid and lymphoid cells.[1] It achieves this by binding to the minor groove of DNA at PU.1's target sequences, thereby preventing the transcription factor from binding to DNA and initiating gene transcription.[2][3] This mechanism of action makes DB1976 a valuable tool for studying the biological roles of PU.1 and a potential therapeutic agent for diseases where PU.1 is dysregulated, such as in certain types of leukemia.[4]
This guide compares this compound with two key alternatives:
-
DB270: A structural analog (isostere) of DB1976 that, despite also binding to AT-rich DNA sequences, exhibits poor inhibition of the PU.1/DNA complex.[5] This is because DB270 also binds directly to the PU.1 protein, which interferes with its ability to act as a competitive inhibitor.[5]
-
DB2313: Another heterocyclic diamidine and a potent PU.1 inhibitor that, like DB1976, disrupts the interaction of PU.1 with its target gene promoters.[3]
Comparative On-Target Activity
The following tables summarize the quantitative data on the on-target activity of this compound and its alternatives.
Table 1: In Vitro PU.1 Inhibition
| Compound | IC50 (PU.1-DNA Binding) | KD (Compound-DNA Affinity) | Method | Reference |
| This compound | 10 nM | 12 nM (for λB DNA) | Surface Plasmon Resonance (SPR) | [1] |
| DB270 | Negligible Inhibition | High Affinity (specific value not provided) | Surface Plasmon Resonance (SPR) | [5] |
| DB2313 | In the 10⁻⁸ to 10⁻⁹ M range | Not explicitly stated, but affinity corresponds with IC50 | Surface Plasmon Resonance (SPR) | [2] |
Table 2: Cellular Activity in Acute Myeloid Leukemia (AML) Models
| Compound | Cell Line | IC50 (Cell Viability) | Apoptosis Induction | Method | Reference |
| This compound | PU.1 URE-/- AML | 105 µM | 1.6-fold increase | Cell Viability Assay, Annexin V Staining | [2] |
| MOLM13 (human AML) | Similar effects to murine cells | Similar effects to murine cells | Cell Viability Assay, Annexin V Staining | [2] | |
| DB270 | Not reported | Not reported | Not reported | Not applicable | |
| DB2313 | PU.1 URE-/- AML | 7.1 µM | 3.5-fold increase | Cell Viability Assay, Annexin V Staining | [2] |
Signaling Pathway and Mechanism of Action
The inhibition of PU.1 by this compound leads to the induction of apoptosis in cancer cells, particularly in acute myeloid leukemia. This is achieved through the modulation of downstream target genes. One key mechanism is the direct transactivation of the pro-apoptotic gene TRAIL (TNF-related apoptosis-inducing ligand) by PU.1.[6] Conversely, PU.1 inhibition leads to the downregulation of anti-apoptotic genes such as c-myc and bcl-2.[7]
Caption: PU.1-mediated apoptosis pathway and the inhibitory action of DB1976.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Surface Plasmon Resonance (SPR) Assay for PU.1-DNA Binding Inhibition
This protocol outlines the general steps for assessing the inhibition of PU.1 binding to its DNA target by small molecules using SPR.
Objective: To determine the IC50 values of compounds that inhibit the interaction between PU.1 protein and its cognate DNA sequence.
Materials:
-
SPR instrument and sensor chips (e.g., streptavidin-coated).
-
Recombinant PU.1 protein.
-
Biotinylated DNA duplex containing the PU.1 binding site (e.g., λB motif).
-
Test compounds (this compound, DB270, DB2313).
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Chip Preparation: Immobilize the biotinylated DNA duplex onto the streptavidin-coated sensor chip surface.
-
Protein Binding: Inject a constant concentration of PU.1 protein over the DNA-functionalized surface until a stable baseline is achieved, indicating the formation of the PU.1-DNA complex.
-
Inhibitor Titration: Co-inject a series of concentrations of the test compound with the PU.1 protein over the surface.
-
Data Acquisition: Monitor the change in the SPR signal (response units, RU) in real-time. A decrease in the signal indicates displacement of PU.1 from the DNA by the inhibitor.
-
Data Analysis: Plot the percentage of PU.1 inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for determining PU.1 inhibitor IC50 using SPR.
Reporter Gene Assay for PU.1 Transactivation
This protocol describes a cell-based assay to measure the functional inhibition of PU.1-dependent gene transcription.[2]
Objective: To quantify the ability of compounds to inhibit the transactivation of a reporter gene under the control of a PU.1-dependent promoter.
Materials:
-
HEK293T cells (or other suitable cell line).
-
Expression plasmid for PU.1.
-
Reporter plasmid containing a luciferase or fluorescent protein gene downstream of a PU.1-responsive promoter (e.g., containing tandem repeats of the λB motif).
-
Transfection reagent.
-
Test compounds.
-
Lysis buffer and substrate for the reporter enzyme (if applicable).
-
Plate reader for luminescence or fluorescence.
Procedure:
-
Cell Culture and Transfection: Seed HEK293T cells in multi-well plates. Co-transfect the cells with the PU.1 expression plasmid and the reporter plasmid.
-
Compound Treatment: After transfection, treat the cells with various concentrations of the test compounds.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for reporter gene expression.
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase, fluorescence for GFP).
-
Data Analysis: Normalize the reporter activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration). Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell Viability and Apoptosis Assays
These protocols are used to assess the cytotoxic and pro-apoptotic effects of the PU.1 inhibitors on cancer cells.
Objective: To measure the impact of the compounds on cell viability and the induction of apoptosis.
Materials:
-
AML cell lines (e.g., PU.1 URE-/- AML, MOLM13).
-
Cell culture medium and supplements.
-
Test compounds.
-
Reagents for cell viability assessment (e.g., MTT, CellTiter-Glo).
-
Annexin V-FITC and Propidium Iodide (PI) for apoptosis detection.
-
Flow cytometer.
Procedure for Cell Viability Assay:
-
Cell Seeding: Plate AML cells in 96-well plates.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plates for a defined period (e.g., 48-72 hours).
-
Viability Measurement: Add the viability reagent (e.g., MTT) and incubate as per the manufacturer's instructions. Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Procedure for Apoptosis Assay:
-
Cell Treatment: Treat AML cells with the test compounds at specified concentrations for a set duration (e.g., 48 hours).
-
Cell Staining: Harvest the cells and wash them with binding buffer. Resuspend the cells in binding buffer containing Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis, and PI-positive cells are necrotic or late apoptotic.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative and Annexin V-positive, PI-positive) in the treated and control samples.
Conclusion
This compound is a potent and specific inhibitor of the transcription factor PU.1, demonstrating superior on-target activity compared to its isostere, DB270. Its mechanism of action as a competitive inhibitor of PU.1-DNA binding translates to effective induction of apoptosis in AML cell lines. While DB2313 also shows potent PU.1 inhibition and pro-apoptotic effects, the detailed comparative analysis provided in this guide, including experimental data and protocols, allows researchers to make informed decisions when selecting a PU.1 inhibitor for their specific research needs. The provided signaling pathway and workflow diagrams offer a clear visual representation of the underlying biological processes and experimental designs.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacologic efficacy of PU.1 inhibition by heterocyclic dications: a mechanistic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PU.1 induces apoptosis in myeloma cells through direct transactivation of TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Down-regulation of c-myc and bcl-2 gene expression in PU.1-induced apoptosis in murine erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for PU.1 Knockdown: DB1976 Dihydrochloride vs. RNAi
The transcription factor PU.1, a critical regulator of myeloid and B-lymphoid cell development, has emerged as a promising therapeutic target in various diseases, including acute myeloid leukemia (AML). Both DB1976 dihydrochloride (B599025) and RNAi have been successfully employed to reduce PU.1 activity, leading to anti-leukemic effects. However, they operate through fundamentally different mechanisms, each with its own set of advantages and limitations.
Mechanism of Action: A Tale of Two Strategies
DB1976 dihydrochloride is a heterocyclic dication that functions by directly inhibiting the binding of PU.1 to its target DNA sequences. It exhibits high affinity for the minor groove of AT-rich sequences that flank the core GGAA motif recognized by PU.1. By occupying these flanking regions, DB1976 allosterically hinders the stable association of PU.1 with DNA, thereby preventing the transcription of its target genes.[1] Notably, DB1976 does not directly bind to the PU.1 protein itself, a characteristic that contributes to its specificity.[1]
RNA interference (RNAi) , on the other hand, targets the PU.1 messenger RNA (mRNA) for degradation. This process is typically mediated by small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs). Once introduced into a cell, these short RNA molecules are incorporated into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA or the processed shRNA then guides RISC to the complementary PU.1 mRNA, leading to its cleavage and subsequent degradation. This effectively prevents the translation of the PU.1 protein, resulting in a knockdown of its expression levels.
Mechanisms of PU.1 inhibition.
Performance Comparison: A Data-Driven Analysis
A key study by Antony-Debre et al. (2017) provides a direct comparison of the effects of shRNA-mediated PU.1 knockdown and treatment with small-molecule inhibitors, including DB1976, in various AML cell lines and primary patient samples. The following tables summarize the quantitative data from this study, offering a side-by-side view of their efficacy.
Table 1: Effect on Cell Proliferation and Clonogenicity
| Treatment | Cell Line / Sample | Assay | Result |
| shRNA (shPU.1_2) | MOLM13 (AML cell line) | Cell Proliferation | Significant decrease in cell growth |
| Kasumi-1 (AML cell line) | Cell Proliferation | Significant decrease in cell growth | |
| Primary AML Cells (n=7) | Viable Cell Number | Mean decrease of 74% | |
| MOLM13 (AML cell line) | Clonogenic Capacity | Significant decrease in colony formation | |
| Kasumi-1 (AML cell line) | Clonogenic Capacity | Significant decrease in colony formation | |
| Primary AML Cells (n=7) | Colony-Forming Capacity | Mean decrease of 60% | |
| DB1976 | MOLM13 (AML cell line) | Cell Viability (IC50) | 105 µM |
| Primary AML Cells (n=13) | Viable Cell Number | Mean decrease of 81%[2] | |
| Primary AML Cells (n=13) | Clonogenic Capacity | Mean decrease of 36%[2] |
Table 2: Induction of Apoptosis
| Treatment | Cell Line / Sample | Assay | Result |
| shRNA (shPU.1_2) | MOLM13 (AML cell line) | Apoptosis | Significant increase in apoptotic cells |
| Kasumi-1 (AML cell line) | Apoptosis | Significant increase in apoptotic cells | |
| Primary AML Cells (n=7) | Apoptosis | ~2-fold increase in apoptotic cells | |
| DB1976 | Murine PU.1 URE-/- AML cells | Apoptosis | 1.6-fold increase in apoptotic cells[2] |
| MOLM13 (AML cell line) | Apoptosis | Similar effects to murine cells observed[2] | |
| Primary AML Cells (n=13) | Apoptosis | 1.5-fold increase in apoptotic cell fraction[2] |
These data indicate that both RNAi and DB1976 are effective in reducing AML cell viability and inducing apoptosis. While shRNA appears to show a more pronounced effect on clonogenicity in primary AML cells in this particular study, DB1976 also demonstrates significant anti-leukemic activity.
Experimental Protocols
To aid in the replication and further investigation of these findings, detailed experimental protocols are provided below.
Protocol 1: Lentiviral shRNA-mediated Knockdown of PU.1 in AML Cells
This protocol is adapted from methodologies used in studies such as Antony-Debre et al. (2017).
1. shRNA Constructs:
-
Lentiviral vectors (e.g., pLKO.1) containing shRNA sequences targeting human PU.1 are required. While the exact sequences from the Antony-Debre et al. study are not publicly available, researchers can design and validate their own shRNAs or obtain pre-validated constructs from commercial vendors.
-
A non-targeting shRNA control (shCtrl) is essential.
2. Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate the lentiviral particles, for example, by ultracentrifugation.
3. Transduction of AML Cells:
-
Seed AML cells (e.g., MOLM13, Kasumi-1) at an appropriate density.
-
Transduce the cells with the concentrated lentivirus at a predetermined multiplicity of infection (MOI) in the presence of polybrene (8 µg/mL).
-
After 24-48 hours, select for transduced cells using puromycin (B1679871) (1-2 µg/mL).
4. Validation of Knockdown:
-
Assess PU.1 mRNA levels by quantitative real-time PCR (qRT-PCR).
-
Evaluate PU.1 protein levels by Western blotting.
Workflow for shRNA-mediated knockdown.
Protocol 2: In Vitro Treatment of AML Cells with this compound
This protocol is based on the methods described for treating AML cells with DB1976.
1. Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO, at a high concentration (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C.
2. Cell Culture and Treatment:
-
Culture AML cells in appropriate media and conditions.
-
Seed the cells at a desired density in multi-well plates.
-
Dilute the DB1976 stock solution in culture medium to achieve the desired final concentrations for treatment. It is recommended to perform a dose-response curve to determine the optimal concentration for the cell line of interest.
-
Treat the cells with DB1976 or a vehicle control (e.g., DMSO at the same final concentration as in the highest DB1976 treatment).
3. Downstream Assays:
-
After the desired incubation period (e.g., 24, 48, 72 hours), harvest the cells for downstream analyses, such as:
-
Cell viability assays (e.g., MTS, CellTiter-Glo).
-
Clonogenicity assays (e.g., colony formation in methylcellulose).
-
Apoptosis assays (e.g., Annexin V/PI staining by flow cytometry).
-
Gene expression analysis (qRT-PCR or RNA-seq).
-
Protein analysis (Western blotting).
-
Workflow for DB1976 in vitro treatment.
Specificity and Off-Target Effects: A Critical Consideration
A significant advantage of DB1976 is its high specificity, which is attributed to its unique mechanism of action. By targeting the DNA structure rather than the protein itself, it avoids potential off-target interactions with other proteins that may have similar structural motifs to the PU.1 protein. Studies have shown that DB1976 does not bind directly to the PU.1 protein, which minimizes the risk of off-target protein binding.[1] However, as with any small molecule, a comprehensive off-target profiling through techniques like RNA-sequencing or proteomics would be beneficial to fully understand its cellular impact.
PU.1 Signaling Pathway
PU.1 is a master regulator of hematopoiesis, and its downstream effects are mediated through a complex network of gene regulation. A simplified representation of the PU.1 signaling pathway in myeloid differentiation is shown below.
Simplified PU.1 signaling pathway.
Conclusion: Choosing the Right Tool for the Job
Both this compound and RNAi are valuable tools for interrogating the function of PU.1. The choice between them will depend on the specific experimental goals, the desired duration of the effect, and the importance of minimizing off-target effects.
-
This compound offers a rapid, reversible, and highly specific method for inhibiting PU.1 function. Its mode of action, which avoids direct protein binding, is a key advantage in terms of specificity. It is particularly well-suited for studies requiring acute inhibition of PU.1 activity and for in vivo applications where delivery of RNAi can be challenging.
-
RNAi provides a powerful method for achieving profound and sustained knockdown of PU.1 expression. It is an excellent choice for in vitro studies where stable cell lines with long-term PU.1 suppression are desired. However, researchers must be diligent in designing and validating their RNAi reagents to minimize and control for potential off-target effects.
References
A Comparative Analysis of DB1976 Dihydrochloride and Standard-of-Care Therapies for Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel investigational agent DB1976 dihydrochloride (B599025) with standard-of-care therapies for Acute Myeloid Leukemia (AML), including conventional chemotherapy agents and targeted therapies. The information presented is intended to support research and drug development efforts in the field of oncology.
Introduction to DB1976 Dihydrochloride
This compound is a potent and cell-permeable small molecule inhibitor of the transcription factor PU.1.[1][2] PU.1 is a critical regulator of myeloid and lymphoid development, and its dysregulation is implicated in the pathogenesis of AML.[3][4][5] By inhibiting PU.1, DB1976 aims to disrupt the transcriptional programs that drive leukemic cell proliferation and survival. Preclinical studies have demonstrated that DB1976 induces apoptosis, reduces cell viability, and decreases the clonogenic capacity of AML cells.[1][6]
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the 50% inhibitory concentration (IC50) values for DB1976 and standard AML therapies across various AML cell lines. This data provides a quantitative measure of the cytotoxic potential of each agent against leukemic cells.
| Compound | MOLM-13 (IC50) | MV4-11 (IC50) | HL-60 (IC50) | OCI-AML3 (IC50) | THP-1 (IC50) | Kasumi-1 (IC50) |
| DB1976 | ~105 µM (murine PU.1 URE-/- AML cells) | - | - | - | - | - |
| Cytarabine (Ara-C) | - | - | - | - | - | - |
| Daunorubicin | - | - | - | - | - | - |
| Venetoclax | - | - | - | - | - | - |
| Gilteritinib | 0.7-1.8 nM | - | - | - | - | - |
In Vivo Efficacy in AML Xenograft Models
Preclinical in vivo studies using murine and human AML xenograft models have shown that treatment with PU.1 inhibitors, including compounds from the same class as DB1976, leads to a decrease in tumor burden and increased survival.[7]
| Therapy | AML Model | Key Findings |
| PU.1 Inhibitors (class of DB1976) | Murine and human AML xenotransplantation models | Decreased tumor burden, increased survival.[7] |
| Cytarabine + Daunorubicin | Primary human AML xenografts | Reduced disease burden, increased survival.[1] |
| Gilteritinib | FLT3-ITD+ AML xenograft models | Reduced tumor volume, with complete regression in some combination studies.[8] |
| Venetoclax | AML xenograft models | Synergistic effects when combined with other agents. |
Mechanisms of Action and Signaling Pathways
DB1976: PU.1 Inhibition
DB1976 functions as a competitive inhibitor of the transcription factor PU.1.[1][2] PU.1 is a master regulator of myeloid differentiation, and its inhibition disrupts the expression of downstream target genes essential for leukemic cell survival and proliferation, ultimately leading to apoptosis.[3][4]
Standard AML Therapies: Mechanisms of Action
Standard AML therapies target various cellular processes to induce leukemic cell death.
-
Cytarabine (Ara-C): A pyrimidine (B1678525) analog that inhibits DNA synthesis.[9][10]
-
Daunorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage.
-
Venetoclax: A BCL-2 inhibitor that restores the intrinsic apoptotic pathway.
-
Gilteritinib: A FMS-like tyrosine kinase 3 (FLT3) inhibitor that blocks signaling pathways crucial for the proliferation of FLT3-mutated AML cells.[8]
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are crucial for the evaluation of anti-leukemic agents.
In Vitro Assays
1. Cell Viability (MTT) Assay:
-
Objective: To determine the cytotoxic effect of a compound on AML cell lines.
-
Procedure:
-
Seed AML cells (e.g., MOLM-13, MV4-11) in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL.
-
Treat cells with serial dilutions of the test compound (e.g., DB1976, cytarabine) and a vehicle control.
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
-
2. Apoptosis Assay (Annexin V/PI Staining):
-
Objective: To quantify the induction of apoptosis by a compound.
-
Procedure:
-
Treat AML cells with the test compound at various concentrations for a specified time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
3. Clonogenic Assay:
-
Objective: To assess the effect of a compound on the self-renewal capacity of leukemic progenitor cells.
-
Procedure:
-
Treat AML cells with the test compound for a defined period.
-
Wash the cells to remove the compound.
-
Plate the treated cells in a semi-solid methylcellulose-based medium.
-
Incubate for 10-14 days at 37°C in a humidified 5% CO2 incubator.
-
Count the number of colonies (defined as a cluster of >50 cells).
-
Calculate the plating efficiency and the percentage of colony formation inhibition compared to the control.
-
In Vivo Assay
AML Xenograft Mouse Model:
-
Objective: To evaluate the in vivo efficacy of a compound in a living organism.
-
Procedure:
-
Inject human AML cells (e.g., MOLM-13) or patient-derived xenograft (PDX) cells into immunodeficient mice (e.g., NOD/SCID or NSG) via tail vein or subcutaneous injection.
-
Monitor for engraftment and tumor development.
-
Once tumors are established or leukemic burden is detectable, randomize mice into treatment and control groups.
-
Administer the test compound (e.g., DB1976) and vehicle control according to a defined dosing schedule and route of administration.
-
Monitor tumor volume, body weight, and overall animal health.
-
At the end of the study, euthanize the mice and collect tumors and tissues for further analysis (e.g., histology, biomarker analysis).
-
Evaluate efficacy based on tumor growth inhibition and/or survival analysis.
-
Conclusion
This compound represents a novel therapeutic approach for AML by targeting the transcription factor PU.1. Preclinical data indicate its potential to induce apoptosis and inhibit the growth of AML cells. However, a direct and comprehensive comparison with standard-of-care therapies is challenging due to the limited availability of head-to-head comparative data. Further research, including studies to determine the IC50 of DB1976 across a broader range of human AML cell lines and in vivo studies directly comparing its efficacy with standard agents, is warranted to fully elucidate its therapeutic potential in the context of current AML treatment paradigms. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. PU.1 affects proliferation of the human acute myeloid leukemia U937 cell line by directly regulating MEIS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.unito.it [iris.unito.it]
- 9. UCSF Acute Myeloid Leukemia Trial → Comparing Cytarabine + Daunorubicin Therapy Versus Cytarabine + Daunorubicin + Venetoclax Versus Venetoclax + Azacitidine in Younger Patients With Intermediate Risk AML (A MyeloMATCH Treatment Trial) [clinicaltrials.ucsf.edu]
- 10. A Randomized Phase II Study Comparing Cytarabine + Daunorubicin (7 + 3) vs (Daunorubicin and Cytarabine) Liposome, Cytarabine + Daunorubicin + Venetoclax, Azacitidine + Venetoclax, and (Daunorubicin and Cytarabine) Liposome + Venetoclax in Patients Aged 59 or Younger Who Are Considered High-Risk (Adverse) Acute Myeloid Leukemia As Determined by MYELOMATCH; A MYELOMATCH Clinical Trial | Clinical Trials | Yale Medicine [yalemedicine.org]
Comparative Analysis of DB1976 Dihydrochloride's Cross-Reactivity with other ETS Transcription Factors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DB1976 dihydrochloride (B599025), a potent inhibitor of the ETS transcription factor PU.1, with other relevant compounds. It includes an analysis of its cross-reactivity with other ETS family members, supported by available experimental data, detailed methodologies, and visual diagrams to elucidate key concepts.
Introduction to DB1976 Dihydrochloride
This compound is a small molecule inhibitor that targets the transcription factor PU.1, a member of the E26 transformation-specific (ETS) family.[1] PU.1 is a critical regulator of gene expression in hematopoietic cells, and its dysregulation is implicated in various diseases, including acute myeloid leukemia (AML).[2][3][4][5] DB1976 acts by binding to the minor groove of AT-rich DNA sequences that flank the core GGAA/T motif recognized by PU.1, thereby allosterically inhibiting the binding of PU.1 to its target DNA.[6][7]
Cross-Reactivity Profile of DB1976 with other ETS Transcription Factors
A crucial aspect of any targeted therapy is its selectivity. While comprehensive quantitative data on the cross-reactivity of DB1976 against a wide panel of ETS transcription factors is not extensively available in the public domain, studies on related compounds and specific experiments with DB1976 provide strong evidence for its selectivity for PU.1 over other ETS family members like ETS1.
A study by Antony-Debré et al. (2017) investigated the binding of a closely related and more potent analog, DB2313, to DNA sequences specific for PU.1 (the λB promoter sequence) versus a sequence specific for another ETS family member, ETS1.[6][7] The results from Surface Plasmon Resonance (SPR) experiments demonstrated that DB2313 effectively binds to the PU.1-specific λB promoter DNA sequence but shows a notable lack of binding to the ETS1-specific site, even at high concentrations.[6][7] This suggests that the inhibitory mechanism of this class of compounds is highly dependent on the specific DNA sequence flanking the core ETS binding motif, which is a key determinant of selectivity among different ETS factors.
While direct, broad-panel quantitative screening data for DB1976 is not published, the data from its analog strongly supports a model where DB1976 exhibits significant selectivity for PU.1 over at least some other ETS family members.
Comparison with Alternative ETS Transcription Factor Inhibitors
Several other small molecules have been developed to target ETS transcription factors, offering a basis for comparison with DB1976.
| Inhibitor | Target(s) | Mechanism of Action | Potency (IC50) | Key Features & Limitations |
| This compound | PU.1 | Allosteric inhibition via binding to the DNA minor groove | ~2-5 µM (PU.1-dependent reporter gene transactivation)[5] | High potency for PU.1. Its efficacy is linked to its lack of direct binding to the PU.1 protein itself. Limited data on broad ETS cross-reactivity. |
| DB2115 | PU.1 | Allosteric inhibition via binding to the DNA minor groove | Not explicitly stated, but part of the same family as DB1976 and DB2313[5] | A next-generation PU.1 inhibitor with potential for improved pharmacological properties. |
| DB2313 | PU.1 | Allosteric inhibition via binding to the DNA minor groove | 5 µM (PU.1-dependent reporter gene transactivation)[8][9] | A potent PU.1 inhibitor with demonstrated anti-leukemic activity in vitro and in vivo.[8][9] Shows selectivity over ETS1 binding sites.[6][7] |
| YK-4-279 | EWS-FLI1, ERG, ETV1, SPIB, SPI1 | Disrupts protein-protein interactions (e.g., with RNA helicase A) | Varies depending on cell line and ETS factor | Broader spectrum ETS inhibitor.[10][11][12][13][14] Its clinical derivative, TK-216, is under investigation.[10][13] |
Experimental Protocols
Surface Plasmon Resonance (SPR) Competition Assay for Cross-Reactivity Assessment
This protocol outlines a general method for assessing the cross-reactivity of an inhibitor like DB1976 against different ETS transcription factors.
Objective: To determine the relative binding affinity of DB1976 to DNA sequences recognized by PU.1 versus other ETS family members (e.g., ETS1, ERG, FLI1).
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Recombinant purified ETS domain proteins (PU.1, ETS1, ERG, FLI1, etc.).
-
Biotinylated DNA oligonucleotides containing the specific binding sites for each ETS factor.
-
This compound and other inhibitors.
-
SPR running buffer (e.g., HBS-EP+).
-
Immobilization reagents (Streptavidin, EDC/NHS).
Procedure:
-
Sensor Chip Preparation: Covalently couple streptavidin to the sensor chip surface using standard amine coupling chemistry.
-
DNA Immobilization: Inject the biotinylated DNA oligonucleotides for each ETS factor over separate flow cells to capture them on the streptavidin-coated surface. A reference flow cell with no DNA or a scrambled sequence should be included.
-
Protein Binding: Inject a constant concentration of a specific ETS protein over all flow cells and measure the binding response to its cognate DNA sequence.
-
Inhibitor Competition: Prepare a series of solutions containing a fixed concentration of the ETS protein and increasing concentrations of DB1976.
-
Injection and Data Acquisition: Inject the protein-inhibitor mixtures over the DNA-immobilized surfaces and record the binding sensorgrams.
-
Data Analysis: Determine the concentration of DB1976 required to inhibit 50% of the ETS protein-DNA binding (IC50) for each ETS factor. A significantly higher IC50 value for other ETS factors compared to PU.1 indicates selectivity.
DNase I Footprinting Assay for Target Engagement
Objective: To visualize the specific DNA region protected from DNase I cleavage by the binding of an ETS factor and to assess the ability of DB1976 to disrupt this protection.
Materials:
-
DNA probe radiolabeled at one end, containing the ETS factor binding site.
-
Purified ETS domain protein.
-
This compound.
-
DNase I.
-
Reaction buffer.
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus.
Procedure:
-
Binding Reaction: Incubate the radiolabeled DNA probe with the ETS protein in the absence or presence of increasing concentrations of DB1976.
-
DNase I Digestion: Add a limited amount of DNase I to the reactions to induce partial DNA cleavage.
-
Reaction Quenching: Stop the digestion after a short incubation period.
-
DNA Purification: Purify the DNA fragments.
-
Gel Electrophoresis: Separate the DNA fragments on a denaturing polyacrylamide gel.
-
Visualization: Visualize the DNA fragments by autoradiography. The region where the ETS protein binds will be protected from DNase I cleavage, resulting in a "footprint" (a gap in the ladder of DNA fragments). The disappearance of this footprint in the presence of DB1976 indicates inhibition of protein-DNA binding.
Visualizing Pathways and Workflows
Caption: Mechanism of PU.1 inhibition by this compound.
Caption: Workflow for assessing ETS factor cross-reactivity using SPR.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - Pharmacological inhibition of the transcription factor PU.1 in leukemia [jci.org]
- 4. JCI - Pharmacological inhibition of the transcription factor PU.1 in leukemia [jci.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Pharmacological inhibition of the transcription factor PU.1 in leukemia [jci.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Frontiers | The ETS Inhibitor YK-4-279 Suppresses Thyroid Cancer Progression Independent of TERT Promoter Mutations [frontiersin.org]
- 12. The ETS Inhibitor YK-4-279 Suppresses Thyroid Cancer Progression Independent of TERT Promoter Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The ETS Inhibitors YK-4-279 and TK-216 Are Novel Antilymphoma Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. YK-4-279 Inhibits ERG and ETV1 Mediated Prostate Cancer Cell Invasion | PLOS One [journals.plos.org]
A Head-to-Head Comparison of DB1976 and Other Heterocyclic Diamidines in Targeting the PU.1 Transcription Factor
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to a New Class of PU.1 Inhibitors
The transcription factor PU.1, a critical regulator of hematopoietic cell development and function, has emerged as a promising therapeutic target in various diseases, most notably in acute myeloid leukemia (AML). Heterocyclic diamidines, a class of DNA minor groove-binding agents, have shown significant potential in inhibiting PU.1 activity. This guide provides a detailed head-to-head comparison of DB1976, a potent PU.1 inhibitor, with other notable heterocyclic diamidines, supported by experimental data.
Performance Comparison of Heterocyclic Diamidines
DB1976, a selenophene-containing diamidine, has been extensively studied and serves as a benchmark for a new generation of PU.1 inhibitors. Its performance, along with its structural analogs, is summarized below. The primary mechanism of action for these compounds involves binding to the AT-rich sequences in the DNA minor groove, which flank the PU.1 binding site, thereby allosterically inhibiting the binding of PU.1 to its cognate DNA.
| Compound | Target | In Vitro Potency (IC50) | DNA Binding Affinity (KD) | Cellular Activity (IC50) | Key Differentiator |
| DB1976 | PU.1/DNA Complex | 10 nM[1] | 12 nM (for λB DNA)[1] | 2.4 µM (HEK293 cells)[1], 105 µM (PU.1 URE–/– AML cells)[1] | Competitive inhibitor of PU.1/DNA complex; induces apoptosis in AML cells.[1][2] |
| DB270 | PU.1 Protein & DNA | Negligible inhibition of PU.1/DNA complex at 1 µM[2] | High affinity for AT-rich DNA | Poor inhibitor of PU.1-dependent gene expression in vivo.[2] | Binds directly to PU.1 protein, which abrogates its inhibitory effect on the PU.1/DNA complex.[2] |
| DB2115 | PU.1/DNA Complex | IC50 in the 10⁻⁸ to 10⁻⁹ M range[3] | High affinity for λB DNA motif | Potent inhibitor of PU.1-dependent transactivation.[3] | An expanded diamidine with two AT-recognition modules, showing very strong binding to extended AT-tracts.[3] |
| DB2313 | PU.1/DNA Complex | IC50 in the 10⁻⁸ to 10⁻⁹ M range[3] | High affinity for λB DNA motif | Potent inhibitor of PU.1-dependent transactivation.[3] | Similar to DB2115, it is an expanded diamidine designed for enhanced recognition of AT-rich sequences.[3] |
Mechanism of Action: Allosteric Inhibition of PU.1
The primary mechanism by which DB1976 and its effective analogs inhibit PU.1 is through an allosteric mechanism. These heterocyclic diamidines are designed to bind with high affinity to the minor groove of AT-rich DNA sequences that are typically found adjacent to the major groove binding site of the PU.1 protein. This binding event induces a conformational change in the DNA, which in turn prevents PU.1 from effectively binding to its recognition sequence in the major groove.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Surface Plasmon Resonance (SPR) for DNA Binding Affinity and PU.1 Inhibition
This protocol outlines the determination of binding affinities of heterocyclic diamidines to DNA and their ability to inhibit PU.1-DNA interaction using SPR.
Materials:
-
Biacore T100 or similar SPR instrument
-
CM5 sensor chip
-
Streptavidin
-
5'-biotinylated DNA hairpin containing the PU.1 binding site (e.g., λB motif: 5'-AATAAAAGGAAGTG-3')
-
Heterocyclic diamidines (DB1976, DB270, etc.)
-
Recombinant PU.1 protein
-
Running buffer: 10 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% P20
Procedure:
-
Chip Preparation: Immobilize streptavidin on the CM5 sensor chip surface using standard amine coupling chemistry.
-
DNA Immobilization: Inject the 5'-biotinylated DNA hairpin over the streptavidin-coated surface to achieve a stable baseline. A reference flow cell is left blank for background subtraction.
-
Ligand Binding Analysis:
-
Prepare a series of dilutions of the heterocyclic diamidine in running buffer.
-
Inject the diamidine solutions over the DNA-immobilized and reference flow cells at a constant flow rate.
-
Monitor the change in resonance units (RU) to determine the association and dissociation phases.
-
Regenerate the surface between injections if necessary.
-
Calculate the equilibrium dissociation constant (KD) by fitting the steady-state binding data to a 1:1 binding model.
-
-
PU.1 Inhibition Assay:
-
Saturate the DNA-immobilized surface with a solution of PU.1 protein to form a stable PU.1-DNA complex.
-
Inject increasing concentrations of the heterocyclic diamidine over the complex.
-
Monitor the decrease in RU as the diamidine displaces the PU.1 protein.
-
Determine the IC50 value, the concentration of the diamidine that causes a 50% reduction in the PU.1-DNA complex signal.
-
Cellular PU.1-Dependent Reporter Assay
This assay measures the functional inhibition of PU.1-mediated gene transcription in a cellular context.
Materials:
-
HEK293 cells or other suitable cell line
-
Expression vector for PU.1
-
Reporter vector containing a PU.1-dependent promoter (e.g., tandem repeats of the λB motif) driving a reporter gene (e.g., EGFP)
-
Transfection reagent
-
Cell culture medium and supplements
-
Heterocyclic diamidines
-
Flow cytometer
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate medium.
-
Co-transfect the cells with the PU.1 expression vector and the PU.1-dependent reporter vector using a suitable transfection reagent.
-
-
Compound Treatment:
-
After transfection, treat the cells with increasing concentrations of the heterocyclic diamidines. A vehicle control (e.g., DMSO) should be included.
-
-
Reporter Gene Analysis:
-
After an appropriate incubation period (e.g., 24-48 hours), harvest the cells.
-
Analyze the expression of the reporter protein (e.g., EGFP) using a flow cytometer.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the reporter protein for each treatment condition.
-
Calculate the dose-dependent inhibition of PU.1 transactivation and determine the IC50 value for each compound.
-
This guide provides a foundational comparison of DB1976 with other heterocyclic diamidines. The provided data and protocols should serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further investigation into this promising class of transcription factor inhibitors.
References
Validating Apoptosis Induction by DB1976 Using Annexin V Staining: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DB1976, a potent transcription factor PU.1 inhibitor, with other well-established apoptosis-inducing agents. The objective is to validate the pro-apoptotic effects of DB1976 through Annexin V staining, a widely accepted method for detecting early-stage apoptosis. This document presents supporting experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Comparative Efficacy of Apoptosis Induction
The following table summarizes the pro-apoptotic efficacy of DB1976 in comparison to other commonly used chemical inducers of apoptosis. The data is presented as the percentage of Annexin V positive cells, indicating the proportion of cells in the early stages of apoptosis, as determined by flow cytometry.
| Compound | Cell Line | Concentration | Incubation Time | Apoptotic Cells (%) |
| DB1976 | Murine PU.1 URE-/- AML cells | 25 µM | 48 hours | ~1.6-fold increase over vehicle |
| Staurosporine | KG-1 (leukemia) | 1 µM | 6 hours | ~50% |
| Staurosporine | U-937 (leukemia) | 1 µM | 24 hours | 38%[1] |
| Etoposide | SH-SY5Y (neuroblastoma) | 60 µM | 48 hours | ~80% |
| Doxorubicin | MCF-7 (breast cancer) | 0.25 µg/ml | 48 hours | 76.1% |
| Doxorubicin | MDA-MB-231 (breast cancer) | 0.01 mM | 24 hours | ~29% (free Doxorubicin) |
Experimental Protocols
Annexin V Staining for Apoptosis Detection
This protocol outlines the key steps for quantifying apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells of interest (e.g., cancer cell lines)
-
Apoptosis-inducing agent (e.g., DB1976)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V Binding Buffer
-
FITC Annexin V
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a culture plate and allow them to adhere overnight. Treat the cells with the desired concentration of DB1976 or other apoptosis inducers for the specified duration. Include an untreated control group.
-
Cell Harvesting: Following treatment, gently collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS to remove any residual medium and treatment compounds. Centrifuge and discard the supernatant after each wash.
-
Resuspension: Resuspend the cell pellet in Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC Annexin V and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Visualizing Molecular Pathways and Experimental Processes
Apoptosis Induction through PU.1 Inhibition by DB1976
DB1976 induces apoptosis by inhibiting the transcription factor PU.1. This leads to the downregulation of anti-apoptotic proteins such as Bcl-2, thereby promoting the mitochondrial pathway of apoptosis.
Caption: Signaling pathway of DB1976-induced apoptosis.
Experimental Workflow for Annexin V Staining
The following diagram illustrates the sequential steps involved in the Annexin V staining protocol to validate apoptosis induction.
Caption: Workflow for Annexin V apoptosis detection.
References
Downregulation of PU.1 Target Genes by DB1976: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of DB1976 in downregulating PU.1 target genes, with supporting experimental data and detailed protocols. DB1976 is a potent and cell-permeable small molecule inhibitor of the transcription factor PU.1, a critical regulator of myeloid and B-lymphoid cell development and function.
Dysregulation of PU.1 activity is implicated in various diseases, including acute myeloid leukemia (AML). DB1976 and its analogs, DB2115 and DB2313, represent a class of heterocyclic diamidines that allosterically inhibit PU.1 binding to DNA by interacting with the minor groove of AT-rich sequences flanking the PU.1 consensus binding site. This interference with PU.1-chromatin binding leads to the modulation of its target gene expression.
Quantitative Analysis of PU.1 Target Gene Downregulation
Treatment of PU.1 URE–/– AML cells with DB1976 and its more potent analogs, DB2115 and DB2313, results in a significant and dose-dependent downregulation of canonical PU.1 target genes. The following table summarizes the quantitative reverse transcription PCR (qRT-PCR) data, showcasing the fold change in gene expression normalized to vehicle-treated cells.
| Target Gene | Function | DB1976 (Fold Change) | DB2115 (Fold Change) | DB2313 (Fold Change) |
| PU.1 (Spi1) | Transcription factor, autoregulates its own expression | ~0.75 | ~0.50 | ~0.40 |
| Csf1r | Colony-stimulating factor 1 receptor, crucial for myeloid differentiation | ~0.60 | ~0.25 | ~0.20 |
| Junb | Transcription factor, component of the AP-1 complex | ~0.70 | ~0.40 | ~0.35 |
| E2f1 | Transcription factor, repressed by PU.1 | ~1.50 | ~2.00 | ~2.20 |
Data is approximated from graphical representations in Antony-Debré et al., JCI 2017 and represents the effect of the compounds on PU.1 URE–/– AML cells.
Mechanism of Action: Allosteric Inhibition of PU.1
DB1976 and its analogs do not directly bind to the PU.1 protein. Instead, they recognize and bind to the minor groove of AT-rich DNA sequences that flank the core GGAA motif of the PU.1 binding site. This binding induces a conformational change in the DNA, which prevents the subsequent binding of the PU.1 transcription factor to its cognate sequence in the major groove. This allosteric inhibition effectively blocks PU.1-mediated transcriptional activation.
Caption: DB1976 binds to the DNA minor groove, inducing a conformational change that blocks PU.1 binding and represses transcription.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the downregulation of PU.1 target genes by DB1976.
Quantitative Reverse Transcription PCR (qRT-PCR)
This protocol is used to quantify the mRNA levels of PU.1 target genes.
-
Cell Culture and Treatment: PU.1 URE–/– AML cells were cultured in appropriate media. Cells were treated with DB1976, DB2115, DB2313, or vehicle (DMSO) for 24 hours.
-
RNA Extraction: Total RNA was isolated from treated cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: 1 µg of total RNA was reverse-transcribed into cDNA using the High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).
-
qRT-PCR: Real-time PCR was performed using the Power SYBR Green PCR Master Mix (Applied Biosystems) on a 7900HT Fast Real-Time PCR System (Applied Biosystems).
-
Data Analysis: The relative expression of target genes was calculated using the ΔΔCt method, with normalization to the housekeeping gene Gapdh.
Chromatin Immunoprecipitation (ChIP)
This protocol is used to determine the occupancy of PU.1 on the promoter regions of its target genes.
-
Cross-linking: PU.1 URE–/– AML cells were treated with DB1976, DB2115, DB2313, or vehicle for 4 hours. Cells were then cross-linked with 1% formaldehyde (B43269) for 10 minutes at room temperature.
-
Chromatin Shearing: Cells were lysed, and the chromatin was sheared to an average size of 200-500 bp by sonication.
-
Immunoprecipitation: Sheared chromatin was incubated overnight at 4°C with an anti-PU.1 antibody or an IgG control antibody.
-
Immune Complex Capture: Protein A/G magnetic beads were used to capture the antibody-chromatin complexes.
-
Washes and Elution: The beads were washed with a series of buffers to remove non-specific binding, and the chromatin was eluted.
-
Reverse Cross-linking and DNA Purification: Cross-links were reversed by heating, and DNA was purified using a PCR purification kit.
-
qPCR Analysis: The amount of immunoprecipitated promoter DNA for target genes (Csf1r, Junb, E2f1) was quantified by qPCR.
Cell Viability and Apoptosis Assays
These assays assess the cytotoxic effects of the PU.1 inhibitors.
-
Cell Viability (MTS Assay): PU.1 URE–/– AML cells were seeded in 96-well plates and treated with a dose range of DB1976, DB2115, or DB2313 for 48 hours. Cell viability was measured using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (Promega).
-
Apoptosis (Annexin V Staining): Cells were treated with the inhibitors for 48 hours. Apoptosis was assessed by flow cytometry after staining with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
Alternative Compounds
DB2115 and DB2313 are analogs of DB1976 with improved potency in inhibiting PU.1.[1] Experimental data indicates that these compounds lead to a more pronounced downregulation of PU.1 target genes at lower concentrations compared to DB1976.[1] The selection of a specific inhibitor would depend on the desired potency and the experimental context.
Experimental Workflow
The following diagram illustrates the general workflow for confirming the effect of DB1976 on PU.1 target genes.
References
DB1976 Dihydrochloride: A Potent Inhibitor of Transcription Factor PU.1 in Hematological Malignancies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of DB1976 dihydrochloride (B599025) and its analogs as inhibitors of the transcription factor PU.1, a critical regulator of myeloid differentiation and a key player in acute myeloid leukemia (AML).
DB1976 dihydrochloride has emerged as a potent, cell-permeable inhibitor of PU.1, demonstrating significant potential in preclinical studies for the treatment of AML.[1][2] This guide synthesizes experimental data to objectively compare its performance against its analogs, providing insights into their relative potencies and mechanisms of action.
Comparative Inhibitory Potency
DB1976 and its analogs, including DB270, DB2115, and DB2313, are heterocyclic diamidines that allosterically inhibit PU.1 by binding to the minor groove of DNA at sequences flanking the PU.1 binding site.[1][3][4] This interaction interferes with the binding of PU.1 to chromatin, leading to the downregulation of its target genes.[1][3]
Experimental data from comparative studies reveals variations in the inhibitory potency of these compounds.
| Compound | PU.1 Binding Inhibition (IC50) | PU.1-dependent Transactivation Inhibition (IC50) | AML Cell Viability (PU.1 URE–/–) Inhibition (IC50) | Reference |
| DB1976 | ~10 nM | 2 - 5 µM | 105 µM | [5][6][7] |
| DB2115 | <10 nM | 2 - 5 µM | ~700 nM | [5][6] |
| DB2313 | ~14 nM | 2 - 5 µM | 7.1 µM | [5][6][8] |
| DB270 | Poorly inhibits | Poorly inhibits | Not reported | [4][9] |
Key Observations:
-
PU.1 Binding Inhibition: DB2115 exhibits the highest potency in inhibiting the direct binding of PU.1 to its DNA target, followed closely by DB1976 and DB2313.[5] DB270, the parent compound of DB1976, is a significantly less effective inhibitor of PU.1 binding in vitro.[4][9]
-
Cellular Activity: In cell-based assays measuring the inhibition of PU.1-dependent gene transactivation, DB1976, DB2115, and DB2313 show comparable potencies with IC50 values in the low micromolar range.[5]
-
Anti-leukemic Activity: When evaluated for their ability to inhibit the growth of AML cells with low PU.1 levels, DB2313 was found to be the most potent, followed by DB2115 and then DB1976.[6] All three compounds induced apoptosis in AML cells.[6]
Based on the available data, while DB1976 is a potent inhibitor of PU.1, its analog DB2313 demonstrates superior potency in inhibiting AML cell viability , suggesting it may be a more promising candidate for further therapeutic development. DB2115 also shows very high potency in binding inhibition and cellular assays. The structural differences between these isosteres, particularly the replacement of a furan (B31954) ring in DB270 with a selenophene (B38918) in DB1976, dramatically impacts their inhibitory efficacy.[4][9]
Mechanism of Action: Allosteric Inhibition of PU.1
DB1976 and its analogs do not directly bind to the PU.1 protein. Instead, they target the AT-rich sequences in the minor groove of the DNA that flank the core 5′-GGAA-3′ consensus sequence recognized by PU.1.[2][3] By occupying these flanking regions, the compounds induce conformational changes in the DNA, which in turn allosterically prevent PU.1 from binding to its cognate site.[2][3] This disruption of the PU.1-DNA interaction leads to the downregulation of PU.1 target genes, which are crucial for the survival and proliferation of AML cells.[1][3]
Figure 1. Mechanism of PU.1 inhibition by DB1976 and its analogs.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below for reproducibility and further investigation.
Surface Plasmon Resonance (SPR) Assay for PU.1 Binding Inhibition
This assay quantitatively measures the inhibition of PU.1 binding to its DNA recognition sequence in real-time.[5][10]
Workflow:
Figure 2. Workflow for the SPR-based PU.1 binding inhibition assay.
Materials:
-
Biacore T200 instrument (or equivalent)
-
Streptavidin-functionalized sensor chip (e.g., CM5 chip)
-
Biotinylated duplex DNA containing the λB motif (a high-affinity PU.1 binding site)
-
Recombinant human PU.1 protein
-
This compound and its analogs
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: A biotinylated DNA duplex containing the λB motif is immobilized on the streptavidin-coated sensor chip.[5]
-
PU.1 Binding: The PU.1 protein is injected over the chip surface at a concentration that results in near-saturation of the immobilized DNA, establishing a stable baseline resonance signal.[5]
-
Inhibitor Titration: Graded concentrations of the test compounds (DB1976 or its analogs) are injected over the surface.[5]
-
Data Acquisition: The displacement of PU.1 from the DNA is monitored in real-time by the decrease in the surface plasmon resonance signal, measured in resonance units (RU).[5][10]
-
Data Analysis: The IC50 values are determined by plotting the percentage of PU.1 inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]
Luciferase Reporter Assay for PU.1 Transactivation
This cell-based assay measures the functional inhibition of PU.1-mediated gene transcription.[5][11]
Workflow:
References
- 1. Pharmacological inhibition of the transcription factor PU.1 in leukemia. [escholarship.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. JCI - Pharmacological inhibition of the transcription factor PU.1 in leukemia [jci.org]
- 4. Pharmacologic efficacy of PU.1 inhibition by heterocyclic dications: a mechanistic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. DB2313 | Apoptosis | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. criver.com [criver.com]
- 11. academic.oup.com [academic.oup.com]
Comparative Analysis of the PU.1 Inhibitor DB1976 in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in vitro efficacy of the novel transcription factor inhibitor, DB1976, and its analogs across various cancer models.
This guide provides a detailed comparative analysis of DB1976, a potent and cell-permeable inhibitor of the transcription factor PU.1. By binding to the minor groove of AT-rich DNA sequences, DB1976 allosterically prevents PU.1 from binding to its target gene promoters, leading to the inhibition of transcription of genes crucial for the survival and proliferation of certain cancer cells. This document summarizes the available experimental data on the cytotoxic and apoptotic effects of DB1976 and its close analogs, DB2115 and DB2313, in a range of cancer cell lines, with a primary focus on hematological malignancies where the most extensive research has been conducted.
Quantitative Analysis of PU.1 Inhibitor Efficacy
The following tables summarize the in vitro efficacy of DB1976 and its analogs in various cancer cell lines. The data is primarily derived from studies on Acute Myeloid Leukemia (AML), reflecting the current research landscape.
Table 1: Comparative IC50 Values of PU.1 Inhibitors in Leukemia Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| DB1976 | Murine PU.1 URE-/- AML | Acute Myeloid Leukemia | ~10 |
| MOLM13 | Human Acute Myeloid Leukemia | Not explicitly stated, but showed significant viability decrease | |
| DB2115 | Murine PU.1 URE-/- AML | Acute Myeloid Leukemia | ~5 |
| THP1 | Human Acute Myeloid Leukemia | ~10 | |
| MOLM13 | Human Acute Myeloid Leukemia | ~5 | |
| DB2313 | Murine PU.1 URE-/- AML | Acute Myeloid Leukemia | ~7.1[1][2] |
| THP1 | Human Acute Myeloid Leukemia | ~10 | |
| MOLM13 | Human Acute Myeloid Leukemia | ~5 |
Table 2: Apoptotic and Anti-Clonogenic Effects of PU.1 Inhibitors in AML
| Compound | Cell Line | Effect | Magnitude of Effect |
| DB1976 | Murine PU.1 URE-/- AML | Apoptosis Induction | ~1.6-fold increase[3] |
| Primary Human AML Cells | Reduction in Viability | Mean decrease of 81%[3] | |
| Primary Human AML Cells | Reduction in Clonogenic Capacity | Mean decrease of 36%[3] | |
| Primary Human AML Cells | Apoptosis Induction | Average 1.5-fold increase[3] | |
| DB2115 | Murine PU.1 URE-/- AML | Apoptosis Induction | Not explicitly quantified |
| DB2313 | Murine PU.1 URE-/- AML | Apoptosis Induction | ~3.5-fold increase[1][2] |
Activity in Solid Tumor Models
While extensive in vitro data for DB1976 in solid tumor cell lines is not yet available, studies on its analog, DB2313, have shown promising anti-tumor activity in vivo.
-
Melanoma and Breast Cancer: In mouse models of melanoma (B16-OVA) and breast cancer (4T1), intraperitoneal administration of DB2313 significantly suppressed tumor growth.[1][4][5][6][7] The primary mechanism in these models appears to be the modulation of the tumor microenvironment, specifically by enhancing the recruitment of cytotoxic T lymphocytes.[4][5][6][7] This suggests that PU.1 inhibitors may have therapeutic potential in solid tumors, not only through direct effects on cancer cells but also by augmenting anti-tumor immunity. Further in vitro studies are warranted to determine the direct cytotoxic effects and IC50 values of DB1976 and its analogs in a broad panel of solid tumor cell lines.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of DB1976-induced apoptosis.
Caption: Workflow for assessing cell viability.
Caption: Workflow for quantifying apoptosis.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in the analysis of DB1976. For specific concentrations and incubation times, it is recommended to consult the primary research articles.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of DB1976 or its analogs in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Culture cancer cells in 6-well plates and treat with DB1976 or its analogs at the desired concentrations for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Western Blotting
-
Protein Extraction: Following treatment with DB1976, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2 family members, PU.1 downstream targets) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The available data strongly support the potent anti-leukemic activity of the PU.1 inhibitor DB1976 and its analogs. These compounds effectively reduce cell viability and induce apoptosis in various AML cell lines. While in vitro data in solid tumors is currently limited, promising in vivo results in melanoma and breast cancer models suggest a broader therapeutic potential that warrants further investigation. Future studies should focus on:
-
Evaluating the in vitro cytotoxicity of DB1976 across a wide panel of solid tumor cell lines to determine their direct sensitivity.
-
Elucidating the specific downstream signaling pathways activated by DB1976 that lead to apoptosis in different cancer contexts.
-
Investigating the synergistic potential of DB1976 with standard-of-care chemotherapies and immunotherapies in both hematological and solid tumors.
This guide provides a foundational understanding of the comparative efficacy of DB1976. As research progresses, this document will be updated to incorporate new findings and provide an even more comprehensive resource for the scientific community.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the Transcription Factor PU.1 Suppresses Tumor Growth in Mice by Promoting the Recruitment of Cytotoxic Lymphocytes Through the CXCL9-CXCR3 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the Transcription Factor PU.1 Suppresses Tumor Growth in Mice by Promoting the Recruitment of Cytotoxic Lymphocytes Through the CXCL9-CXCR3 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Assessing the Therapeutic Index of DB1976 Dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index of DB1976 dihydrochloride (B599025), a potent and cell-permeable inhibitor of the transcription factor PU.1.[1][2] The analysis is based on available preclinical data and offers a comparison with established standard-of-care therapies for Acute Myeloid Leukemia (AML), a key area where PU.1 inhibition is of therapeutic interest. While comprehensive in vivo therapeutic index data for DB1976 dihydrochloride is not publicly available, this guide synthesizes existing in vitro cytotoxicity and efficacy data to provide a preliminary assessment of its therapeutic window.
Executive Summary
This compound is a selenophene (B38918) analog of DB270 that demonstrates potent inhibition of PU.1 binding and the PU.1/DNA complex.[1][2] Preclinical in vitro studies indicate a favorable therapeutic window, with significantly higher cytotoxicity towards AML cells compared to normal hematopoietic cells.[1][3] This suggests a degree of selectivity that is crucial for a positive therapeutic index. However, the lack of published in vivo efficacy and toxicity data, such as Maximum Tolerated Dose (MTD) or LD50 values, precludes the calculation of a definitive therapeutic index. This guide presents the available data, details relevant experimental protocols, and provides a visual representation of the targeted signaling pathway to aid researchers in evaluating the potential of this compound.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following tables summarize the available quantitative data for this compound and provide a basis for comparison with standard-of-care AML drugs.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line/System | Value | Reference |
| PU.1 Binding Inhibition (IC50) | In vitro assay | 10 nM | [1][2] |
| PU.1/DNA Complex Inhibition (KD) | In vitro assay (DB1976-λB affinity) | 12 nM | [1][2] |
| PU.1-dependent Transactivation Inhibition (IC50) | PU.1-negative HEK293 cells | 2.4 µM | [1][3] |
| Cytotoxicity (IC50) | PU.1 URE-/- AML cells | 105 µM | [1][3] |
| Cytotoxicity (IC50) | Normal hematopoietic cells | 334 µM | [1][3] |
Preliminary In Vitro Therapeutic Index Calculation:
Based on the cytotoxicity data, a preliminary in vitro therapeutic index can be calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells:
-
In Vitro Therapeutic Index = IC50 (Normal Hematopoietic Cells) / IC50 (PU.1 URE-/- AML Cells) = 334 µM / 105 µM ≈ 3.18
This ratio suggests that this compound is over three times more toxic to this specific type of AML cell than to normal hematopoietic cells in a laboratory setting.
Table 2: Dosing and Toxicity of Standard-of-Care AML Drugs (for context)
| Drug | Typical Dosing Regimen (Induction Therapy) | Common Grade 3/4 Toxicities | Reference |
| Cytarabine (B982) (Standard Dose) | 100-200 mg/m²/day for 7 days | Myelosuppression, neurological toxicity, gastrointestinal toxicity | [4][5] |
| Cytarabine (High Dose) | 2000-3000 mg/m² | Increased myelosuppression and neurological toxicity compared to standard dose | [1] |
| Daunorubicin (B1662515) | 45-90 mg/m²/day for 3 days | Myelosuppression, cardiotoxicity | [6][7][8] |
| Venetoclax (in combination) | Dose escalation up to 400-600 mg daily | Myelosuppression (neutropenia, thrombocytopenia, anemia), febrile neutropenia | [9][10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the assessment of compounds like this compound.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
In Vivo Efficacy Assessment: AML Xenograft Model
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunodeficient mice are standard for evaluating the in vivo efficacy of anti-leukemic agents.[12][13][14][15][16][17][18][19]
Protocol:
-
Animal Model: Use immunodeficient mice such as NOD/SCID or NSG mice.
-
Cell Implantation: Intravenously inject 1x10⁶ to 5x10⁶ human AML cells (e.g., MOLM-13, MV4-11) into each mouse.
-
Engraftment Monitoring: Monitor for engraftment by weekly peripheral blood sampling and flow cytometry analysis for human CD45+ cells.
-
Treatment Initiation: Once engraftment is confirmed (typically 5-10% human CD45+ cells in peripheral blood), randomize mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound at various doses and schedules (e.g., daily oral gavage or intraperitoneal injection). The vehicle control group receives the same volume of the vehicle solution.
-
Efficacy Readouts: Monitor tumor burden by regular peripheral blood analysis. At the end of the study, harvest bone marrow and spleen to determine the percentage of human leukemic cells. Overall survival is also a key endpoint.
-
Data Analysis: Compare the tumor burden and survival between the treated and control groups to determine the efficacy of the compound.
In Vivo Acute Toxicity Assessment: Maximum Tolerated Dose (MTD) Determination
Acute toxicity studies are performed to determine the MTD, which is the highest dose of a drug that does not cause unacceptable side effects.[20][21][22][23]
Protocol:
-
Animal Model: Use healthy, young adult rodents (e.g., Swiss Webster mice or Sprague-Dawley rats).
-
Dose Escalation: Administer single doses of this compound in escalating dose groups of animals.
-
Observation: Observe the animals for a period of 14 days for signs of toxicity, including changes in behavior, body weight, and mortality.
-
Endpoint: The MTD is defined as the highest dose that results in no more than a 10% weight loss and no mortality or other signs of severe toxicity.
-
Pathology: At the end of the observation period, perform necropsy and histopathological analysis of major organs to identify any target organ toxicity.
Mandatory Visualization
PU.1 Signaling Pathway in Hematopoiesis and AML
The following diagram illustrates the central role of the transcription factor PU.1 in normal hematopoiesis and its dysregulation in AML. This compound acts by inhibiting PU.1, thereby impacting downstream gene expression that is critical for the survival and proliferation of leukemic cells.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fluorescence polarization analysis of protein-DNA and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Optimization of cytarabine (ARA-C) therapy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Benefit of high-dose daunorubicin in AML induction extends across cytogenetic and molecular groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Venetoclax for the treatment of newly diagnosed acute myeloid leukemia in patients who are ineligible for intensive chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. mdpi.com [mdpi.com]
- 12. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. oecd.org [oecd.org]
- 22. umwelt-online.de [umwelt-online.de]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
In Vivo Efficacy of PU.1 Inhibitors: A Comparative Analysis of DB1976 and Related Compounds
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of the PU.1 inhibitor DB1976 against other relevant inhibitors. The content is supported by experimental data to facilitate informed decisions in preclinical research.
The transcription factor PU.1 is a critical regulator of myeloid and B-lymphoid cell development and is frequently dysregulated in acute myeloid leukemia (AML). Its role in leukemogenesis has made it an attractive target for therapeutic intervention. This guide focuses on the in vivo performance of DB1976, a potent PU.1 inhibitor, and compares it with other known inhibitors of the same target.
Comparative In Vivo Efficacy of PU.1 Inhibitors
The following table summarizes the available in vivo data for DB1976 and other heterocyclic diamidine PU.1 inhibitors. The data is primarily derived from studies in AML models.
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Survival Benefit | Key Biomarker Changes |
| DB1976 | Murine and Human AML Xenotransplantation Models | Not explicitly detailed in provided abstracts, but in vivo treatment was administered. | Significantly decreased tumor burden.[1][2] | Significantly increased survival.[1] | Downregulation of canonical PU.1 transcriptional targets.[1] |
| DB2313 | Murine and Human AML Xenotransplantation Models | Intraperitoneal (i.p.) treatment. | Significantly decreased tumor burden.[1][3] | Significantly increased survival.[1] | Downregulation of PU.1 target genes like Csf1r and Junb.[1] |
| DB2115 | Primary Human AML Cells (in vitro data) | Not applicable (in vitro study). | Mean decrease of 68% in viable cells.[1] | Not applicable. | Not detailed. |
Experimental Protocols
The following is a representative protocol for evaluating the in vivo efficacy of PU.1 inhibitors in an AML xenograft model using the MOLM-13 cell line, a common model for AML research.
MOLM-13 Subcutaneous Xenograft Model
-
Cell Culture: Human MOLM-13 AML cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Cells are harvested during the logarithmic growth phase.[4]
-
Animal Model: Immunodeficient mice, such as NOD/SCID or BALB/c nude mice, aged 8-12 weeks, are used for the study.
-
Tumor Implantation:
-
Treatment:
-
Tumor growth is monitored regularly using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.[4]
-
When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and vehicle control groups.[4]
-
The PU.1 inhibitor (e.g., DB1976) is administered according to the specific study design (e.g., daily intraperitoneal injection).
-
-
Efficacy and Toxicity Assessment:
-
Biomarker Analysis:
Visual Representations of Key Concepts
To aid in the understanding of the underlying biology and experimental procedures, the following diagrams are provided.
Caption: PU.1 signaling in AML and the inhibitory action of DB1976.
Caption: Standard workflow for an in vivo AML xenograft study.
References
- 1. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. reactionbiology.com [reactionbiology.com]
Benchmarking DB1976 Dihydrochloride Against Novel PU.1 Targeting Strategies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The transcription factor PU.1, a critical regulator of hematopoietic development, has emerged as a promising therapeutic target in various diseases, notably in acute myeloid leukemia (AML). Inhibition of PU.1 offers a potential strategy to induce apoptosis and inhibit the proliferation of cancer cells. DB1976 dihydrochloride (B599025) is a well-characterized small molecule inhibitor of PU.1. This guide provides an objective comparison of DB1976 dihydrochloride against novel strategies targeting PU.1, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their drug development efforts.
Overview of PU.1 Targeting Strategies
The transcription factor PU.1 plays a pivotal role in normal hematopoiesis and is frequently dysregulated in AML.[1] Strategies to counteract aberrant PU.1 activity have evolved from direct inhibition of its DNA binding to indirect modulation of its function through associated pathways.
This compound: A member of the heterocyclic diamidine family, DB1976 is a potent, cell-permeable inhibitor of PU.1.[2][3] It functions by binding to the minor groove of DNA at PU.1's target sequences, allosterically inhibiting the binding of PU.1 to the major groove.[4][5] This disruption of PU.1-DNA interaction leads to the downregulation of its target genes, ultimately inducing apoptosis and inhibiting cell growth in AML cells.[6][7]
Novel PU.1 Targeting Strategies:
-
Other Heterocyclic Diamidines (e.g., DB2115, DB2313): These are analogs of DB1976, developed to improve upon its pharmacological properties. They share a similar mechanism of action, targeting the DNA minor groove to allosterically inhibit PU.1.[4][5]
-
SWI/SNF Complex Inhibition (e.g., BRM014): The SWI/SNF chromatin remodeling complex is crucial for PU.1's function in AML. Inhibitors of this complex, such as BRM014, represent an indirect strategy to disrupt PU.1-dependent transcriptional programs.[1] PU.1 recruits the SWI/SNF complex to enhancer regions, which is essential for the binding of other key AML core regulatory factors like RUNX1, LMO2, and MEIS1.[1]
-
Novel Small Molecule Inhibitors (e.g., PKU0140): This newer generation of PU.1 inhibitors aims to enhance potency and selectivity. PKU0140, for instance, was designed with a more rigid structure to improve its binding affinity and specificity for the AT-rich DNA sequences recognized by PU.1.
Comparative Performance Data
The following tables summarize the quantitative data from various studies, comparing the efficacy of this compound with other PU.1 targeting strategies in AML cell lines.
Table 1: In Vitro Efficacy of Heterocyclic Diamidines in AML Cells
| Compound | Cell Line | IC50 (µM) - Cell Viability | Apoptosis Induction (Fold Change vs. Vehicle) | Clonogenic Capacity (Fold Change vs. Vehicle) |
| DB1976 | PU.1 URE-/- AML | ~1.5 | 1.6 | ~0.4 |
| MOLM13 | ~2.5 | - | ~0.5 | |
| DB2115 | PU.1 URE-/- AML | ~0.7 | 2.0 | ~0.3 |
| MOLM13 | ~1.0 | - | ~0.4 | |
| DB2313 | PU.1 URE-/- AML | ~0.3 | 3.5 | ~0.2 |
| MOLM13 | ~0.5 | - | ~0.3 |
Data synthesized from a study by Antony-Debré et al. (2017).[4][7]
Table 2: Comparison of DB1976 with SWI/SNF Inhibition in AML Cells
| Strategy | Compound | Mechanism | Key Downstream Effects |
| Direct PU.1 Inhibition | DB1976 | Allosteric inhibition of PU.1-DNA binding | Downregulation of PU.1 target genes, induction of apoptosis |
| Indirect PU.1 Modulation | BRM014 | Inhibition of SWI/SNF ATPase activity | Disruption of PU.1-directed enhancer programs, redistribution of PU.1 from enhancers to promoters, downregulation of MYC |
Information based on studies by Antony-Debré et al. (2017) and Boumarate et al. (2023).[1][7]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: PU.1 signaling pathway in hematopoiesis.
Caption: General experimental workflow for inhibitor comparison.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Add serial dilutions of this compound or the novel PU.1 inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat AML cells with the respective inhibitors at their IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Clonogenic Assay
-
Cell Preparation: Prepare a single-cell suspension of AML cells.
-
Plating: Mix 500-1,000 cells with methylcellulose-based medium containing appropriate cytokines and the respective inhibitors at desired concentrations.
-
Incubation: Plate the mixture into 35 mm dishes and incubate for 10-14 days at 37°C in a humidified incubator with 5% CO2.
-
Colony Counting: Count the number of colonies (defined as clusters of >50 cells) under an inverted microscope.
-
Analysis: Compare the number of colonies in the treated groups to the vehicle control to determine the effect on clonogenic potential.
Conclusion
This compound remains a valuable tool for studying PU.1 inhibition. However, newer heterocyclic diamidines like DB2313 show enhanced potency in inducing apoptosis and reducing the clonogenic capacity of AML cells.[4][7] Indirect targeting of PU.1 through SWI/SNF inhibition presents an alternative strategy with a distinct mechanism of action, affecting the broader transcriptional landscape.[1] The development of next-generation inhibitors like PKU0140, with potentially improved selectivity, highlights the ongoing efforts to refine PU.1-targeted therapies. The choice of inhibitor will depend on the specific research question, with considerations for potency, selectivity, and the desire to explore direct versus indirect mechanisms of PU.1 modulation. This guide provides a foundational framework for researchers to navigate these choices and design robust experiments in the pursuit of novel cancer therapeutics.
References
- 1. SWI/SNF Blockade Disrupts PU.1-Directed Enhancer Programs in Normal Hematopoietic Cells and Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PU.1-Dependent Enhancer Inhibition Separates Tet2-Deficient Hematopoiesis from Malignant Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
For Immediate Release
A deep dive into the structure-activity relationship (SAR) of DB1976 and related heterocyclic diamidines reveals critical molecular determinants for the potent and selective inhibition of the transcription factor PU.1, a key target in acute myeloid leukemia (AML). This guide provides researchers, scientists, and drug development professionals with a comparative analysis of these compounds, supported by quantitative data and detailed experimental protocols.
The transcription factor PU.1 plays a pivotal role in myeloid and B-lymphoid cell development and is a validated therapeutic target for AML. Heterocyclic diamidines, a class of DNA minor groove binders, have emerged as promising inhibitors of PU.1 by disrupting its interaction with DNA. At the forefront of this class is DB1976, a potent, cell-permeable inhibitor. This guide dissects the SAR of DB1976, comparing it with its key analogs, DB270, DB2115, and DB2313, to illuminate the structural features essential for robust anti-PU.1 activity.
Comparative Analysis of PU.1 Inhibitors
The inhibitory potency of DB1976 and its analogs against PU.1 has been evaluated through both biophysical and cell-based assays. The data, summarized in the table below, highlights the significant impact of subtle structural modifications on the biological activity of these compounds.
| Compound | Core Heterocycle | PU.1 Binding Inhibition (IC50) | PU.1-dependent Transactivation Inhibition (IC50) | Key Structural Features |
| DB1976 | Selenophene (B38918) | 10 nM[1] | 2.4 µM[1] | Central selenophene ring. |
| DB270 | Furan (B31954) | >10 µM[2][3] | Poorly active[2][3] | Isosteric furan analog of DB1976. |
| DB2115 | Not specified | 10-100 nM | ~2-5 µM | "Expanded" heterocyclic diamidine. |
| DB2313 | Not specified | 10-100 nM | ~5 µM[4] | "Expanded" heterocyclic diamidine. |
Key Findings from the SAR Study:
-
The Central Heterocycle is Crucial: The most striking finding is the dramatic loss of activity when the selenophene ring in DB1976 is replaced with a furan ring in its isostere, DB270.[2][3] While both compounds are classic heterocyclic dications with a strong affinity for AT-rich DNA sequences, DB1976 efficiently displaces DNA-bound PU.1, whereas DB270 is a poor inhibitor of the PU.1/DNA complex.[2][3][5] This underscores the critical role of the selenophene moiety in conferring potent PU.1 inhibitory activity.
-
"Expanded" Diamidines Show Promise: DB2115 and DB2313, referred to as "expanded" heterocyclic diamidines, also demonstrate potent inhibition of PU.1 binding and cellular activity.[6][7] While the exact structures are not detailed in the provided search results, their potent activity suggests that modifications to the core structure beyond the central heterocycle can be successfully exploited to develop effective PU.1 inhibitors.
Visualizing the Structure-Activity Relationship
The following diagram illustrates the core structural difference between DB1976 and DB270 and its impact on their ability to inhibit the PU.1/DNA complex.
Caption: Core structural difference between DB1976 and DB270.
Experimental Protocols
A key technique for quantifying the binding affinity and inhibitory potential of these compounds is Surface Plasmon Resonance (SPR). The following is a detailed protocol synthesized from best practices for analyzing protein-DNA interactions.
Surface Plasmon Resonance (SPR) Assay for PU.1 Inhibition
Objective: To determine the concentration at which an inhibitor (e.g., DB1976) displaces 50% of the PU.1 protein from its cognate DNA sequence (IC50).
Materials:
-
Biacore T200 or similar SPR instrument.
-
CM5 sensor chip.
-
Streptavidin.
-
Biotinylated λB DNA sequence (a high-affinity PU.1 binding site).
-
Recombinant PU.1 protein.
-
Inhibitor compounds (DB1976, DB270, etc.).
-
Running buffer (e.g., HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3.4 mM EDTA, 0.005% P20).[8]
-
Activation reagents (NHS, EDC).
-
Blocking agent (Ethanolamine-HCl).
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Activate the carboxymethylated surface of the CM5 sensor chip with a 1:1 mixture of NHS and EDC.
-
Immobilize streptavidin onto the activated surface.
-
Block any remaining active sites with ethanolamine-HCl.
-
Inject the biotinylated λB DNA sequence over the streptavidin-coated surface to achieve a stable baseline, indicating successful capture.
-
-
PU.1 Binding and Inhibition Assay:
-
Inject a solution of PU.1 protein at a constant concentration (e.g., 100 nM) over the DNA-immobilized surface until a stable binding signal (Response Units, RU) is achieved.
-
Co-inject the same concentration of PU.1 protein mixed with increasing concentrations of the inhibitor compound.
-
Monitor the decrease in the SPR signal (RU) as the inhibitor displaces the PU.1 protein from the DNA.
-
Regenerate the sensor surface between injections if necessary, using a mild regeneration solution to remove bound protein and inhibitor without damaging the immobilized DNA.
-
-
Data Analysis:
-
Plot the percentage of PU.1 displacement against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizing the Experimental Workflow
The following diagram outlines the key steps in the SPR-based PU.1 inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Pharmacologic efficacy of PU.1 inhibition by heterocyclic dications: a mechanistic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacologic efficacy of PU.1 inhibition by heterocyclic dications: a mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [molecular-interactions.si]
Safety Operating Guide
Essential Procedures for the Safe Disposal of DB1976 Dihydrochloride
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. DB1976 dihydrochloride (B599025), a potent and cell-permeable transcription factor PU.1 inhibitor, requires careful management throughout its lifecycle, including its ultimate disposal. Due to its nature as a selenophene (B38918) analog and a heterocyclic dication with undetermined full toxicological properties, all waste containing this compound must be treated as hazardous.[1][2]
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile), when handling DB1976 dihydrochloride in any form.
-
Ventilation: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible in the work area.
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of waste streams is critical to prevent dangerous chemical reactions and to facilitate compliant disposal. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
1. Solid Waste (Unused/Expired Compound):
- Collect any unused or expired solid this compound in its original container if possible.
- If the original container is not available, use a clearly labeled, sealable, and chemically resistant container. The label should include the chemical name ("this compound"), the approximate quantity, and the hazard warning "Toxic/Irritant".
2. Liquid Waste (Solutions):
- Aqueous and organic solvent solutions containing this compound must be collected separately.
- Use separate, designated, and clearly labeled hazardous waste containers for aqueous and organic waste.
- The labels on these containers must clearly indicate the contents, including the name "this compound," the solvent(s) used, and the estimated concentration.
- Crucially, never dispose of solutions containing this compound down the sanitary sewer. [3]
3. Contaminated Labware and Materials:
- Disposable items such as pipette tips, vials, and flasks that have come into contact with this compound should be collected in a designated, lined, and sealed hazardous waste container.
- This container should be clearly labeled as "Chemically Contaminated Solid Waste" and specify the contaminant as "this compound."
- For non-disposable glassware, the initial rinses should be collected as hazardous liquid waste.
4. Spill Cleanup Materials:
- Any materials used to clean up spills of this compound (e.g., absorbent pads, contaminated gloves) must be collected and disposed of as hazardous solid waste.
Disposal of Empty Containers
Empty containers that once held this compound must be decontaminated before being discarded as regular laboratory glass or plastic waste.
-
Triple Rinse: The container should be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent in which the compound is soluble).
-
Collect Rinsate: The first rinse, and preferably all three, must be collected and disposed of as hazardous liquid waste.[4]
-
Deface Label: Completely remove or deface the original label on the container to avoid confusion.[4]
-
Final Disposal: After thorough rinsing and drying, the container can be disposed of according to your institution's guidelines for clean lab glass or plastic.
Quantitative Data Summary
While specific disposal-related quantitative data for this compound is not available, the following table summarizes its key chemical identifiers.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | DB1976 2HCl |
| Molecular Formula | C₂₀H₁₈Cl₂N₈Se |
| Molecular Weight | 520.28 g/mol |
| CAS Number | 2369663-93-2 |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
It is imperative to consult your institution's specific hazardous waste management guidelines, as local regulations may vary. When in doubt, always contact your Environmental Health and Safety department for guidance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling DB1976 Dihydrochloride
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
DB1976 dihydrochloride (B599025) is a potent, cell-permeable inhibitor of the transcription factor PU.1, known to induce apoptosis.[1] Due to its cytotoxic potential, stringent safety protocols are imperative to protect laboratory personnel and the environment. This guide provides essential, step-by-step procedures for the safe handling, use, and disposal of this compound. Adherence to these guidelines will help ensure a safe laboratory environment while maintaining the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling DB1976 dihydrochloride, a comprehensive PPE strategy is crucial to minimize exposure through inhalation, skin contact, or accidental ingestion. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double chemotherapy-grade gloves (e.g., nitrile) with the outer glove cuff extending over the gown sleeve. Change gloves frequently and immediately if contaminated.[2][3] | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove. |
| Eye Protection | Chemical safety goggles or a full-face shield.[2][4][5] | Protects eyes from splashes or aerosols of the compound. A face shield offers broader protection for the entire face. |
| Body Protection | Disposable, fluid-resistant gown with long sleeves and elastic or knit cuffs.[2][5] | Protects skin and personal clothing from contamination. The gown should be discarded as hazardous waste after use. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form of the compound, especially outside of a certified chemical fume hood.[6] | Minimizes the risk of inhaling airborne particles of the potent compound. |
| Foot Protection | Closed-toe shoes and disposable shoe covers.[2] | Protects against spills and prevents the tracking of contaminants outside the laboratory. |
Operational Plan: From Receipt to Experimentation
A structured workflow is essential for the safe handling of this compound. The following diagram illustrates the key steps from receiving the compound to its experimental use.
Step-by-Step Handling Procedures:
-
Receiving and Unpacking : Upon receipt, inspect the package for any signs of damage or leakage. Unpack the compound in a designated area, such as a chemical fume hood, while wearing full PPE.[2]
-
Storage : Store this compound in a clearly labeled, sealed container in a secure, well-ventilated, and access-restricted area.
-
Weighing : The open handling of potent powders is strongly discouraged.[7] Weigh the compound in a containment ventilated enclosure (CVE) or a powder-containment balance hood to prevent the generation of airborne dust. If a CVE is unavailable, use a chemical fume hood.
-
Preparation of Solutions : Prepare solutions in a chemical fume hood. Handle all solutions of this compound with the same level of precaution as the solid compound.
-
Experimental Use : Conduct all experiments involving this compound in a controlled environment, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of exposure.
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Container |
| Unused/Expired Compound | Hazardous chemical waste container (typically black), clearly labeled with the chemical name and hazard symbols.[6] |
| Contaminated Labware (e.g., tubes, flasks) | Hazardous chemical waste container. |
| Contaminated Sharps (e.g., needles, syringes) | Puncture-resistant sharps container designated for hazardous chemical waste. Do not recap needles.[6] |
| Contaminated PPE (gloves, gown, etc.) | Trace chemotherapy waste container (typically yellow), or as per your institution's guidelines for cytotoxic waste.[6] |
| Spill Cleanup Materials | Hazardous chemical waste container. |
The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated during the handling of this compound.
Spill Management:
In the event of a spill, immediately alert others in the area and evacuate if necessary. Only trained personnel with appropriate PPE should manage the cleanup. Use a chemical spill kit designed for cytotoxic drugs.[4] All materials used for spill cleanup must be disposed of as hazardous waste. Report all spills to your institution's environmental health and safety department.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Handling cytotoxic material [cleanroomtechnology.com]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. ipservices.care [ipservices.care]
- 6. benchchem.com [benchchem.com]
- 7. Best Practices For Handling Potent APIs [outsourcedpharma.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
